Muricholic acid
Description
Structure
3D Structure
Properties
CAS No. |
39016-49-4 |
|---|---|
Molecular Formula |
C24H40O5 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21?,22?,23-,24-/m1/s1 |
InChI Key |
DKPMWHFRUGMUKF-JDDNAIEOSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Other CAS No. |
39016-49-4 |
physical_description |
Solid |
Synonyms |
3 alpha,6 alpha,7 beta-trihydroxy-5 beta-cholanoic acid 3,6,7-trihydroxy-5-cholanoic acid alpha-muricholic acid beta-muricholic acid hyocholic acid muricholic acid muricholic acid, (3alpha,5alpha,6alpha,7alpha)-isomer muricholic acid, (3alpha,5beta,6alpha,7alpha)-isomer muricholic acid, (3alpha,5beta,6alpha,7beta)-isomer muricholic acid, (3alpha,5beta,6beta,7alpha)-isomer muricholic acid, (3alpha,5beta,6beta,7beta)-isomer muricholic acid, sodium salt omega-muricholic acid trihydroxy-5 alpha-cholanoic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Muricholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muricholic acids, predominantly found in rodents, are a unique class of bile acids with significant implications for metabolic regulation. This technical guide provides an in-depth exploration of the origin of muricholic acid, detailing its biosynthesis, species-specific distribution, and its critical role as a signaling molecule. We will delve into the enzymatic pathways responsible for its synthesis, present quantitative data on its prevalence, and elucidate its function as a key regulator of the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) signaling pathways. Detailed experimental protocols for the quantification of muricholic acids and for studying their physiological roles using knockout mouse models are also provided.
Introduction
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary lipids and fat-soluble vitamins. Beyond this classical function, bile acids have emerged as important signaling molecules that regulate their own synthesis and transport, as well as glucose, lipid, and energy metabolism. The composition of the bile acid pool varies significantly across different species. While humans primarily synthesize cholic acid (CA) and chenodeoxycholic acid (CDCA), the bile acid pool of mice is uniquely characterized by the presence of muricholic acids.[1][2] This guide focuses on the origin and multifaceted roles of these murine-specific bile acids.
Biosynthesis of this compound
The synthesis of this compound from cholesterol is a multi-step enzymatic process that occurs primarily in the liver. It follows the classical bile acid synthesis pathway to a certain point, after which a key murine-specific enzyme diverts the pathway towards this compound production.
The Classical Bile Acid Synthesis Pathway
The initial steps in the formation of this compound are shared with the synthesis of other primary bile acids.[3][4]
-
Initiation: The pathway begins with the hydroxylation of cholesterol at the 7α-position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid synthesis.[5]
-
Intermediate Formation: A series of enzymatic reactions further modify the steroid nucleus.
-
Formation of Chenodeoxycholic Acid (CDCA): In the absence of 12α-hydroxylation by sterol 12α-hydroxylase (CYP8B1), the pathway leads to the formation of chenodeoxycholic acid (CDCA).[4]
The Murine-Specific Conversion to this compound
The key step that distinguishes bile acid metabolism in mice from that in humans is the conversion of CDCA to muricholic acids. This conversion is catalyzed by the cytochrome P450 enzyme, Cyp2c70 .[1][6]
-
α-muricholic acid (α-MCA) formation: Cyp2c70 catalyzes the 6β-hydroxylation of CDCA to form α-muricholic acid.[1][7]
-
β-muricholic acid (β-MCA) formation: β-muricholic acid is primarily synthesized from α-MCA through the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group, a reaction also dependent on Cyp2c70.[4][8]
-
ω-muricholic acid (ω-MCA) formation: In conventional mice with a normal gut microbiome, ω-muricholic acid is also found.[1]
Before secretion into the bile, muricholic acids are conjugated with taurine (B1682933) to form tauro-α-muricholic acid (TαMCA) and tauro-β-muricholic acid (TβMCA), which are the predominant forms.[1]
Quantitative Analysis of Muricholic Acids
The quantification of muricholic acids in biological samples is essential for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity and specificity.[9][10]
Concentrations of Muricholic Acids in Mice
The following table summarizes the reported concentrations of major this compound species in various biological matrices of mice.
| Bile Acid Species | Sample Matrix | Concentration | Reference |
| Tauro-β-muricholic acid (TβMCA) | Liver | ~1500 pmol/mg | [9] |
| Tauro-α-muricholic acid (TαMCA) | Liver | ~200 pmol/mg | [9] |
| Tauro-β-muricholic acid (TβMCA) | Bile | ~250 nmol/µL | [9] |
| Tauro-α-muricholic acid (TαMCA) | Bile | ~50 nmol/µL | [9] |
| β-muricholic acid (βMCA) | Feces | Variable | [11] |
| α-muricholic acid (αMCA) | Feces | Variable | [11] |
Note: Concentrations can vary significantly based on diet, gut microbiome composition, and genetic background of the mice.
Experimental Protocols
Quantification of Muricholic Acids by LC-MS/MS
This protocol provides a general workflow for the quantification of muricholic acids in mouse plasma.
4.1.1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards (e.g., d4-TβMCA, d4-TαMCA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
4.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a specified time to ensure separation of isomeric bile acids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each this compound and internal standard.
-
Optimization: Optimize collision energy and other MS parameters for each analyte.
-
Experimental Workflow for Cyp2c70 Knockout Mouse Studies
Studying mice with a targeted deletion of the Cyp2c70 gene provides a powerful model to understand the in vivo functions of muricholic acids.[6][12]
This compound as a Signaling Molecule
Muricholic acids exert their profound metabolic effects primarily through their interaction with two key receptors: the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Antagonism of the Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in bile acid homeostasis. Activation of FXR in the liver and intestine by bile acids leads to the transcriptional repression of CYP7A1, thereby inhibiting bile acid synthesis in a negative feedback loop.
Tauro-β-muricholic acid (TβMCA) has been identified as a potent natural antagonist of FXR.[13] By binding to FXR without activating it, TβMCA prevents the binding of FXR agonists (like CA and CDCA) and thereby alleviates the FXR-mediated repression of CYP7A1. This leads to an upregulation of bile acid synthesis.
Activation of Takeda G-protein-coupled Receptor 5 (TGR5)
TGR5 is a cell surface receptor that is activated by various bile acids, including muricholic acids.[14][15] Activation of TGR5 triggers a cascade of intracellular signaling events with diverse physiological outcomes.
In hypothalamic neurons, activation of TGR5 by this compound has been shown to stimulate the expression of gonadotropin-releasing hormone (GnRH) through the PI3K/Akt-mTOR signaling pathway.[14] In other tissues, TGR5 activation is linked to increased energy expenditure and improved glucose homeostasis.
Conclusion
Muricholic acids are not merely byproducts of cholesterol metabolism in mice; they are potent signaling molecules that play a crucial role in maintaining metabolic homeostasis. Their unique origin, stemming from the activity of the murine-specific enzyme Cyp2c70, leads to a bile acid pool with distinct signaling properties compared to humans. The ability of muricholic acids to antagonize FXR and activate TGR5 has profound effects on bile acid, glucose, and lipid metabolism. A thorough understanding of the origin and function of muricholic acids, facilitated by the experimental approaches detailed in this guide, is critical for interpreting metabolic studies in mouse models and for the development of novel therapeutic strategies targeting bile acid signaling pathways for metabolic diseases. The use of humanized mouse models, such as the Cyp2c70 knockout mouse, will be invaluable in bridging the translational gap between preclinical research and human applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A human-like bile acid pool induced by deletion of hepatic Cyp2c70 modulates effects of FXR activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is CYP2C70 the key to new mouse models to understand bile acids in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ileal bile acid transporter inhibition in Cyp2c70 KO mice ameliorates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
The Muricholic Acid Synthesis Pathway in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the muricholic acid (MCA) synthesis pathway in rodents. Muricholic acids, primary bile acids unique to murine species, play a crucial role in shaping the bile acid pool and influencing metabolic signaling pathways. Understanding this pathway is critical for interpreting data from rodent models and for the development of therapeutics targeting bile acid metabolism.
The Core Pathway: 6β-Hydroxylation by Cyp2c70
In rodents, the synthesis of muricholic acids represents a significant branch of the bile acid synthesis cascade. The key and terminal enzyme in this pathway is cytochrome P450 2C70 (Cyp2c70) , a hepatic enzyme not found in humans.[1][2] Cyp2c70 catalyzes the 6β-hydroxylation of two primary bile acid precursors:
-
Chenodeoxycholic acid (CDCA) is hydroxylated to form α-muricholic acid (α-MCA) .
-
Ursodeoxycholic acid (UDCA) is hydroxylated to form β-muricholic acid (β-MCA) .[3]
The presence of Cyp2c70 and the subsequent production of MCAs render the rodent bile acid pool significantly more hydrophilic compared to that of humans.[4]
dot graph Muricholic_Acid_Synthesis_Pathway { rankdir="LR"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Cholesterol [label="Cholesterol"]; CDCA [label="Chenodeoxycholic Acid (CDCA)"]; UDCA [label="Ursodeoxycholic Acid (UDCA)"]; alpha_MCA [label="α-Muricholic Acid (α-MCA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_MCA [label="β-Muricholic Acid (β-MCA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cholesterol -> CDCA [label="Classical/Alternative Pathways"]; CDCA -> UDCA [label="Epimerization"]; CDCA -> alpha_MCA [label="Cyp2c70 (6β-hydroxylation)", color="#EA4335"]; UDCA -> beta_MCA [label="Cyp2c70 (6β-hydroxylation)", color="#EA4335"]; } caption { label = "Core this compound Synthesis Pathway in Rodents"; fontsize = 12; }
Quantitative Insights: Bile Acid Composition and Gene Expression
The generation of Cyp2c70 knockout (Cyp2c70-/-) mice has been instrumental in quantifying the impact of this pathway on bile acid homeostasis. These mice, lacking the ability to synthesize MCAs, exhibit a "human-like" hydrophobic bile acid profile.
Table 1: Hepatic Bile Acid Composition in Wild-Type (WT) and Cyp2c70-/- Mice
| Bile Acid Species | Wild-Type (WT) (% of total) | Cyp2c70-/- (% of total) | Fold Change in Cyp2c70-/- |
| Tauro-β-muricholic acid (T-β-MCA) | ~50% | Undetectable | - |
| Tauro-α-muricholic acid (T-α-MCA) | ~10% | Undetectable | - |
| Taurochenodeoxycholic acid (TCDCA) | ~5% | ~40% | ~8-fold increase |
| Taurocholic acid (TCA) | ~25% | ~30% | ~1.2-fold increase |
| Tauroursodeoxycholic acid (TUDCA) | ~5% | ~15% | ~3-fold increase |
Note: Values are approximate and can vary between studies. Data synthesized from multiple sources.[1][2]
The absence of MCAs in Cyp2c70-/- mice leads to a significant accumulation of the Cyp2c70 substrate, CDCA (in its taurine-conjugated form, TCDCA). This shift in bile acid composition has profound effects on the regulation of bile acid synthesis.
Table 2: Hepatic Gene Expression of Key Bile Acid Synthesis Enzymes
| Gene | Wild-Type (WT) (Relative Expression) | Cyp2c70-/- (Relative Expression) | Consequence of Altered Expression |
| Cyp7a1 | 1.0 | ~0.4 | Decreased overall bile acid synthesis |
| Cyp8b1 | 1.0 | ~0.2 | Reduced cholic acid synthesis |
| Cyp2c70 | 1.0 | Undetectable | Abolished this compound synthesis |
Note: Cyp7a1 is the rate-limiting enzyme in the classical bile acid synthesis pathway, and Cyp8b1 directs the synthesis towards cholic acid.[4]
Regulatory Signaling Pathways
The synthesis of muricholic acids is intricately linked with the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid homeostasis.
FXR-Dependent Regulation
CDCA is a potent agonist of FXR, while tauro-β-muricholic acid (T-β-MCA) is a potent FXR antagonist.[3] In wild-type mice, the balance between these two molecules fine-tunes FXR activity.
In Cyp2c70-/- mice, the absence of the FXR antagonist T-β-MCA and the accumulation of the FXR agonist CDCA would be expected to lead to strong FXR activation. However, studies have shown that the expected downstream targets of FXR are not consistently upregulated, suggesting more complex regulatory mechanisms are at play.[4]
FXR-Independent Regulation
Evidence suggests that FXR-independent pathways also contribute to the regulation of bile acid synthesis in the context of altered this compound metabolism. Unconjugated CDCA, which is elevated in Cyp2c70-/- mice, can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[4] This activation can lead to the repression of Cyp7a1 and Cyp8b1 expression, independent of FXR.[4]
Experimental Protocols
Quantification of Muricholic Acids by LC-MS/MS
Objective: To accurately measure the levels of muricholic acids and other bile acids in rodent tissues and biofluids.
Methodology:
-
Sample Preparation:
-
For liver tissue, homogenize ~50 mg of frozen tissue in a suitable solvent such as isopropanol (B130326) or a hexane:isopropanol mixture.[5]
-
For serum/plasma, perform protein precipitation with a cold solvent like acetonitrile (B52724).
-
Include a mixture of stable isotope-labeled internal standards for accurate quantification.[6]
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 or biphenyl (B1667301) column.[6][7]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).[1][6]
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Monitor specific precursor-to-product ion transitions for each bile acid in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]
-
dot graph LC_MS_Workflow { rankdir="LR"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
Sample [label="Tissue/Biofluid Sample"]; Homogenization [label="Homogenization/Precipitation with Internal Standards"]; LC [label="Liquid Chromatography (Reverse Phase)"]; MS [label="Tandem Mass Spectrometry (MRM)"]; Quantification [label="Data Analysis and Quantification"];
Sample -> Homogenization; Homogenization -> LC; LC -> MS; MS -> Quantification; } caption { label = "LC-MS/MS Workflow for Bile Acid Analysis"; fontsize = 12; }
Cyp2c70 Knockout Mouse Generation
Objective: To create a rodent model lacking this compound synthesis to study the physiological consequences.
Methodology (CRISPR/Cas9-mediated):
-
Design and Synthesize guide RNAs (gRNAs): Design gRNAs targeting a critical exon of the Cyp2c70 gene.
-
Prepare CRISPR/Cas9 Components: Prepare Cas9 mRNA or protein and the synthesized gRNAs.
-
Microinjection: Inject the Cas9 and gRNA mixture into the cytoplasm or pronuclei of fertilized mouse embryos.
-
Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired genetic modification in the Cyp2c70 gene by PCR and sequencing.
-
Breeding: Establish a colony of Cyp2c70-/- mice through subsequent breeding of founder animals.
Conclusion
The this compound synthesis pathway, governed by the rodent-specific enzyme Cyp2c70, is a cornerstone of murine bile acid metabolism. The presence of muricholic acids results in a hydrophilic bile acid pool and provides a unique layer of regulation through FXR antagonism. The Cyp2c70 knockout mouse model, with its "human-like" hydrophobic bile acid profile, serves as an invaluable tool for dissecting the roles of different bile acid species in health and disease, and for the preclinical evaluation of therapeutics targeting bile acid signaling pathways. A thorough understanding of this pathway is essential for any researcher utilizing rodent models in the study of metabolic diseases.
References
- 1. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ileal bile acid transporter inhibition in Cyp2c70 KO mice ameliorates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Is CYP2C70 the key to new mouse models to understand bile acids in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Muricholic Acids in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of muricholic acids (MCAs) in the intricate regulation of lipid metabolism. Primarily found in rodents, these unique bile acids have garnered significant attention for their potent effects on lipid homeostasis, offering promising avenues for therapeutic intervention in metabolic diseases. This document details their mechanism of action, summarizes key experimental findings, provides detailed methodologies for relevant assays, and visualizes the core signaling pathways.
Core Concepts: Muricholic Acids as Key Regulators
Muricholic acids, including α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), are trihydroxy bile acids that are major components of the bile acid pool in mice.[1] They are significantly more hydrophilic compared to the primary bile acids found in humans, such as cholic acid and chenodeoxycholic acid.[2][3] A key feature of muricholic acids, particularly their taurine- and glycine-conjugated forms, is their function as potent antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor that is a central regulator of bile acid, lipid, and glucose metabolism.[4][5] This antagonistic action is the primary mechanism through which muricholic acids exert their profound effects on lipid metabolism. Additionally, some evidence suggests that muricholic acids may also interact with the Takeda G protein-coupled receptor 5 (TGR5), a membrane receptor involved in energy expenditure.[6][7]
Mechanism of Action: A Focus on FXR Antagonism
The primary mechanism by which muricholic acids influence lipid metabolism is through the antagonism of the Farnesoid X Receptor (FXR), particularly in the intestine.
The Intestinal FXR Signaling Pathway
In the gut, FXR is activated by bile acids, leading to the induction of fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans). FGF15 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, and subsequently represses the expression of Cholesterol 7α-hydroxylase (CYP7A1).[8][9] CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[10] This negative feedback loop is crucial for maintaining bile acid homeostasis.
Muricholic Acid-Mediated FXR Antagonism
Tauro-β-muricholic acid (T-β-MCA) and its synthetic, more stable analog, glycine-β-muricholic acid (Gly-MCA), act as natural antagonists of intestinal FXR.[4][11][12] By binding to FXR without activating it, they block the downstream signaling cascade. This leads to:
-
Reduced FGF15 Secretion: Inhibition of intestinal FXR by muricholic acids prevents the induction of FGF15.[4][9]
-
Upregulation of CYP7A1: The lack of FGF15 signaling to the liver results in the de-repression of CYP7A1 gene expression.[8]
-
Increased Bile Acid Synthesis: Elevated CYP7A1 activity leads to an increased conversion of cholesterol into new bile acids. This provides a key pathway for cholesterol catabolism and excretion.
This central mechanism of intestinal FXR antagonism is depicted in the following signaling pathway diagram.
Impact on Ceramide Metabolism
Recent studies have unveiled another layer to the mechanism of muricholic acids, linking intestinal FXR antagonism to ceramide metabolism. Gly-MCA has been shown to decrease the expression of ceramide synthesis-related genes in the intestine.[11][13] This leads to a reduction in intestine-derived ceramides (B1148491) circulating to the liver, which in turn alleviates endoplasmic reticulum (ER) stress and pro-inflammatory cytokine production, thereby ameliorating conditions like non-alcoholic steatohepatitis (NASH).[11][13]
Effects on Lipid Metabolism: Experimental Evidence
A substantial body of evidence from preclinical studies, primarily in mice, demonstrates the beneficial effects of muricholic acids on various aspects of lipid metabolism.
Cholesterol Metabolism
Muricholic acids play a significant role in cholesterol homeostasis through multiple mechanisms:
-
Reduced Intestinal Cholesterol Absorption: The hydrophilic nature of muricholic acids makes them less efficient at solubilizing cholesterol in mixed micelles within the intestinal lumen, leading to decreased cholesterol absorption.[2][14][15] Studies have shown that feeding mice with β-muricholic acid can significantly reduce cholesterol absorption.[2]
-
Increased Fecal Cholesterol Excretion: Reduced absorption, coupled with increased cholesterol catabolism to bile acids, results in higher fecal excretion of cholesterol.[16]
-
Prevention of Hypercholesterolemia: By promoting cholesterol elimination, muricholic acids contribute to resistance against diet-induced hypercholesterolemia in mice.[17]
Triglyceride and Fatty Acid Metabolism
The influence of muricholic acids extends to triglyceride and fatty acid metabolism:
-
Resistance to Diet-Induced Obesity and Hepatic Steatosis: Mouse models with higher levels of muricholic acids, such as the Cyp8b1 knockout mice, are resistant to high-fat diet-induced weight gain and the accumulation of lipids in the liver (hepatic steatosis).[16][18][19]
-
Increased Fecal Fat Excretion: The altered bile acid pool composition in mice rich in muricholic acids can lead to impaired fat absorption and increased excretion of free fatty acids in the feces.[16][19]
TGR5-Mediated Energy Expenditure
While FXR antagonism is the dominant mechanism, the potential interaction of muricholic acids with TGR5 presents an additional avenue for metabolic regulation. TGR5 activation is known to increase energy expenditure in brown adipose tissue and muscle.[20][21][22] Although the specific contribution of muricholic acids to TGR5 activation in vivo is still under investigation, it represents a plausible complementary mechanism for their beneficial metabolic effects.[6]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the effects of muricholic acids on lipid metabolism in mice.
Table 1: Effect of Muricholic Acids on Cholesterol Metabolism
| Parameter | Animal Model | Intervention | Result | Reference |
| Cholesterol Absorption | C57L/J Mice | 0.5% β-muricholic acid in diet for 7 days | ↓ 70% reduction in cholesterol absorption compared to chow diet. | [2] |
| Fecal Cholesterol Excretion | Cyp8b1-/- Mice (rich in MCAs) | High-fat diet for 11 weeks | ↑ ~2-fold increase in fecal cholesterol excretion compared to wild-type. | [16] |
| Plasma Cholesterol | C57BL6/J Mice | 2% cholesterol-enriched diet for 15 days | No significant change in plasma cholesterol levels, associated with increased MCA synthesis. | [17] |
| Gallstone Prevention | C57L/J Mice | Lithogenic diet + 0.5% β-muricholic acid for 8 weeks | ↓ 80% reduction in gallstone prevalence (from 100% to 20%). | [1] |
Table 2: Effect of Muricholic Acids on Body Weight and Liver Lipids
| Parameter | Animal Model | Intervention | Result | Reference |
| Body Weight Gain | Cyp8b1-/- Mice | High-fat diet for 11 weeks | ↓ ~50% less weight gain compared to wild-type mice. | [16] |
| Liver Weight | Cyp8b1-/- Mice | High-fat diet for 11 weeks | ↓ ~30% lower liver weight compared to wild-type mice. | [16] |
| Hepatic Triglycerides | Cyp8b1-/- Mice | High-fat diet for 11 weeks | ↓ 27% lower hepatic triglyceride content compared to wild-type on HFD. | [18] |
| Hepatic Steatosis | AMLN diet-induced NASH mice | Gly-MCA treatment | Significant reduction in hepatic lipid accumulation. | [11] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited research. For full, detailed protocols, please refer to the supplementary materials of the respective publications.
Quantification of Muricholic Acids and Other Bile Acids by GC-MS/MS
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of bile acids.
-
Sample Preparation:
-
Extraction: Bile acids are extracted from serum, liver tissue, or feces using a solid-phase extraction (SPE) column.
-
Hydrolysis: For total bile acid measurement, conjugated bile acids are enzymatically hydrolyzed using cholylglycine hydrolase.
-
Derivatization: The carboxyl group is methylated, and the hydroxyl groups are trimethylsilylated to increase volatility for GC analysis.[23][24]
-
-
GC-MS/MS Analysis:
-
Column: A non-polar capillary column (e.g., Rxi-5ms) is typically used.
-
Carrier Gas: Helium.
-
Ionization: Electron ionization (EI).
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Quantification: Stable isotope-labeled internal standards are used for accurate quantification.
-
Western Blot Analysis of Proteins in Lipid Metabolism
Western blotting is used to quantify the expression levels of key proteins involved in lipid metabolism.
-
Protein Extraction: Liver or intestinal tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined by a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[25][26]
-
Immunoblotting:
-
Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., SREBP-1c, FAS, PPAR-α, pAMPK-α).[25]
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody that recognizes the primary antibody is used.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[26]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is employed to measure the mRNA levels of genes involved in bile acid and lipid metabolism.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues using a commercial kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template using reverse transcriptase.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with gene-specific primers for target genes (e.g., Fxr, Shp, Fgf15, Cyp7a1) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion and Future Directions
Muricholic acids, through their primary role as intestinal FXR antagonists, have emerged as potent regulators of lipid metabolism. Their ability to reduce cholesterol absorption, promote cholesterol catabolism, and prevent diet-induced obesity and hepatic steatosis in preclinical models highlights their therapeutic potential. The discovery of the Gly-MCA-ceramide axis further expands their mechanistic repertoire.
For drug development professionals, the intestine-specific action of this compound analogs like Gly-MCA is particularly attractive, as it may minimize potential systemic side effects associated with FXR modulation. Future research should focus on:
-
Translational Relevance: Investigating the potential effects of modulating these pathways in human subjects, given the differences in bile acid composition between mice and humans.[3]
-
TGR5 Co-agonism: Designing molecules that can selectively co-agonize TGR5 while antagonizing intestinal FXR to potentially achieve synergistic metabolic benefits.
-
Long-term Safety and Efficacy: Conducting long-term studies to fully evaluate the safety and efficacy of this compound-based therapies for chronic metabolic diseases.
The continued exploration of this compound signaling pathways promises to yield novel and effective strategies for the treatment of dyslipidemia, non-alcoholic fatty liver disease, and other metabolic disorders.
References
- 1. Effect of beta-muricholic acid on the prevention and dissolution of cholesterol gallstones in C57L/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Modulation of Bile Acid Metabolism to Improve Plasma Lipid and Lipoprotein Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Feeding natural hydrophilic bile acids inhibits intestinal cholesterol absorption: studies in the gallstone-susceptible mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice [mdpi.com]
- 18. journals.plos.org [journals.plos.org]
- 19. Cyp8b1 ablation prevents Western diet-induced weight gain and hepatic steatosis because of impaired fat absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. shimadzu.com [shimadzu.com]
- 24. restek.com [restek.com]
- 25. 2.8. Western Blot Analysis for Lipid Metabolic Proteins in the Hepatic Tissue [bio-protocol.org]
- 26. 2.7. Lipid Metabolism Enzymes Analysis by Western Blot Assay [bio-protocol.org]
- 27. Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
Muricholic Acid and the Gut Microbiota: A Technical Guide to a Complex Interplay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muricholic acids (MCAs), primary bile acids synthesized in the rodent liver, are increasingly recognized as critical signaling molecules in the gut, mediating a complex dialog between the host and its resident microbiota. This technical guide provides an in-depth exploration of the multifaceted interactions between muricholic acid and the gut microbiome. We will delve into the core mechanisms of this interplay, focusing on the modulation of key host receptors, the impact on gut barrier integrity, and the intricate signaling pathways involved. This guide will present quantitative data in structured tables for comparative analysis, detail key experimental protocols, and provide visual representations of signaling and experimental workflows using Graphviz (DOT language) to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now understood to be pleiotropic signaling molecules that regulate a wide array of metabolic and inflammatory pathways. In mice, the bile acid pool is uniquely enriched with muricholic acids (α-MCA, β-MCA, and ω-MCA), which are produced from chenodeoxycholic acid (CDCA) by the enzyme Cyp2c70.[1][2] The gut microbiota profoundly influences the composition and signaling capacity of the bile acid pool through a variety of enzymatic transformations. This guide will specifically focus on the interactions of muricholic acids with the gut microbiota and the downstream consequences for host physiology.
The Role of Gut Microbiota in this compound Metabolism
The gut microbiota plays a pivotal role in shaping the this compound landscape. A key microbial activity is the deconjugation of taurine-conjugated MCAs (e.g., tauro-β-muricholic acid, T-β-MCA) by bile salt hydrolases (BSHs), enzymes prevalent in various gut bacteria.[3] This deconjugation alters the signaling properties of these bile acids. Furthermore, the gut microbiota can convert primary bile acids into secondary bile acids, although the specific microbial transformations of muricholic acids are less well-characterized than those of cholic acid and chenodeoxycholic acid.[4]
The presence of a conventional gut microbiota dramatically reduces the levels of this compound compared to germ-free (GF) mice.[5][6] This is a critical observation, as it highlights the microbiota's profound impact on the concentration of these important signaling molecules in the gut.
Signaling Pathways Modulated by this compound-Microbiota Interactions
Muricholic acids, particularly in their conjugated forms, act as potent modulators of nuclear and G-protein coupled receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Antagonism
Tauro-β-muricholic acid (T-β-MCA) and tauro-α-muricholic acid (T-α-MCA) are natural antagonists of the farnesoid X receptor (FXR).[5][7] FXR is a key regulator of bile acid, lipid, and glucose homeostasis. In the ileum, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which then travels to the liver to suppress bile acid synthesis by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1).[5]
By antagonizing FXR, T-β-MCA and T-α-MCA disrupt this negative feedback loop, leading to increased bile acid synthesis.[5][7] The gut microbiota, by deconjugating and reducing the levels of these FXR antagonists, effectively "releases the brake" on FXR signaling, leading to FGF15 production and subsequent suppression of bile acid synthesis in the liver.[5][7] This dynamic interplay is a crucial mechanism by which the gut microbiota regulates the overall size and composition of the bile acid pool.
Glycine-β-muricholic acid (Gly-MCA), a synthetic derivative, is a potent and intestine-specific FXR antagonist that is resistant to bacterial hydrolysis.[7][8] This property makes it a valuable tool for studying the specific effects of intestinal FXR inhibition and a potential therapeutic agent for metabolic diseases like non-alcoholic steatohepatitis (NASH).[7][8]
Takeda G-protein-coupled Receptor 5 (TGR5) Activation
TGR5 is a cell surface receptor expressed on various cell types, including enteroendocrine L-cells. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[9] Certain this compound species, such as ω-muricholic acid (ωMCA), have been shown to stimulate GLP-1 secretion via TGR5.[9][10] The gut microbiota is essential for maintaining the postprandial GLP-1 response, and this effect is mediated, at least in part, through the production of TGR5-activating bile acids like ωMCA.[9][10]
Impact on Gut Barrier Function
The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the circulation. Muricholic acids and their interactions with the gut microbiota can influence gut barrier function.
Treatment with Glycine-β-muricholic acid (G-β-MCA) has been shown to improve gut barrier function in a mouse model with a hydrophobic bile acid pool.[1] This improvement may be attributed to a reduction in the hydrophobicity of the gut bile acid pool, despite an increase in fecal bile acid excretion.[1] Hydrophobic bile acids are known to be more cytotoxic and can disrupt epithelial cell membranes, leading to increased intestinal permeability. By increasing the proportion of more hydrophilic muricholic acids, G-β-MCA treatment can mitigate this damage.
Quantitative Data
The following tables summarize key quantitative findings from studies investigating the interaction between this compound and the gut microbiota.
Table 1: Bile Acid Composition in Germ-Free vs. Conventionally Raised Mice
| Bile Acid | Germ-Free (GF) Mice (nmol/g liver) | Conventionally Raised (CONV-R) Mice (nmol/g liver) | Fold Change (GF vs. CONV-R) | Reference |
| Tauro-β-muricholic acid (T-β-MCA) | ~3500 | ~100 | ~35 | [11] |
| Tauro-cholic acid (TCA) | ~1500 | ~2000 | ~0.75 | [11] |
| Total Bile Acids | Increased 3-fold in liver | - | - | [11] |
Table 2: Effects of Glycine-β-muricholic acid (Gly-MCA) Treatment in a NASH Mouse Model
| Parameter | Vehicle Control | Gly-MCA (10 mg/kg/day) | % Change | Reference |
| Liver Triglycerides (mg/g) | ~120 | ~60 | ~ -50% | [7] |
| Serum ALT (U/L) | ~250 | ~100 | ~ -60% | [7] |
| Ileal FGF15 mRNA (relative expression) | 1.0 | ~0.2 | ~ -80% | [12] |
Experimental Protocols
This section details key experimental methodologies for studying the interaction between this compound and the gut microbiota.
Animal Models
-
Germ-Free (GF) vs. Conventionally Raised (CONV-R) Mice: This is a fundamental model to study the overall impact of the gut microbiota. GF mice are raised in a sterile environment, devoid of any microorganisms, while CONV-R mice have a normal gut microbiome. Comparing bile acid profiles and physiological parameters between these two groups reveals the microbiota's influence.[6][9][11]
-
Antibiotic Treatment: Administration of a broad-spectrum antibiotic cocktail can be used to deplete the gut microbiota in conventional mice, allowing for the study of the effects of microbial absence in a non-GF setting.
-
Cyp2c70 Knockout Mice: These mice lack the enzyme responsible for producing muricholic acids, resulting in a "human-like" hydrophobic bile acid pool.[1] They are a valuable model for studying the effects of administering this compound derivatives like G-β-MCA.[1]
-
Intestine-Specific Fxr-Null (FxrΔIE) Mice: These mice have a targeted deletion of the FXR gene specifically in the intestinal epithelium. They are crucial for determining whether the effects of this compound derivatives are dependent on intestinal FXR signaling.[7]
Bile Acid Analysis
-
Sample Collection: Bile acids can be quantified from various biological matrices, including liver, gallbladder, small intestine, feces, and serum.[1]
-
Extraction: A common method for bile acid extraction involves homogenization in 90% ethanol.[1]
-
Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acid species.[5]
Gut Permeability Assay
-
In Vivo FITC-Dextran Assay: This is a widely used method to assess intestinal barrier function in vivo.
-
Mice are fasted for a defined period (e.g., 6 hours).[1]
-
A baseline blood sample is collected.[1]
-
A solution of fluorescein (B123965) isothiocyanate-dextran (FITC-dextran) of a specific molecular weight (e.g., 4 kDa) is administered by oral gavage.[1]
-
Blood is collected at a specific time point after gavage (e.g., 1 hour).[1]
-
The concentration of FITC-dextran in the serum is measured using a fluorometer.[1] An increased concentration of FITC-dextran in the blood indicates increased intestinal permeability.
-
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from tissues of interest (e.g., liver, ileum) using standard methods like TRIzol reagent.[1]
-
Reverse Transcription and Real-Time PCR (RT-qPCR): RNA is reverse-transcribed into cDNA, which is then used as a template for RT-qPCR to quantify the expression levels of target genes (e.g., Fxr, Fgf15, Cyp7a1).[1]
Gut Microbiota Analysis
-
Fecal Sample Collection: Fecal pellets are collected and immediately frozen for subsequent DNA extraction.
-
16S rRNA Gene Sequencing: The 16S ribosomal RNA (rRNA) gene is a highly conserved gene in bacteria with variable regions that are useful for taxonomic classification. Sequencing of the V3-V4 or other variable regions of the 16S rRNA gene is a common method to profile the composition of the gut microbiota.
-
Bioinformatic Analysis: Sequencing reads are processed through a bioinformatic pipeline to identify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) and assign taxonomy. This allows for the determination of the relative abundance of different bacterial taxa.
Conclusion and Future Directions
The intricate interplay between this compound and the gut microbiota represents a critical axis of communication between the host and its microbial symbionts. Muricholic acids, particularly T-β-MCA, act as key signaling molecules that, under the influence of the gut microbiota, fine-tune host metabolic pathways through the modulation of FXR and TGR5. The ability of the gut microbiota to dramatically alter the levels of these FXR antagonists underscores its profound impact on host bile acid homeostasis.
For professionals in drug development, the this compound-microbiota axis presents exciting therapeutic opportunities. The development of intestine-specific FXR antagonists like Gly-MCA, which are resistant to microbial degradation, offers a promising strategy for the treatment of metabolic diseases such as NASH.[7][8] Furthermore, targeting the gut microbiota to modulate the production of specific this compound species could be a novel approach to influence host metabolism and gut barrier function.
Future research should focus on elucidating the specific microbial species and enzymes responsible for the metabolism of muricholic acids. A deeper understanding of the structural determinants of this compound interaction with host receptors will be crucial for the design of next-generation therapeutics. Moreover, translating the findings from rodent models to human physiology will be a key challenge, given the differences in bile acid composition between species. Despite these challenges, the continued exploration of the this compound-gut microbiota interaction holds immense promise for advancing our understanding of host-microbe symbiosis and developing innovative therapies for a range of metabolic and inflammatory diseases.
References
- 1. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. (Open Access) Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice (2022) | Jie Jiang | 12 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. EP3027637B1 - The glycine conjugate of beta-muricholic acid as an inhibitor of the farnesoid x receptor for the treatment of obesity, insulin resistance or non-alcoholic fatty liver disease - Google Patents [patents.google.com]
An In-depth Technical Guide to the Differential Functions of α-Muricholic Acid and β-Muricholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muricholic acids, primarily found in rodents, are bile acids that play a significant role in regulating metabolic pathways. The two principal isomers, α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), differ in the stereochemistry of the hydroxyl group at the 7-position. This structural nuance leads to distinct biological activities, particularly in their interaction with key nuclear and cell surface receptors that govern bile acid homeostasis, lipid metabolism, and glucose control. This technical guide provides a comprehensive overview of the current understanding of the differential functions of α-MCA and β-MCA, with a focus on their roles as antagonists of the Farnesoid X Receptor (FXR) and agonists of the Takeda G-protein-coupled receptor 5 (TGR5). We present quantitative data on their receptor interactions, detailed experimental protocols for their characterization, and visual representations of the involved signaling pathways and experimental workflows.
Introduction: The Muricholic Acids
α-muricholic acid and β-muricholic acid are trihydroxy bile acids characterized by hydroxyl groups at positions 3α, 6β, and 7. The key structural difference lies in the orientation of the 7-hydroxyl group: it is in the α-position for α-MCA and the β-position for β-MCA.[1][2] These bile acids are abundant in the bile of mice and rats but are found in only trace amounts in humans.[1] Their physiological significance is underscored by their potent signaling capabilities, primarily through the modulation of FXR and TGR5.
Comparative Functions of α- and β-Muricholic Acid
The primary functional distinction between α-MCA and β-MCA, particularly in their taurine-conjugated forms (TαMCA and TβMCA), lies in their potent antagonism of the Farnesoid X Receptor (FXR).[3][4] FXR is a nuclear receptor that plays a central role in the negative feedback regulation of bile acid synthesis.[4][5]
Farnesoid X Receptor (FXR) Antagonism
Both TαMCA and TβMCA have been identified as natural antagonists of FXR.[3][4] By binding to FXR, they prevent its activation by endogenous agonists like chenodeoxycholic acid (CDCA). This antagonism has significant downstream effects on gene expression. Specifically, the inhibition of FXR in the ileum prevents the induction of Fibroblast Growth Factor 15 (FGF15; the murine ortholog of human FGF19).[6] FGF15 normally travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7] Therefore, by antagonizing FXR, muricholic acids lead to an upregulation of CYP7A1 and an increase in bile acid synthesis.[8][9]
Tauro-β-muricholic acid is recognized as a particularly potent endogenous FXR antagonist.[3][4] This potent antagonism contributes to the resistance of mice to hypercholesterolemia.[10] The gut microbiota plays a crucial role in modulating the FXR-antagonistic activity of muricholic acids by deconjugating them from taurine (B1682933).[3][4]
Takeda G-protein-coupled Receptor 5 (TGR5) Agonism
In addition to their effects on FXR, muricholic acids are also known to activate TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine, brown adipose tissue, and macrophages.[11][12] TGR5 activation stimulates the production of intracellular cyclic AMP (cAMP), which in turn triggers a cascade of downstream signaling events.[3][13] This can lead to the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[12][14] The activation of TGR5 by muricholic acids has also been implicated in the regulation of energy expenditure and inflammation.[13][15] While both α- and β-muricholic acid are known to activate TGR5, detailed quantitative comparisons of their potencies are still an area of active research.[12]
Quantitative Data
The following tables summarize the available quantitative data on the interaction of α- and β-muricholic acid and their taurine conjugates with their primary molecular targets.
Table 1: Farnesoid X Receptor (FXR) Antagonism
| Compound | Receptor | Assay Type | Species | IC50 (µM) | Citation(s) |
| Tauro-β-muricholic acid (TβMCA) | FXR | Competitive Antagonist | Mouse | 40 | [3][11] |
| Tauro-α-muricholic acid (TαMCA) | FXR | Antagonist | Mouse | 28 | [16] |
Table 2: Takeda G-protein-coupled Receptor 5 (TGR5) Agonism
| Compound | Receptor | Assay Type | Species | EC50 (µM) | Citation(s) |
| α-Muricholic acid (α-MCA) | TGR5 | Reporter Gene Assay | - | Data not available | - |
| β-Muricholic acid (β-MCA) | TGR5 | Reporter Gene Assay | - | Data not available | - |
Note: While muricholic acids are confirmed TGR5 agonists, specific EC50 values for the individual α and β isomers are not consistently reported in the reviewed literature.
Table 3: Effects on Gene Expression
| Compound/Condition | Target Gene | Tissue/Cell Line | Species | Fold Change (mRNA) | Citation(s) |
| Glycine-β-muricholic acid (Gly-βMCA) Treatment | CYP7A1 | Liver | Mouse | Increased | [8][9] |
| Glycine-β-muricholic acid (Gly-βMCA) Treatment | CYP8B1 | Liver | Mouse | Increased | [9] |
| FGF15 Administration in Fgf15-/- mice | CYP7A1 | Liver | Mouse | >100-fold reduction | [7] |
| Intestinal FGF15 Knockout (FGF15INT-KO) | CYP7A1 | Liver | Mouse | Increased | [6] |
Experimental Protocols
Quantification of Muricholic Acids by LC-MS/MS
Objective: To accurately quantify the concentrations of α- and β-muricholic acid and their conjugates in biological matrices such as mouse serum and liver tissue.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of mouse serum or liver homogenate, add 150 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated bile acid internal standards.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water).[13][15]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over approximately 15-20 minutes is employed to separate the different bile acid species.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used for bile acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each muricholic acid isomer and their conjugates are monitored.
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of standards.[13][15][17]
-
Farnesoid X Receptor (FXR) Competitive Binding Assay
Objective: To determine the ability of α- and β-muricholic acid to compete with a known FXR agonist for binding to the FXR ligand-binding domain (LBD).
Methodology:
-
Reagents:
-
Purified recombinant human or mouse FXR-LBD.
-
A fluorescently labeled FXR agonist (probe).
-
Test compounds (α- and β-muricholic acid).
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
-
Assay Procedure:
-
In a 384-well microplate, add a fixed concentration of the FXR-LBD and the fluorescent probe.
-
Add serial dilutions of the test compounds (α- and β-muricholic acid) or a known unlabeled FXR agonist (positive control).
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence signal using a suitable plate reader. The signal will decrease as the test compound displaces the fluorescent probe from the FXR-LBD.
-
-
Data Analysis:
Takeda G-protein-coupled Receptor 5 (TGR5) Cell-Based Reporter Assay
Objective: To assess the ability of α- and β-muricholic acid to activate TGR5 and induce a downstream signaling response.
Methodology:
-
Cell Line:
-
Use a suitable host cell line (e.g., HEK293 or CHO cells) that is transiently or stably co-transfected with:
-
-
Assay Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium containing serial dilutions of the test compounds (α- and β-muricholic acid) or a known TGR5 agonist (e.g., lithocholic acid or INT-777) as a positive control.
-
Incubate the cells for 6-24 hours.
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer. If using a SEAP reporter, collect an aliquot of the culture medium and measure SEAP activity.[1][20][21]
-
-
Data Analysis:
Visualizations
Signaling Pathways
Caption: FXR antagonism by muricholic acids in the enterocyte.
Caption: TGR5 agonism by muricholic acids in an intestinal L-cell.
Experimental Workflows
Caption: Workflow for LC-MS/MS quantification of muricholic acids.
Caption: Workflow for a cell-based TGR5 reporter assay.
Conclusion
α-muricholic acid and β-muricholic acid are important signaling molecules in rodent models, with their primary functions revolving around the antagonism of FXR and the activation of TGR5. Their taurine conjugates, particularly TβMCA, are potent natural FXR antagonists, leading to an upregulation of bile acid synthesis. This has significant implications for cholesterol and lipid metabolism. Concurrently, their activation of TGR5 suggests a role in glucose homeostasis and the modulation of inflammatory responses. The distinct yet complementary actions of these this compound isomers on two key metabolic receptors highlight their importance in understanding the intricate regulation of metabolism. Further research, particularly in elucidating the precise quantitative differences in their TGR5 agonism and the full spectrum of their downstream effects, will be crucial for leveraging these insights in the development of novel therapeutics for metabolic diseases.
References
- 1. biocompare.com [biocompare.com]
- 2. The G Protein-Coupled Bile Acid Receptor, TGR5, Stimulates Gallbladder Filling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Intestinal FGF15 regulates bile acid and cholesterol metabolism but not glucose and energy balance [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. A Gly-β-muricholic acid and FGF15 combination therapy synergistically reduces “humanized” bile acid pool toxicity in cholestasis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
- 16. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand-binding domain of farnesoid X receptor (FXR) had the highest sensitivity and activity among FXR variants in a fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
Muricholic Acid as a Signaling Molecule: A Technical Guide for Researchers
Abstract
Muricholic acids (MCAs), a family of bile acids predominantly found in mice, are emerging as critical signaling molecules with pleiotropic effects on metabolic and physiological processes. This technical guide provides an in-depth overview of muricholic acid's function as a signaling molecule, with a particular focus on its interactions with the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the molecular mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound.
Introduction to this compound
Muricholic acids are C-24 bile acids characterized by hydroxylation at the 6β-position, a feature that distinguishes them from primary human bile acids such as cholic acid and chenodeoxycholic acid. The primary forms, α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), are synthesized in the murine liver from chenodeoxycholic acid and ursodeoxycholic acid, respectively, by the enzyme cytochrome P450 2c70 (Cyp2c70).[1] While present in high concentrations in mice, MCAs are found in only trace amounts in humans.[1] The gut microbiota plays a significant role in the metabolism of MCAs, producing various conjugated and secondary forms.[2]
Beyond their classical role in facilitating lipid digestion, muricholic acids have been identified as potent signaling molecules that modulate key metabolic pathways. Their signaling functions are primarily mediated through their antagonistic effects on the nuclear receptor FXR and agonistic effects on the membrane-bound receptor TGR5.
Core Signaling Mechanisms
Farnesoid X Receptor (FXR) Antagonism
Muricholic acids, particularly in their tauro-conjugated forms (T-α-MCA and T-β-MCA), are potent natural antagonists of the Farnesoid X Receptor (FXR).[2][3] FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[4][5] By antagonizing FXR, muricholic acids can influence a wide array of physiological processes:
-
Bile Acid Synthesis: FXR activation in the ileum induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][6] By antagonizing intestinal FXR, MCAs prevent this feedback inhibition, leading to an increase in bile acid synthesis.[2][3]
-
Lipid and Glucose Metabolism: Intestinal FXR antagonism by MCAs has been linked to improved metabolic profiles, including reduced obesity and insulin (B600854) resistance.[7][8] This is partly attributed to the regulation of ceramide synthesis.[7][9]
-
Gut Microbiota: The interplay between muricholic acids and the gut microbiota is bidirectional. The microbiota metabolizes MCAs, thereby modulating their FXR antagonistic activity, while MCAs, in turn, can influence the composition of the gut microbiota.[2][10]
Takeda G-protein-coupled Receptor 5 (TGR5) Agonism
Muricholic acids, including tauro-α-muricholic acid (TαMCA), act as agonists for TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine, brown adipose tissue, and certain neurons.[11] TGR5 activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA) and other downstream effectors.[12][13] Key physiological roles of MCA-mediated TGR5 activation include:
-
Metabolic Regulation: TGR5 activation is associated with increased energy expenditure and improved glucose homeostasis.[12][13]
-
Neuroendocrine Function: this compound has been shown to mediate the initiation of puberty through the activation of the TGR5-PI3K/Akt-mTOR signaling pathway in hypothalamic GnRH neurons.[11]
-
Immune Modulation: TGR5 signaling can modulate inflammatory responses in immune cells.[14]
Quantitative Data
The following tables summarize the available quantitative data regarding the interaction of this compound and its derivatives with FXR and TGR5, and their effects on downstream signaling and gene expression.
Table 1: this compound Interaction with FXR and TGR5
| Compound | Receptor | Activity | Potency (IC50/EC50) | Cell Type/Assay | Reference |
| Tauro-β-muricholic acid (T-β-MCA) | FXR | Antagonist | Data not available | Luciferase Reporter Assay | [2][3] |
| Tauro-α-muricholic acid (T-α-MCA) | FXR | Antagonist | Data not available | Luciferase Reporter Assay | [2] |
| Glycine-β-muricholic acid (Gly-MCA) | FXR | Antagonist | Data not available | In vivo mouse models | [7][8][15] |
| Tauro-α-muricholic acid (TαMCA) | TGR5 | Agonist | Data not available | Luciferase Reporter Assay | [11] |
| Other MCA species | TGR5 | Agonist | Heterogeneous potency | Luciferase Reporter Assay | [11] |
Table 2: Effects of this compound on Gene Expression
| Gene | Treatment | Fold Change | Tissue/Cell Type | Reference |
| Fgf15 | Gly-MCA | Decrease | Mouse Ileum | [7] |
| Shp | Gly-MCA | Decrease | Mouse Ileum | [7] |
| Ibabp | Gly-MCA | Decrease | Mouse Ileum | [7] |
| GnRH | MCA | Increase | Hypothalamic GnRH neurons | [11] |
Table 3: Effects of this compound on Protein Phosphorylation
| Protein | Treatment | Fold Change | Cell Type | Reference |
| Akt (phosphorylated) | TαMCA, TβMCA, TωMCA | Significant Increase | GT1-7 cells | [11] |
| mTOR (phosphorylated) | TαMCA, TβMCA, TωMCA | Significant Increase | GT1-7 cells | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound as a signaling molecule.
Quantification of Muricholic Acids by LC-MS/MS
Objective: To quantify the concentration of muricholic acids in biological samples (e.g., serum, feces).
Materials:
-
Biological sample (serum or fecal pellet)
-
Internal standard (IS) working solution (containing deuterated bile acid standards)
-
Methanol (B129727), acetonitrile, 2-propanol, water (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297), acetic acid
-
LC-MS/MS system with a C18 reverse-phase column
Sample Preparation (Serum):
-
Thaw serum samples at 4°C.
-
Mix 20 µL of serum with 80 µL of ice-cold methanolic IS working solution.
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.[2]
Sample Preparation (Feces):
-
Dry half of a mouse fecal pellet in a speed vacuum overnight and record the weight.
-
Add 150 µL of ultrapure water and vortex for 5 minutes.
-
Add 500 µL of methanol and vortex for another 5 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Mix 80 µL of the fecal extract with 20 µL of ice-cold methanolic IS working solution and transfer to an HPLC vial.[2]
LC-MS/MS Conditions:
-
Column: Kinetix C18 (2.6 µm, 150 mm × 4.6 mm ID)
-
Mobile Phase A: 1 mM ammonium acetate and 0.1% acetic acid in methanol:acetonitrile:water (1:1:3; v/v/v)
-
Mobile Phase B: 0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v)
-
Gradient: 0-2 min, 0% B; 2-20 min, 0-100% B; 20-28.5 min, 100% B
-
Flow Rate: 0.3 mL/min from 0-20 min, then 0.5 mL/min from 20-28 min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for each this compound species.[2]
FXR Luciferase Reporter Assay
Objective: To determine the antagonistic activity of this compound on FXR.
Materials:
-
HEK293T cells
-
FXR expression plasmid
-
FXR-responsive element (FXRE)-luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., FuGene 6)
-
Cell culture medium (e.g., DMEM)
-
FXR agonist (e.g., GW4064)
-
This compound (or its derivatives)
-
Dual-Luciferase® Reporter Assay System
Protocol:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with a known concentration of an FXR agonist (e.g., 1 µM GW4064) in the presence or absence of varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for another 24 hours.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the percent inhibition of agonist-induced FXR activation by this compound.
TGR5 cAMP Assay
Objective: To measure the agonistic activity of this compound on TGR5 by quantifying intracellular cAMP levels.
Materials:
-
Cells expressing TGR5 (e.g., TGR5-transfected CHO cells or enteroendocrine cell lines)
-
This compound (or its derivatives)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP ELISA kit
-
Cell lysis buffer
Protocol:
-
Culture TGR5-expressing cells to the desired confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 1 µM) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound for a short duration (e.g., 5-60 minutes).
-
Lyse the cells and collect the cell lysates.
-
Measure the intracellular cAMP concentration in the lysates using a competitive cAMP ELISA kit according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the EC50 of this compound for TGR5 activation.[5]
Conclusion
This compound is a multifaceted signaling molecule that plays a significant role in regulating a variety of physiological processes, primarily through its antagonistic effects on FXR and agonistic effects on TGR5. The interplay of these signaling pathways has profound implications for bile acid homeostasis, lipid and glucose metabolism, and neuroendocrine function. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's signaling properties and its potential as a therapeutic target for metabolic diseases. Further research is warranted to fully elucidate the quantitative aspects of its receptor interactions and downstream effects in human physiology.
References
- 1. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transient changes in the expression pattern of key enzymes for bile acid synthesis during rat liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Ligands of the Farnesoid X Receptor (FXR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Activated by endogenous bile acids, FXR functions as a ligand-dependent transcription factor, forming a heterodimer with the Retinoid X Receptor (RXR) to modulate the expression of target genes.[3][4] This intricate signaling network holds significant therapeutic potential for a range of metabolic and cholestatic diseases. This guide provides a comprehensive technical overview of the primary endogenous ligands for FXR, their binding affinities, the signaling pathways they initiate, and the experimental methodologies used for their characterization.
Endogenous FXR Ligands: The Bile Acid Repertoire
Bile acids, synthesized from cholesterol in the liver, are the principal endogenous ligands for FXR.[4][5] The activation of FXR by these molecules initiates a negative feedback loop to control bile acid synthesis and maintain homeostasis. The primary and secondary bile acids exhibit varying potencies in activating FXR.
Quantitative Analysis of Endogenous Ligand Binding
The binding affinity of endogenous bile acids to FXR is a key determinant of their potency in activating the receptor. The half-maximal effective concentration (EC50) is a common metric used to quantify this interaction. The following table summarizes the EC50 values for the major endogenous FXR ligands from various studies.
| Endogenous Ligand | Ligand Type | EC50 (µM) | Assay Type | Reference |
| Chenodeoxycholic acid (CDCA) | Primary Bile Acid | ~10 - 50 | Reporter Gene Assay | [6][7] |
| Cholic acid (CA) | Primary Bile Acid | ~600 | Reporter Assay | [5] |
| Deoxycholic acid (DCA) | Secondary Bile Acid | N/A | Weaker than CDCA | [7] |
| Lithocholic acid (LCA) | Secondary Bile Acid | N/A | Weaker than CDCA | [7] |
Note: EC50 values can vary depending on the specific assay conditions and cell types used. The general order of potency for FXR activation is Chenodeoxycholic acid (CDCA) > Deoxycholic acid (DCA) ≈ Lithocholic acid (LCA) > Cholic acid (CA).[4]
FXR Signaling Pathways
Upon ligand binding, FXR undergoes a conformational change, leading to the recruitment of coactivators and the regulation of target gene expression in various tissues, primarily the liver and intestine.[2][8]
Hepatic and Intestinal FXR Signaling
The activation of FXR in the liver and intestine triggers distinct but coordinated signaling cascades to regulate bile acid homeostasis.
In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the activity of Liver Receptor Homolog-1 (LRH-1), a key activator of the cholesterol 7α-hydroxylase (CYP7A1) gene, the rate-limiting enzyme in bile acid synthesis.[6][9][10] FXR also directly upregulates the expression of bile acid transporters such as the Bile Salt Export Pump (BSEP) and Organic Solute Transporter alpha/beta (OSTα/β), promoting bile acid efflux from hepatocytes.[2]
In the intestine, FXR activation leads to the induction of Fibroblast Growth Factor 19 (FGF19), which is secreted into the portal circulation and travels to the liver.[3][5][11] In hepatocytes, FGF19 binds to its receptor, FGFR4, and potently represses CYP7A1 expression, providing an additional layer of feedback inhibition on bile acid synthesis.[5][11] Intestinal FXR also upregulates the expression of the Intestinal Bile Acid-Binding Protein (IBABP), which is involved in the transport of bile acids across enterocytes.[1]
Experimental Protocols
The identification and characterization of endogenous FXR ligands rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Experimental Workflow for Endogenous Ligand Identification
A common workflow for identifying endogenous ligands for nuclear receptors is Affinity Isolation coupled with Mass Spectrometry (AIMS).
Detailed Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay is a powerful tool to quantify the interaction between FXR and a coactivator peptide in the presence of a potential ligand.
1. Principle: This homogeneous assay measures the binding of a ligand to the FXR ligand-binding domain (LBD), which induces a conformational change that promotes the recruitment of a coactivator peptide. The FXR-LBD is typically tagged (e.g., with GST), and a terbium (Tb)-labeled antibody against the tag serves as the FRET donor. The coactivator peptide is labeled with a fluorescent acceptor, such as fluorescein. Upon ligand-mediated interaction, the donor and acceptor are brought into close proximity, resulting in a FRET signal that can be measured over time.
2. Materials:
-
Purified, tagged FXR-LBD protein (e.g., GST-FXR-LBD).
-
Tb-labeled anti-tag antibody (e.g., anti-GST).
-
Fluorescently labeled coactivator peptide (e.g., fluorescein-SRC2-2).
-
Test compounds (potential ligands) and a known FXR agonist (e.g., CDCA) as a positive control.
-
Assay buffer (e.g., PBS with 0.01% BSA).
-
384-well low-volume microplates.
-
A microplate reader capable of TR-FRET measurements.
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Reagent Preparation: Prepare a solution containing the FXR-LBD protein and the Tb-labeled antibody in assay buffer. Prepare a separate solution containing the fluorescently labeled coactivator peptide.
-
Assay Assembly:
-
Add a small volume (e.g., 5 µL) of the compound dilutions to the wells of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the FXR-LBD/antibody solution to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for ligand binding.
-
Add an equal volume (e.g., 5 µL) of the coactivator peptide solution to all wells.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, exciting at the donor's excitation wavelength (e.g., 340 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 495 nm and 520 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Conclusion
The identification and characterization of endogenous FXR ligands, primarily bile acids, have been instrumental in elucidating the complex regulatory networks governing metabolic homeostasis. The quantitative understanding of ligand-receptor interactions, coupled with detailed knowledge of the downstream signaling pathways, provides a solid foundation for the rational design of novel FXR-targeted therapeutics. The experimental methodologies outlined in this guide represent the cornerstone of research in this field, enabling the continued exploration of FXR biology and its therapeutic potential.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-specific Function of Farnesoid X Receptor in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Postnatal Upregulation of Intestinal FXR-FGF19 Signaling in Premature Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Tauro-β-muricholic Acid: A Natural Antagonist of the Farnesoid X Receptor (FXR)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Its role in metabolic regulation has made it a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH) and cholestasis. While FXR agonists have been the primary focus of drug development, there is growing interest in the therapeutic potential of FXR antagonists. Among these, tauro-β-muricholic acid (T-β-MCA), a naturally occurring bile acid, has emerged as a potent and selective antagonist of FXR, particularly in the intestine.[2][3][4] This technical guide provides a comprehensive overview of T-β-MCA as a natural FXR antagonist, detailing its mechanism of action, quantitative data on its activity, and key experimental protocols for its study.
Mechanism of Action: T-β-MCA as a Competitive FXR Antagonist
Tauro-β-muricholic acid is a primary bile acid in mice, derived from the conjugation of β-muricholic acid with taurine.[5][6] It functions as a competitive and reversible antagonist of the farnesoid X receptor.[3][5] Unlike FXR agonists, which upon binding induce a conformational change that promotes the recruitment of co-activators and subsequent gene transcription, T-β-MCA binds to the FXR ligand-binding domain without triggering this activation cascade. This antagonistic action is particularly prominent in the intestine.[2][7]
The gut microbiota plays a significant role in regulating the levels of T-β-MCA.[4][7] Certain gut bacteria, such as those from the Lactobacillus genus, possess bile salt hydrolase (BSH) activity, which deconjugates T-β-MCA to β-muricholic acid.[2] This conversion relieves the FXR antagonism, highlighting a complex interplay between the gut microbiome, bile acid metabolism, and host FXR signaling.[7][8]
Quantitative Data
The antagonistic activity of T-β-MCA on FXR has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity and its effect on FXR-dependent gene expression.
| Parameter | Value | Assay Type | Reference |
| IC50 | 40 µM | Competitive FXR Antagonist Assay | [3][5][6] |
Table 1: In Vitro Binding Affinity of Tauro-β-muricholic Acid for FXR. The IC50 value represents the concentration of T-β-MCA required to inhibit 50% of the binding of an FXR agonist.
| Target Gene | Tissue/Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| Shp (Small Heterodimer Partner) | Primary Mouse Hepatocytes | 100 µM T-β-MCA | Inhibition of expression | [2] |
| Fgf15 (Fibroblast Growth Factor 15) | Mouse Intestine | Tempol treatment (increases T-β-MCA) | Markedly decreased | [2] |
| Shp | Mouse Intestine | Tempol treatment (increases T-β-MCA) | Markedly decreased | [2] |
| Intestinal bile acid-binding protein | Mouse Intestine | Tempol treatment (increases T-β-MCA) | Markedly decreased | [2] |
Table 2: Effect of Tauro-β-muricholic Acid on the Expression of FXR Target Genes. This table summarizes the observed changes in the mRNA levels of key FXR downstream targets following treatment that increases T-β-MCA levels or direct application of T-β-MCA.
Signaling Pathways and Experimental Workflows
The antagonism of FXR by T-β-MCA has significant downstream effects on metabolic signaling pathways. The following diagrams, generated using the Graphviz DOT language, illustrate these pathways and typical experimental workflows used to study them.
Caption: FXR Signaling Pathway and T-β-MCA Antagonism.
Caption: Luciferase Reporter Assay Workflow for FXR Antagonism.
Caption: In Vivo Animal Study Workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of T-β-MCA as an FXR antagonist.
FXR Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as T-β-MCA, for the farnesoid X receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified human FXR ligand-binding domain (LBD)
-
Radiolabeled FXR agonist (e.g., [3H]-GW4064)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM DTT)
-
Test compound (T-β-MCA)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the purified FXR-LBD, a fixed concentration of the radiolabeled agonist, and varying concentrations of the unlabeled competitor (T-β-MCA). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled agonist).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Calculate the IC50 value and then determine the Ki value using the Cheng-Prusoff equation.
FXR Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to antagonize the transcriptional activity of FXR.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Expression plasmids: pCMX-Gal4-hFXR-LBD, pFR-Luc (Gal4 upstream activation sequence driving luciferase expression), and a control plasmid expressing Renilla luciferase.
-
Transfection reagent (e.g., Lipofectamine)
-
FXR agonist (e.g., GW4064)
-
T-β-MCA
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will allow for ~80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR, luciferase reporter, and Renilla control plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of the FXR agonist (e.g., the EC80 of GW4064) and serial dilutions of T-β-MCA. Include appropriate vehicle and agonist-only controls.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity as a percentage of the agonist-only control against the log concentration of T-β-MCA to determine the IC50 value.
In Vivo Administration of T-β-MCA in Mice
This protocol describes the oral administration of T-β-MCA to mice to study its in vivo effects on FXR signaling.
Materials:
-
C57BL/6 mice
-
Tauro-β-muricholic acid
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Dose Preparation: Prepare a suspension of T-β-MCA in the chosen vehicle at the desired concentration.
-
Administration: Administer the T-β-MCA suspension or vehicle to the mice daily via oral gavage. The volume administered is typically based on the body weight of the animal (e.g., 10 mL/kg).
-
Monitoring: Monitor the animals daily for any signs of distress, and record body weight and food intake regularly.
-
Sample Collection: At the end of the study period, euthanize the mice and collect blood and tissues (e.g., liver, ileum) for further analysis.
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
This protocol is used to quantify the changes in mRNA levels of FXR target genes, such as SHP and FGF15, in response to T-β-MCA treatment.
Materials:
-
Tissue samples (e.g., ileum)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers for Shp, Fgf15, and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the tissue samples using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers.
-
Real-Time PCR: Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Quantification of T-β-MCA in Biological Samples by LC-MS/MS
This protocol outlines a method for the accurate quantification of T-β-MCA in biological matrices such as plasma and feces.
Materials:
-
Plasma or fecal samples
-
Internal standard (e.g., deuterated T-β-MCA)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding cold methanol containing the internal standard. Centrifuge to pellet the proteins and collect the supernatant.
-
Feces: Homogenize the fecal sample in methanol containing the internal standard. Centrifuge and collect the supernatant.
-
-
LC Separation: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the bile acids.
-
MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use specific precursor-to-product ion transitions for T-β-MCA and the internal standard for accurate quantification.
-
Data Analysis: Generate a calibration curve using known concentrations of T-β-MCA. Quantify the amount of T-β-MCA in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Conclusion
Tauro-β-muricholic acid is a well-characterized natural antagonist of the farnesoid X receptor. Its ability to selectively modulate FXR activity in the intestine, coupled with its interplay with the gut microbiota, makes it a fascinating molecule for both basic research and as a potential starting point for the development of novel therapeutics for metabolic diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological roles and therapeutic potential of T-β-MCA and other FXR antagonists.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Frontiers | Conformational Characterization of the Co-Activator Binding Site Revealed the Mechanism to Achieve the Bioactive State of FXR [frontiersin.org]
- 5. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauro-β-muricholic acid (TβMCA) | FXR拮抗剂 | MCE [medchemexpress.cn]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Intestinal FGF15 regulates bile acid and cholesterol metabolism but not glucose and energy balance [insight.jci.org]
Introduction: The Emerging Role of Bile Acids in Metabolic Regulation
An In-depth Technical Guide on Muricholic Acid and its Role in Metabolic Syndrome
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Traditionally viewed as simple detergents for lipid digestion, bile acids (BAs) are now recognized as critical signaling molecules that regulate lipid, glucose, and energy homeostasis.[1][2] They exert their metabolic effects primarily through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors like TGR5.[1][3] Dysregulation of BA metabolism is increasingly linked to metabolic diseases, making BA signaling pathways attractive targets for therapeutic intervention.[2]
This guide focuses on a specific class of bile acids, the muricholic acids (MCAs), and their significant role in modulating metabolic syndrome, primarily through their unique interaction with the farnesoid X receptor.
Muricholic Acids: A Unique Class of FXR Antagonists
Muricholic acids are a group of bile acids predominantly found in mice.[4] The primary forms, α-MCA and β-MCA, are synthesized from chenodeoxycholic acid (CDCA) via the enzyme CYP2C70.[4][5] Unlike human primary bile acids (cholic acid and CDCA), which are potent FXR agonists, tauro-conjugated muricholic acids (T-α-MCA and T-β-MCA) act as natural antagonists of FXR.[4][6][7] This antagonistic property is central to their beneficial metabolic effects. Because T-β-MCA is susceptible to hydrolysis by gut bacterial bile salt hydrolases (BSH), a more stable derivative, glycine-β-muricholic acid (Gly-MCA), has been developed and is widely used in experimental models to study the effects of intestinal FXR inhibition.[8][9]
Core Mechanism of Action: Intestinal FXR Antagonism
The primary mechanism through which muricholic acids ameliorate metabolic syndrome is by antagonizing FXR signaling in the intestine.[8][10][11] Intestinal FXR activation by agonist BAs triggers a cascade of events that, in the context of a high-fat diet, can be detrimental. By inhibiting this activation, MCAs and their derivatives initiate a series of favorable downstream metabolic changes.
Signaling Pathway 1: The Intestinal FXR-FGF15-Ceramide Axis
A key pathway modulated by this compound involves the suppression of intestine-derived ceramides (B1148491).[11] In diet-induced obesity, intestinal FXR activation upregulates genes involved in ceramide synthesis.[3] These newly synthesized ceramides enter circulation and travel to the liver, where they contribute to endoplasmic reticulum (ER) stress, inflammation, and insulin (B600854) resistance.
Gly-MCA, by antagonizing intestinal FXR, suppresses the expression of ceramide synthesis genes.[11] This leads to lower circulating ceramide levels, subsequently reducing hepatic ER stress and inflammation, thereby improving conditions like non-alcoholic steatohepatitis (NASH).[11]
References
- 1. Activation of bile acid signaling improves metabolic phenotypes in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity diabetes and the role of bile acids in metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bile acids in glucose metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Muricholic Acid in Inflammatory Bowel Disease Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial pathogenesis. Emerging evidence highlights the critical role of the gut microbiome and its metabolites in modulating intestinal homeostasis and inflammation. Among these metabolites, bile acids, and specifically muricholic acids, have garnered significant attention for their potential involvement in IBD pathogenesis. This technical guide provides an in-depth exploration of the role of muricholic acid in IBD, focusing on its interaction with key signaling pathways, its impact on the intestinal barrier and immune responses, and the experimental methodologies used to elucidate its function.
Introduction to this compound and IBD
Muricholic acids (MCAs), primarily α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), are primary bile acids in mice, while present in smaller amounts in humans. They are synthesized in the liver from cholesterol and are known to be potent natural antagonists of the farnesoid X receptor (FXR), a key nuclear receptor involved in bile acid homeostasis, inflammation, and intestinal barrier function. In the context of IBD, alterations in the gut microbiota composition can lead to dysregulated bile acid metabolism, affecting the levels of muricholic acids and other bile acid species. This dysregulation is increasingly implicated in the perpetuation of intestinal inflammation.
Quantitative Data on this compound and Related Factors in IBD
While specific concentrations of this compound in IBD patients compared to healthy controls are not consistently reported across studies in a standardized format, the available data indicates a general trend of altered bile acid profiles. Patients with IBD often exhibit an increase in primary bile acids and a decrease in secondary bile acids in fecal and serum samples.[1][2][3][4][5][6][7][8][9]
Table 1: Fecal Bile Acid Concentrations in Ulcerative Colitis (UC) vs. Healthy Controls (HC)
| Bile Acid | UC Patients | Healthy Controls | Fold Change/Trend | p-value | Reference |
| Primary BAs (general) | Increased | ↑ | <0.05 | [1] | |
| Secondary BAs (general) | Decreased | ↓ | <0.05 | [1] | |
| Taurocholic acid (TCA) | Significantly Higher | ↑ | 0.0053 | [1] | |
| Cholic acid (CA) | Significantly Higher | ↑ | 0.04 | [1] | |
| Tauro-chenodeoxycholic acid (TCDCA) | Significantly Higher | ↑ | 0.042 | [1] | |
| Glyco-chenodeoxycholic acid (GCDCA) | Significantly Higher | ↑ | 0.045 | [1] | |
| Lithocholic acid (LCA) | Significantly Lower | ↓ | 8.1 x 10⁻⁸ | [1] | |
| Deoxycholic acid (DCA) | Significantly Lower | ↓ | 1.2 x 10⁻⁷ | [1] |
Table 2: Serum Bile Acid Concentrations in Crohn's Disease (CD) vs. Healthy Volunteers (HVs)
| Bile Acid | Active CD (nmol/L) | CD in Remission (nmol/L) | Healthy Volunteers (nmol/L) | Trend in Active CD vs. HV | p-value (Active CD vs. HV) | Reference |
| Total BAs | 2076.5 (563.3–4168.7) | 1530.9 (1084.2–3135.0) | 2978.2 (1896.1–4266.2) | ↓ | <0.05 | [2] |
| Primary BAs | 1451.2 (331.1–3776.4) | 1044.5 (764.6–2451.5) | 2088.8 (1249.2–2908.0) | ↓ | <0.05 | [2] |
| Secondary BAs | 217.0 (152.9–473.5) | ↓ | <0.001 | [2] |
Table 3: this compound Interaction with Nuclear and G-Protein Coupled Receptors
| Ligand | Receptor | Interaction | IC50/EC50 | Reference |
| Tauro-α-muricholic acid (T-α-MCA) | Farnesoid X Receptor (FXR) | Antagonist | 28 µM | [10] |
| Tauro-β-muricholic acid (T-β-MCA) | Farnesoid X Receptor (FXR) | Antagonist | 40 µM | [10] |
| Muricholic Acids | Takeda G-protein-coupled receptor 5 (TGR5) | Agonist (presumed weak) | Not specified |
Signaling Pathways Involving this compound in IBD
Muricholic acids exert their influence on intestinal inflammation primarily through their interaction with FXR and potentially TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a crucial role in maintaining intestinal homeostasis. Its activation by bile acids leads to the transcription of genes involved in bile acid transport, metabolism, and importantly, the maintenance of the intestinal epithelial barrier and control of inflammation.
Muricholic acids, particularly their taurine (B1682933) conjugates, act as antagonists to FXR.[10] In the context of IBD, where the gut microbiota is often dysbiotic, there can be an accumulation of these FXR antagonists. This inhibition of FXR signaling can lead to:
-
Impaired Intestinal Barrier Function: FXR activation normally strengthens the intestinal barrier. Its inhibition can lead to increased intestinal permeability, allowing for the translocation of bacterial products and perpetuating inflammation.
-
Increased Pro-inflammatory Cytokine Production: FXR signaling has anti-inflammatory effects. By antagonizing FXR, muricholic acids can contribute to a pro-inflammatory environment in the gut.
References
- 1. Altered profiles of fecal bile acids correlate with gut microbiota and inflammatory responses in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Emerging Role of Bile Acids in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum bile acids after a test meal in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations of Serum Bile Acid Profile in Patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered fecal bile acid pattern in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids | MDPI [mdpi.com]
physiological concentrations of muricholic acid in mice
A Comprehensive Technical Guide to Physiological Concentrations of Muricholic Acid in Mice for Researchers, Scientists, and Drug Development Professionals
Introduction
Muricholic acids (MCAs) are a unique class of bile acids predominantly found in mice, playing a significant role in regulating lipid, glucose, and cholesterol metabolism. Unlike humans, mice possess the cytochrome P450 enzyme Cyp2c70, which is responsible for the 6-hydroxylation of chenodeoxycholic acid and ursodeoxycholic acid, leading to the synthesis of α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), respectively.[1] A third major form, ω-muricholic acid (ω-MCA), is also present, particularly in mice with a conventional microbiome.[1] This guide provides an in-depth overview of the physiological concentrations of MCAs in various mouse tissues, detailed experimental protocols for their quantification, and a summary of their key signaling pathways.
Physiological Concentrations of Muricholic Acids
The concentrations of muricholic acids and their taurine (B1682933) conjugates vary significantly across different tissues and biofluids in mice. The following tables summarize quantitative data from various studies, providing a comparative overview of MCA levels in liver, serum, bile, and feces under different physiological and experimental conditions.
Table 1: this compound Concentrations in Mouse Liver
| This compound Species | Mouse Strain | Diet/Condition | Concentration (nmol/g or as specified) | Reference |
| Total MCAs | C57BL/6N | Standard Diet | ~15 | [2] |
| Total MCAs | C57BL/6N | 2% Cholesterol | ~45 | [3] |
| T-α-MCA | C57BL/6J | Chow | ~1.5 | [4] |
| T-β-MCA | C57BL/6J | Chow | ~4.5 | [4] |
| α-MCA | C57BL/6J | Chow | ~0.1 | [4] |
| β-MCA | C57BL/6J | Chow | ~0.3 | [4] |
Table 2: this compound Concentrations in Mouse Serum/Plasma
| This compound Species | Mouse Strain | Diet/Condition | Concentration (µM or as specified) | Reference |
| Total MCAs | C57BL/6N | Standard Diet | ~1.0 | [2] |
| T-α-MCA | C57BL/6J | Chow | ~0.02 | [4] |
| T-β-MCA | C57BL/6J | Chow | ~0.1 | [4] |
| α-MCA | C57BL/6J | Chow | Not detected | [4] |
| β-MCA | C57BL/6J | Chow | Not detected | [4] |
| Total MCAs | FVB/NJ (Wild-type) | Standard | 5.63 ng/mL | [5] |
| 7α-muricholic acid | FVB/NJ (Wild-type) | Standard | 0.47 ng/mL | [5] |
Table 3: this compound Concentrations in Mouse Bile
| This compound Species | Mouse Strain | Diet/Condition | Concentration (mM or as specified) | Reference |
| Total MCAs | C57BL/6N | Standard Diet | ~25 | [2] |
| T-β-MCA | C57BL/6 | Standard Diet | ~15 | [6] |
Table 4: this compound Concentrations in Mouse Feces
| This compound Species | Mouse Strain | Diet/Condition | Concentration (% of total fecal bile acids) | Reference |
| α-MCA | C57BL/6 | Standard Diet | ~2% | [3][7] |
| β-MCA | C57BL/6 | Standard Diet | ~5% | [3][7] |
| ω-MCA | C57BL/6 | Standard Diet | ~10% | [3][7] |
| α-MCA | C57BL/6 | 2% Cholesterol | ~5% | [3][7] |
| β-MCA | C57BL/6 | 2% Cholesterol | ~15% | [3][7] |
| ω-MCA | C57BL/6 | 2% Cholesterol | ~5% | [3][7] |
Experimental Protocols for this compound Quantification
Accurate quantification of muricholic acids is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[6][8][9]
Sample Preparation
1. Tissue Homogenization (Liver):
-
A known weight of frozen liver tissue is homogenized in a suitable solvent, typically 90% ethanol (B145695) or acetonitrile (B52724).[10]
-
The homogenate is then centrifuged to pellet proteins and other insoluble materials.
-
The supernatant containing the bile acids is collected for further processing.
2. Biofluid Extraction (Serum/Plasma, Bile, Urine):
-
Protein Precipitation: For serum and plasma, proteins are precipitated by adding a cold solvent like acetonitrile (often with 5% ammonium (B1175870) hydroxide).[8][11] The mixture is vortexed and centrifuged, and the supernatant is collected.
-
Solid-Phase Extraction (SPE): For bile and urine, which have lower protein content but may contain other interfering substances, SPE can be used for cleanup and concentration.[8]
3. Fecal Extraction:
-
Fecal samples are typically lyophilized (freeze-dried) and then ground into a fine powder.
-
A known weight of the powder is extracted with a solvent such as 90% ethanol.[10]
-
The extract is centrifuged, and the supernatant is collected.
Internal Standards:
-
To ensure accurate quantification, a mixture of stable isotope-labeled internal standards (SIL-ISs) for various bile acids, including muricholic acids, is added to the samples before extraction.[6][9]
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted bile acids are separated using a reversed-phase liquid chromatography system. A biphenyl (B1667301) column is often used for efficient separation of isomeric bile acid species.[6][9] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: The separated bile acids are detected using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.[9] Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each bile acid and its corresponding internal standard are monitored.[5]
-
Quantification: A calibration curve is generated using standards of known concentrations for each bile acid. The concentration of each this compound in the sample is then determined by comparing its peak area to that of its corresponding internal standard and the calibration curve.[6][9]
Signaling Pathways of Muricholic Acids
Muricholic acids exert their biological effects primarily through their interaction with two key receptors: the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
This compound as an FXR Antagonist
Tauro-β-muricholic acid (T-β-MCA) has been identified as a potent antagonist of the farnesoid X receptor (FXR).[12] FXR is a nuclear receptor that plays a central role in bile acid homeostasis. Activation of FXR in the ileum by other bile acids induces the expression of fibroblast growth factor 15 (FGF15), which then travels to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. By antagonizing FXR, T-β-MCA can alleviate this feedback inhibition, leading to increased bile acid synthesis.[7][12]
This compound as a TGR5 Agonist
Muricholic acids, particularly tauro-α-muricholic acid (TαMCA), have been shown to be potent activators of the Takeda G-protein-coupled receptor 5 (TGR5).[13] TGR5 is a cell surface receptor expressed in various tissues, including the hypothalamus and enteroendocrine cells. Activation of TGR5 in the hypothalamus by MCAs can lead to increased expression of gonadotropin-releasing hormone (GnRH), which plays a role in the onset of puberty.[13] In enteroendocrine cells, TGR5 activation promotes the release of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose homeostasis.[14]
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the quantification of muricholic acids in mouse samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A physiologically based model of bile acid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 13. pnas.org [pnas.org]
- 14. Activation of bile acid signaling improves metabolic phenotypes in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Of Mice and Men: A Technical Guide to Species Differences in Bile Acid Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, amphipathic steroid molecules synthesized from cholesterol in the liver, are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins.[1][2][3] Beyond their role in digestion, bile acids are now recognized as important signaling molecules that regulate their own synthesis, transport, and metabolism, as well as influencing glucose homeostasis, inflammation, and energy expenditure.[1] Given their multifaceted roles, understanding bile acid physiology is critical in drug development, particularly for metabolic and hepatic diseases.
Mice are extensively used as preclinical models in biomedical research. However, significant species-specific differences exist in bile acid composition between mice and humans, which can profoundly impact the translation of experimental findings.[4][5] This technical guide provides an in-depth comparison of human and murine bile acid profiles, details the enzymatic pathways responsible for these variations, and discusses the implications for experimental design and data interpretation.
I. Comparative Bile Acid Composition: Humans vs. Mice
The bile acid pools of humans and mice exhibit fundamental differences in their primary and secondary bile acid constituents, as well as their conjugation patterns. These differences result in distinct physicochemical properties, most notably a more hydrophilic bile acid pool in mice compared to the more hydrophobic pool in humans.[6][7]
A. Primary Bile Acids
Primary bile acids are synthesized in the liver directly from cholesterol.[2] In humans, the two primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA).[3][8] While mice also produce CA, their metabolic pathway for CDCA diverges significantly.[6] Mouse hepatocytes express the enzyme cytochrome P450 2c70 (Cyp2c70), which hydroxylates CDCA at the 6β-position to form α-muricholic acid (α-MCA) and subsequently β-muricholic acid (β-MCA).[4][9][10] These muricholic acids are the predominant primary bile acids in mice, rendering their bile acid pool considerably more hydrophilic than that of humans.[8][11]
B. Secondary Bile Acids
In the intestine, gut microbiota modify primary bile acids into secondary bile acids.[2] In humans, CA is converted to deoxycholic acid (DCA) and CDCA is converted to lithocholic acid (LCA).[3] These secondary bile acids constitute a significant portion of the human bile acid pool, with DCA accounting for approximately 20%.[12]
Mice also produce DCA and LCA through bacterial action. However, a key distinction is the presence of the hepatic enzyme cytochrome P450 2a12 (Cyp2a12) in mice, which can re-hydroxylate DCA and LCA back into CA and CDCA, respectively.[6][9] This process of 7α-rehydroxylation significantly reduces the proportion of secondary bile acids in the murine bile acid pool compared to humans.[9]
C. Bile Acid Conjugation
Before secretion into bile, primary bile acids are conjugated in the liver with the amino acids glycine (B1666218) or taurine (B1682933) to increase their water solubility.[3][5] Humans utilize both glycine and taurine for conjugation, with glycine conjugates being more predominant.[7] In contrast, mice almost exclusively use taurine for bile acid conjugation.[5][7]
Table 1: Summary of Key Differences in Bile Acid Composition
| Feature | Humans | Mice |
| Primary Bile Acids | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA)[3][8] | Cholic Acid (CA), α-Muricholic Acid (α-MCA), β-Muricholic Acid (β-MCA)[6][11] |
| Key Enzyme for Muricholic Acid Synthesis | Absent | Cyp2c70[4][9][10] |
| Secondary Bile Acids | Deoxycholic Acid (DCA), Lithocholic Acid (LCA)[3] | Low levels of DCA and LCA due to re-hydroxylation[9] |
| Key Enzyme for Secondary to Primary BA Conversion | Absent | Cyp2a12[6][9] |
| Predominant Conjugation | Glycine and Taurine[7] | Almost exclusively Taurine[5][7] |
| Overall Hydrophobicity of Bile Acid Pool | More Hydrophobic[7] | More Hydrophilic[6][7] |
II. Bile Acid Synthesis and Signaling Pathways
The observed differences in bile acid composition stem from distinct enzymatic pathways in the liver and are intertwined with the regulation of bile acid synthesis, primarily through the farnesoid X receptor (FXR).
A. Bile Acid Synthesis Pathways
The classical (or neutral) pathway of bile acid synthesis is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme.[3] An alternative (or acidic) pathway is initiated by sterol 27-hydroxylase (CYP27A1).[5] The subsequent enzymatic steps determine the final primary bile acid profile.
In mice, the presence of Cyp2c70 downstream of CDCA synthesis is a critical divergence from the human pathway, leading to the production of muricholic acids.[4][10]
B. Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that functions as a key sensor of bile acid levels and plays a central role in regulating their synthesis and transport. In humans, the primary bile acids, particularly CDCA, are potent FXR agonists.[9] Activation of FXR in the liver and intestine initiates a negative feedback loop that suppresses bile acid synthesis.
In the liver, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of transcription factors required for CYP7A1 gene expression. In the intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19; FGF15 in mice), which travels to the liver and signals through its receptor, FGFR4, to repress CYP7A1 expression.[13]
A crucial species difference lies in the interaction of muricholic acids with FXR. Taurine-conjugated β-MCA (T-β-MCA), a major component of the mouse bile acid pool, acts as an FXR antagonist.[4][10] This antagonism can lead to a higher basal rate of bile acid synthesis in mice compared to humans.[14][15]
III. Experimental Methodologies
The analysis of bile acid composition is predominantly performed using liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow: Bile Acid Profiling
A typical protocol for bile acid analysis involves the following steps:
-
Sample Collection: Collection of plasma, liver tissue, bile, or feces from human subjects or mice.
-
Homogenization and Extraction: Liver tissue is homogenized. Bile acids are then extracted from the biological matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction techniques to remove interfering substances like proteins and lipids.
-
Derivatization (Optional): In some cases, bile acids may be derivatized to improve their chromatographic properties or ionization efficiency for mass spectrometry.
-
LC-MS/MS Analysis: The extracted bile acids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), typically with a C18 reversed-phase column. The separated bile acids are then detected and quantified using tandem mass spectrometry (MS/MS). The use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
-
Data Analysis: The resulting chromatograms are processed to identify and quantify individual bile acid species by comparing their retention times and mass fragmentation patterns to those of authentic standards. Stable isotope-labeled bile acids are commonly used as internal standards for accurate quantification.
IV. Implications for Drug Development and Research
The profound differences in bile acid composition and signaling between humans and mice have significant implications for preclinical research:
-
Pharmacokinetics and Pharmacodynamics: Drugs that are metabolized or transported by proteins involved in bile acid homeostasis may exhibit different pharmacokinetic profiles in mice and humans. Furthermore, the efficacy and toxicity of drugs targeting pathways modulated by bile acids (e.g., FXR agonists/antagonists) may differ between the two species.
-
Disease Modeling: The hydrophilic nature of the murine bile acid pool may render mice less susceptible to certain forms of cholestatic liver injury compared to humans.[8] This can make it challenging to model human liver diseases where bile acid toxicity is a key pathogenic factor. Genetically engineered mouse models, such as Cyp2c70 knockout mice, which have a more "human-like" hydrophobic bile acid profile, are valuable tools to circumvent this limitation.[8][14][15]
-
Metabolic Studies: The FXR antagonism by muricholic acids in mice can influence studies on metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes, where FXR signaling is a therapeutic target.
Conclusion
A thorough understanding of the species-specific differences in bile acid composition is paramount for researchers and drug development professionals utilizing mouse models. The presence of muricholic acids and the efficient enterohepatic recycling of secondary bile acids in mice create a distinct physiological environment compared to humans. These differences impact bile acid signaling, hydrophobicity, and cytotoxicity, which must be carefully considered when designing experiments and extrapolating preclinical data to the human condition. The use of humanized mouse models and a comprehensive analysis of bile acid profiles are crucial for enhancing the translational relevance of preclinical studies in the field of bile acid research.
References
- 1. Bile Acids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bile acid - Wikipedia [en.wikipedia.org]
- 3. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is CYP2C70 the key to new mouse models to understand bile acids in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences in bile acids I. Plasma and urine bile acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Mice With Human-Like Bile Acid Composition Develop PFIC-2- Like Choles" by Anthony Nickel, Jay L. Vivian et al. [scholarlyexchange.childrensmercy.org]
- 9. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of Muricholic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of muricholic acids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Muricholic acids (MCAs), including α-muricholic acid (αMCA), β-muricholic acid (βMCA), and ω-muricholic acid (ωMCA), are primary bile acids in rodents that play significant roles in regulating metabolic and signaling pathways.[1][2][3] Accurate quantification of these molecules is crucial for research in areas such as metabolic disorders, gut microbiome interactions, and liver diseases.
Introduction to Muricholic Acid Analysis
Muricholic acids are C24 bile acids synthesized from cholesterol in the liver of mice and rats.[2][3] They are known to be potent antagonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[4] Additionally, muricholic acids can act as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), influencing energy homeostasis and inflammatory responses.[5] Given their biological significance, robust and sensitive analytical methods are essential for their accurate quantification in various biological matrices. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and ability to distinguish between isomeric forms.[1][6]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of muricholic acids from common biological matrices.
Sample Preparation Protocols
The choice of sample preparation protocol is critical for accurate quantification and depends on the biological matrix.
1. Plasma and Serum
This protocol is adapted for the extraction of muricholic acids from plasma and serum samples.[7]
-
Materials:
-
Plasma or serum samples
-
Ice-cold acetonitrile (B52724)
-
Internal standards (e.g., deuterated this compound analogs)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
-
Reconstitution solution (e.g., 50:50 methanol:water)
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.[8]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liver Tissue
This protocol describes the extraction of muricholic acids from liver tissue.[10]
-
Materials:
-
Frozen liver tissue
-
Homogenization tubes with beads (e.g., ceramic)
-
Ice-cold extraction solvent (e.g., isopropanol (B130326) or acetonitrile)
-
Internal standards
-
Tissue homogenizer
-
Centrifuge
-
Evaporator
-
Reconstitution solution
-
-
Procedure:
-
Weigh approximately 50 mg of frozen liver tissue into a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold extraction solvent and the internal standards.
-
Homogenize the tissue using a bead-based homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a suitable volume of reconstitution solution for LC-MS/MS analysis.[11]
-
3. Fecal Samples
This protocol is designed for the extraction of muricholic acids from fecal material.[12]
-
Materials:
-
Lyophilized or wet fecal samples
-
Extraction solvent (e.g., 5% ammonium-ethanol aqueous solution or methanol)[3]
-
Homogenization tubes with beads
-
Internal standards
-
Tissue homogenizer
-
Centrifuge
-
Evaporator
-
Reconstitution solution
-
-
Procedure:
-
Weigh a portion of the fecal sample (e.g., 50 mg) into a homogenization tube.
-
Add the extraction solvent and internal standards.
-
Homogenize the sample thoroughly.
-
Centrifuge to pellet solid debris.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent and reconstitute the extract for analysis.
-
LC-MS/MS Analysis Protocol
The following are general conditions for the chromatographic separation and mass spectrometric detection of muricholic acids. Optimization may be required based on the specific instrument and application.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.7 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.[13]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 95:5, v/v) with 0.1% formic acid.[7]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.
-
Column Temperature: 40-55°C.[7]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for muricholic acids.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.[1]
-
Ion Source Parameters:
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each this compound and internal standard.
Quantitative Data
The following tables summarize representative quantitative data for muricholic acids in different biological matrices.
Table 1: MRM Transitions for Muricholic Acids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| α-Muricholic Acid (αMCA) | 407.3 | 343.2 | Optimized |
| β-Muricholic Acid (βMCA) | 407.3 | 343.2 | Optimized |
| ω-Muricholic Acid (ωMCA) | 407.3 | 343.2 | Optimized |
| Tauro-α-muricholic acid (TαMCA) | 514.3 | 80.0 | Optimized |
| Tauro-β-muricholic acid (TβMCA) | 514.3 | 80.0 | Optimized |
Note: Specific collision energies need to be optimized on the instrument used.
Table 2: Representative Concentrations of Muricholic Acids in Mouse Biological Samples
| Matrix | Compound | Concentration Range | Reference |
| Liver | Tauro-β-muricholic acid | 10 - 50 nmol/g | [2] |
| Bile | Tauro-β-muricholic acid | 1 - 10 mmol/L | [2] |
| Plasma | Tauro-β-muricholic acid | 10 - 100 ng/mL | [2] |
| Feces | α-Muricholic Acid | Variable, µg/g range | [12] |
Concentrations can vary significantly based on diet, genetics, and health status.
Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways involving muricholic acids and a general experimental workflow for their quantification.
Caption: this compound synthesis and signaling pathways.
Caption: General workflow for LC-MS/MS quantification of muricholic acids.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. restek.com [restek.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Profiling bile acid composition in bile from mice of different ages and sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Muricholic Acid Extraction from Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muricholic acids (MCAs), primary bile acids synthesized in the liver of rodents and found in trace amounts in humans, are gaining significant attention in biomedical research. Comprising α-muricholic acid (α-MCA), β-muricholic acid (β-MCA), and ω-muricholic acid (ω-MCA), these molecules are not merely byproducts of cholesterol metabolism but are now recognized as crucial signaling molecules. They exhibit antagonistic effects on the farnesoid X receptor (FXR) and agonistic activity on the Takeda G protein-coupled receptor 5 (TGR5), thereby influencing lipid and glucose metabolism, inflammation, and even gut-brain communication.[1][2][3][4]
Accurate quantification of muricholic acids in fecal samples is paramount for understanding their physiological and pathophysiological roles. Fecal analysis provides a non-invasive window into the gut environment, reflecting the interplay between host metabolism and the gut microbiota, which extensively metabolizes bile acids. This document provides a detailed protocol for the extraction of muricholic acids from fecal samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
Experimental Protocols
This protocol outlines a robust method for the extraction of muricholic acids from fecal samples, adapted from established procedures for general bile acid analysis. The method is suitable for achieving high recovery and reproducibility.
1. Sample Preparation
The initial preparation of fecal samples is a critical step that can significantly impact the efficiency of the extraction. Both wet and lyophilized (freeze-dried) feces can be used, with wet samples often showing better recovery rates for certain bile acids.[7][8][9]
-
Option A: Wet Feces
-
Accurately weigh approximately 50-100 mg of wet fecal sample into a pre-weighed 2 mL polypropylene (B1209903) tube.
-
Record the exact weight.
-
To normalize for water content, a separate aliquot of the same fecal sample should be weighed, dried completely in a vacuum oven or lyophilizer, and the dry weight recorded to calculate the percentage of dry matter.
-
-
Option B: Lyophilized Feces
-
Lyophilize the fecal sample until a constant weight is achieved.
-
Homogenize the lyophilized sample into a fine powder using a bead beater or mortar and pestle.
-
Accurately weigh approximately 10-20 mg of the homogenized powder into a 2 mL polypropylene tube.
-
Record the exact weight.
-
2. Extraction
This protocol employs a solvent extraction method to isolate bile acids from the complex fecal matrix.
-
Internal Standards: To each sample, add a known amount of an appropriate internal standard solution. Isotopically labeled muricholic acid standards (e.g., d4-α-muricholic acid) are highly recommended for accurate quantification.
-
Extraction Solvent: Add 1 mL of ice-cold extraction solvent to each tube. A commonly used and effective solvent is a mixture of 5% ammonium (B1175870) hydroxide (B78521) in ethanol.[8]
-
Homogenization: Tightly cap the tubes and homogenize the sample by vortexing for 1 minute, followed by sonication in a water bath for 20 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean tube. Be cautious not to disturb the pellet.
-
Re-extraction (Optional but Recommended): For improved recovery, the pellet can be re-extracted with another 0.5 mL of the extraction solvent. Repeat the homogenization and centrifugation steps, and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen gas at 37°C.
3. Solid-Phase Extraction (SPE) - Clean-up Step
A solid-phase extraction step is crucial for removing interfering substances from the extract, thereby improving the quality of the LC-MS/MS analysis.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water through it.
-
Sample Loading: Reconstitute the dried extract in 1 mL of 25% methanol in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities, followed by 3 mL of 25% methanol to remove less polar interferences.
-
Elution: Elute the muricholic acids from the cartridge with 3 mL of methanol into a clean collection tube.
-
Final Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the final dried extract in a specific volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial.
4. LC-MS/MS Analysis
The analysis of muricholic acids is typically performed using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and using Multiple Reaction Monitoring (MRM).[5][10]
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic bile acids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for each this compound isomer and the internal standard should be optimized. For this compound (m/z 407.28), common product ions are monitored.
-
Collision Energy and other MS parameters: These should be optimized for each specific instrument to achieve maximum sensitivity.
-
Data Presentation
The following table summarizes typical quantitative data that can be expected from the analysis of bile acids in fecal samples using LC-MS/MS. Note that specific values for this compound may vary depending on the study population (e.g., animal model) and experimental conditions.
| Parameter | Typical Value Range | Reference |
| Recovery | 80.05% - 122.41% | [8][11] |
| Intra-day Precision (RSD) | < 15% | [10] |
| Inter-day Precision (RSD) | < 20% | [10] |
| Limit of Detection (LOD) | 0.01 - 0.24 µg/kg | [8] |
| Limit of Quantification (LOQ) | 0.03 - 0.81 µg/kg | [8] |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for this compound extraction from fecal samples.
This compound Signaling Pathways
Caption: Signaling pathways of muricholic acids via FXR and TGR5.
References
- 1. mdpi.com [mdpi.com]
- 2. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. ro.ecu.edu.au [ro.ecu.edu.au]
- 8. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Analysis of Murine Bile Acids: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids (BAs) are increasingly recognized not just for their role in digestion but also as critical signaling molecules that regulate a wide range of metabolic processes, including glucose, lipid, and energy homeostasis.[1][2][3][4][5][6] The murine model is invaluable for studying the intricate role of BAs in health and disease. High-throughput analytical methods are essential for profiling the complex changes in the bile acid pool in response to genetic modifications, pharmacological interventions, or pathological conditions. This document provides a detailed protocol for the high-throughput analysis of murine bile acids using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), along with an overview of relevant biological pathways.
I. Quantitative Data Overview
The following tables provide a representative overview of expected bile acid concentrations in different murine tissues. These values can vary significantly based on factors such as mouse strain, diet, sex, and age.[7]
Table 1: Representative Bile Acid Concentrations in Wild-Type Mouse Plasma (ng/mL)
| Bile Acid Species | Abbreviation | Expected Concentration Range (ng/mL) |
| Cholic acid | CA | 50 - 200 |
| Chenodeoxycholic acid | CDCA | 10 - 50 |
| Deoxycholic acid | DCA | 5 - 30 |
| Lithocholic acid | LCA | 1 - 10 |
| Ursodeoxycholic acid | UDCA | 1 - 15 |
| Taurocholic acid | TCA | 200 - 1000 |
| Taurochenodeoxycholic acid | TCDCA | 50 - 300 |
| Taurodeoxycholic acid | TDCA | 20 - 100 |
| Taurolithocholic acid | TLCA | 5 - 25 |
| Tauroursodeoxycholic acid | TUDCA | 5 - 40 |
| α-muricholic acid | α-MCA | 10 - 60 |
| β-muricholic acid | β-MCA | 100 - 500 |
| ω-muricholic acid | ω-MCA | 5 - 30 |
| Tauro-β-muricholic acid | T-β-MCA | 500 - 2000 |
| Glycocholic acid | GCA | 1 - 10 |
| Glycodeoxycholic acid | GDCA | 1 - 10 |
Table 2: Representative Bile Acid Concentrations in Wild-Type Mouse Liver (ng/g tissue)
| Bile Acid Species | Abbreviation | Expected Concentration Range (ng/g) |
| Cholic acid | CA | 100 - 500 |
| Chenodeoxycholic acid | CDCA | 50 - 200 |
| Taurocholic acid | TCA | 1000 - 5000 |
| Taurochenodeoxycholic acid | TCDCA | 500 - 2000 |
| Tauro-β-muricholic acid | T-β-MCA | 2000 - 10000 |
II. Experimental Protocols
A. Sample Collection and Storage
Proper sample handling is critical for accurate bile acid analysis.
-
Plasma/Serum: Collect blood via cardiac puncture into EDTA- or heparin-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma or allow blood to clot at room temperature for 30 minutes before centrifuging for serum. Store plasma/serum at -80°C.
-
Liver: Excise the liver immediately after euthanasia, rinse with ice-cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until processing.[8]
-
Bile: Aspirate bile from the gallbladder using a fine-gauge needle and syringe. Dilute immediately in a suitable buffer (e.g., PBS) to prevent precipitation. Store at -80°C.
-
Feces: Collect fecal pellets and immediately freeze them. Store at -80°C.
B. Bile Acid Extraction from Murine Tissues
This protocol is optimized for high-throughput analysis and is adaptable for plasma, liver homogenates, and other biological fluids.
Materials:
-
Internal Standard (IS) solution (e.g., a mixture of deuterated bile acids such as d4-TCA, d4-GCA, d4-LCA in methanol).
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Methanol (B129727) (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Formic acid.
-
Microcentrifuge tubes.
-
Centrifuge capable of 14,000 x g.
-
Nitrogen evaporator or vacuum concentrator.
Protocol for Plasma/Serum (50 µL):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[9]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[10]
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Protocol for Liver Tissue:
-
Weigh approximately 50 mg of frozen liver tissue.[8]
-
Homogenize the tissue in 1 mL of ice-cold 50% methanol using a bead beater or other tissue homogenizer.[8]
-
Take a 100 µL aliquot of the homogenate and proceed with the protein precipitation and extraction steps as described for plasma/serum.
C. UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for bile acid separation.[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.
-
0-2 min: 20% B
-
2-15 min: 20-60% B
-
15-17 min: 60-95% B
-
17-18 min: 95% B
-
18-18.1 min: 95-20% B
-
18.1-20 min: 20% B
-
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for each bile acid and internal standard need to be optimized. A list of common transitions can be found in the literature.[12]
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's guidelines.
Data Analysis:
-
Quantification is achieved by integrating the peak areas of each bile acid and its corresponding internal standard.
-
A calibration curve is generated using a series of standard solutions of known concentrations.
-
The concentration of each bile acid in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
III. Key Signaling Pathways and Visualizations
Bile acids exert their signaling effects primarily through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.[1][13]
A. Bile Acid Synthesis and Regulation
Bile acids are synthesized from cholesterol in the liver via two main pathways: the classical (neutral) and the alternative (acidic) pathway.[1][14] The classical pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the major pathway for bile acid synthesis. The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1). The synthesis is tightly regulated by a negative feedback mechanism involving FXR.
Caption: Feedback regulation of bile acid synthesis.
B. Experimental Workflow
The following diagram outlines the major steps in the high-throughput analysis of murine bile acids.
Caption: High-throughput murine bile acid analysis workflow.
IV. Conclusion
The described UPLC-MS/MS method provides a robust and high-throughput platform for the comprehensive analysis of bile acids in various murine biological matrices.[2][6][9] This detailed protocol, from sample preparation to data analysis, will enable researchers to accurately profile bile acid metabolism. Understanding the dynamics of the bile acid pool is crucial for elucidating their role as signaling molecules in metabolic diseases and for the development of novel therapeutic strategies.
References
- 1. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling bile acid composition in bile from mice of different ages and sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Development of a UPLC-MS/MS method for simultaneous quantification of 7 bile acids in feces: application to UC mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Muricholic Acid Isomers
References
- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of bile acid this compound enantiomers by C18 reversed-phase HPLC as a function of component polarity values of the mobile phase | Poster Board #3729 - American Chemical Society [acs.digitellinc.com]
- 3. metaboprofile.com [metaboprofile.com]
- 4. Redirecting [linkinghub.elsevier.com]
Analytical Standards for α- and β-Muricholic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the accurate quantification of α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), primary bile acids predominantly found in rodents.[1][2][3] These bile acids are crucial signaling molecules, acting as antagonists for the farnesoid X receptor (FXR) and agonists for the Takeda G protein-coupled receptor 5 (TGR5), thereby playing significant roles in regulating lipid, glucose, and energy metabolism.[4][5][6][7][8] Their accurate quantification is essential for preclinical research in metabolic diseases, liver function, and gut microbiome interactions.
Application Notes
α-Muricholic acid and β-muricholic acid are structural isomers, differing in the orientation of the hydroxyl group at the C-7 position.[9] This subtle difference necessitates high-resolution analytical techniques to achieve accurate separation and quantification, as co-elution can be a significant challenge.[10][11] The method of choice for the analysis of these and other bile acids is reversed-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) due to its high specificity and sensitivity.[10][12]
Key Considerations for Analysis:
-
Analytical Standards: High-purity, certified analytical standards for both α-MCA and β-MCA are commercially available and essential for accurate calibration and quantification.[1][2][13]
-
Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS), such as β-Muricholic acid-d5 or Tauro-α-muricholic acid-d4, is critical to correct for matrix effects and variations in sample preparation and instrument response, ensuring high data quality.[10][14][15][16][17]
-
Matrix Effects: Biological matrices like plasma, feces, and tissue can significantly impact ionization efficiency.[18] Optimized sample preparation techniques, including protein precipitation and solid-phase extraction (SPE), are necessary to minimize these effects.[18][19]
-
Isomer Separation: Chromatographic separation of α-MCA and β-MCA, as well as their taurine (B1682933) conjugates (TαMCA and TβMCA), is crucial and can be challenging.[10] Specialized column chemistries, such as biphenyl (B1667301) stationary phases, and optimized mobile phase gradients are often required to achieve baseline separation.[10][20]
Experimental Protocols
Protocol 1: Quantification of α- and β-Muricholic Acid in Rodent Plasma and Liver Tissue by LC-MS/MS
This protocol outlines a robust method for the simultaneous quantification of α-MCA and β-MCA in mouse or rat plasma and liver homogenates.
1. Materials and Reagents:
-
Analytical Standards: α-Muricholic acid, β-Muricholic acid (≥95% purity)[13]
-
Internal Standards: β-Muricholic acid-d5, Tauro-α-muricholic acid-d4[14][15][16][17]
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and formic acid
-
Reagents: Ammonium (B1175870) acetate (B1210297)
-
Sample Preparation: Protein precipitation plates or microcentrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[21]
2. Sample Preparation:
-
Plasma:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well plate for LC-MS/MS analysis.[19]
-
-
Liver Tissue:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add 500 µL of ice-cold methanol/water (1:1, v/v) containing internal standards.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis. For cleaner samples, proceed with SPE.[19]
-
-
Solid-Phase Extraction (Optional but Recommended for Complex Matrices):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the bile acids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: Biphenyl column (e.g., 100 x 2.1 mm, 1.8 µm)[10]
-
Mobile Phase A: 7.5 mM ammonium acetate in water, pH adjusted to 4 with acetic acid[21]
-
Mobile Phase B: Acetonitrile/Methanol (95:5, v/v)[21]
-
Flow Rate: 0.3 mL/min[21]
-
Gradient: A linear gradient optimized to separate α-MCA and β-MCA. A typical starting condition is 95% A, ramping to 5% A over 15 minutes, holding for 2 minutes, and then re-equilibrating.
-
Injection Volume: 5-10 µL[21]
-
-
Tandem Mass Spectrometry:
4. Data Presentation and Quantification:
Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards. The concentration of α-MCA and β-MCA in the samples is then determined from these curves.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| α-Muricholic Acid | 407.3 | 343.3 | Optimized Value |
| β-Muricholic Acid | 407.3 | 343.3 | Optimized Value |
| β-Muricholic acid-d5 | 412.3 | 347.3 | Optimized Value |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Signaling Pathways and Experimental Workflows
Signaling Pathways of α- and β-Muricholic Acid
α- and β-muricholic acids are key regulators of bile acid homeostasis and metabolism through their interaction with FXR and TGR5.[5][6][7] α-MCA and β-MCA are known antagonists of FXR, a nuclear receptor that plays a central role in regulating bile acid synthesis and transport.[6][7] By antagonizing FXR, muricholic acids can influence the expression of genes involved in these processes. Conversely, these bile acids can activate TGR5, a G protein-coupled receptor, which is involved in energy expenditure and glucose homeostasis.[4][5]
Caption: Signaling pathways of α- and β-muricholic acid via FXR and TGR5.
Experimental Workflow for Quantification
The following diagram illustrates the typical workflow for the quantification of α- and β-muricholic acid from biological samples.
Caption: Workflow for α- and β-muricholic acid quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. β-Muricholic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-Muricholic Acid | TRC-M732755-10MG | LGC Standards [lgcstandards.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. beta-Muricholic Acid-d5 | LGC Standards [lgcstandards.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Bile Acids Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. Quantitative-profiling of bile acids and their conjugates in mouse liver, bile, plasma, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bile Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 21. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Farnesoid X Receptor (FXR) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This central role in metabolic regulation has established FXR as a significant therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), cholestasis, and dyslipidemia.[1]
These application notes provide detailed protocols for robust cell-based methods to identify and characterize compounds that modulate FXR activity, serving as essential tools in drug discovery and basic research. The assays described herein are designed to quantitatively measure the ability of test compounds to activate or inhibit the transcriptional activity of FXR in a cellular context.
FXR Signaling Pathway
Upon ligand binding, FXR undergoes a conformational change, leading to the formation of a functional heterodimer with RXR.[1] This complex then translocates to the nucleus and binds to FXREs on target gene promoters, initiating the transcription of genes involved in bile acid metabolism and transport, such as the Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP).[2][3][4] The induction of SHP, in turn, represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[2][3]
Figure 1. Simplified FXR signaling pathway upon agonist binding.
Key Cell-Based Assays for FXR Activation
Several robust cell-based assays are available to measure FXR activation. The most common and widely adopted methods include:
-
FXR Reporter Gene Assay: A highly sensitive and quantitative method to measure the transcriptional activation of FXR.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A homogeneous assay format suitable for high-throughput screening (HTS) that measures the interaction between FXR and its coactivators.
-
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression: Measures the downstream effects of FXR activation by quantifying the mRNA levels of its target genes.
Experimental Protocols
FXR Reporter Gene Assay
This assay quantitatively measures the ability of a test compound to activate the transcriptional activity of FXR.[1] Cells are engineered to express both the FXR protein and a reporter gene (e.g., luciferase) under the control of an FXR-responsive promoter.[5]
Experimental Workflow:
Figure 2. Workflow for a typical FXR reporter gene assay.
Detailed Protocol:
-
Cell Seeding:
-
Transfection (for transient assays):
-
On the following day, when cells are approximately 70-80% confluent, prepare a transfection mix for each well containing:
-
Add the transfection mix to each well and incubate for 4-6 hours at 37°C.[5]
-
After incubation, replace the transfection medium with fresh complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the reference agonist (e.g., GW4064, Chenodeoxycholic acid - CDCA) in the appropriate medium.
-
Add the diluted compounds to the cells and incubate for 18-24 hours at 37°C.
-
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell viability.
-
Determine the fold activation by dividing the normalized luciferase activity of compound-treated wells by the normalized activity of vehicle-treated wells.
-
Plot the fold activation against the compound concentration and use a non-linear regression model to determine the EC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, such as SRC-1.[6][7] It is a proximity-based assay where energy transfer occurs when a donor fluorophore (e.g., Europium cryptate) on one binding partner is brought close to an acceptor fluorophore on the other.
Assay Principle:
Figure 3. Principle of the TR-FRET assay for FXR activation.
Detailed Protocol (based on a commercial kit):
-
Reagent Preparation:
-
Prepare a 10 µM solution of the test compound in DMSO. Further dilute to 1 µM in an aqueous buffer with 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.[6]
-
Prepare a "Negative" control with 10% DMSO in aqueous buffer.[6]
-
Prepare a "Positive" control using a known FXR agonist like CDCA.[6]
-
-
Assay Plate Setup (384-well format):
-
Add 2 µL of the prepared test compounds, positive control, or negative control to the appropriate wells.
-
Thaw the Tb-donor labeled FXR and Dye-labeled acceptor coactivator peptide (e.g., SRC-1) on ice.
-
Dilute the donor and acceptor reagents 100-fold in the provided FXR Binding Buffer.
-
Add 10 µL of the diluted and mixed donor/acceptor solution to each well.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Plot the FRET ratio against the compound concentration to determine agonist activity and EC50 values.
-
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
This assay confirms the functional activity of FXR agonists by measuring the upregulation of known FXR target genes in a relevant cell line, such as HepG2.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 12-well or 24-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the test compound or a reference agonist for a specified time (e.g., 6-24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based detection method with specific primers for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene for normalization (e.g., GAPDH).[9]
-
The thermocycling conditions are typically: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the 2-ΔΔCq method, normalizing the target gene expression to the housekeeping gene.[9]
-
Compare the expression levels in treated cells to vehicle-treated controls to determine the fold induction.
-
Data Presentation: Quantitative Comparison of FXR Agonists
The following table summarizes the reported activity of common FXR agonists across different cell-based assays.
| Compound | Assay Type | Cell Line | EC50 | Fold Activation (Max) | Z' Factor | Reference(s) |
| GW4064 | Reporter Gene | HEK293T | ~30 nM | >10 | >0.5 | , |
| Reporter Gene | HepG2 | ~150 nM | ~8 | >0.5 | [10] | |
| TR-FRET | - | ~20 nM | - | >0.75 | [11] | |
| CDCA | Reporter Gene | HEK293T | ~10 µM | ~10 | 0.65 | [12],[13] |
| Reporter Gene | HepG2 | ~25 µM | ~5 | - | [4] | |
| Obeticholic Acid (OCA) | Reporter Gene | - | ~100 nM | High | High | [2] |
| Fexaramine | Reporter Gene | - | ~50 nM | High | High | [2] |
| WAY-362450 | Reporter Gene | - | ~20 nM | High | High | [2] |
Note: EC50 and fold activation values can vary depending on the specific assay conditions, cell line, and reporter constructs used.
Conclusion
The cell-based assays described provide a comprehensive toolkit for the identification and characterization of FXR modulators. The choice of assay depends on the specific research question and throughput requirements. Reporter gene assays offer a direct measure of transcriptional activation and are suitable for detailed pharmacological characterization. TR-FRET assays are highly amenable to high-throughput screening campaigns for novel FXR ligands. Finally, qRT-PCR analysis of target gene expression provides crucial validation of a compound's functional activity in a more physiological context. The robust and reproducible nature of these assays makes them invaluable for advancing our understanding of FXR biology and for the development of novel therapeutics targeting FXR-related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. amsbio.com [amsbio.com]
- 9. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. besjournal.com [besjournal.com]
- 13. A cell-based high-throughput screening assay for Farnesoid X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating and Utilizing Cyp8b1-/- Mouse Models in Muricholic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of bile acid metabolism and its role in various physiological and pathological processes has gained significant traction in biomedical research. Bile acids, once considered mere detergents for lipid absorption, are now recognized as crucial signaling molecules that regulate lipid, glucose, and energy homeostasis.[1][2] A key enzyme in the bile acid synthesis pathway is the sterol 12α-hydroxylase, encoded by the Cyp8b1 gene.[1][3] This enzyme is pivotal in determining the ratio of cholic acid (CA) to chenodeoxycholic acid (CDCA) and its downstream metabolites, including muricholic acids (MCAs) in mice.[1][4]
The generation of Cyp8b1 knockout (Cyp8b1-/-) mouse models has provided an invaluable tool to investigate the specific roles of 12α-hydroxylated bile acids and the consequences of their absence.[5][6] In Cyp8b1-/- mice, the synthesis of cholic acid is abolished, leading to a shift in the bile acid pool composition, characterized by a significant increase in chenodeoxycholic acid and its 6β-hydroxylated derivatives, the muricholic acids.[1][7] These mice exhibit a distinct phenotype, including resistance to diet-induced obesity, improved glucose tolerance, and reduced hepatic steatosis, making them an excellent model for studying metabolic diseases.[1][8][9][10]
These application notes provide detailed protocols for the generation of Cyp8b1-/- mouse models using CRISPR-Cas9 technology, as well as methodologies for the analysis of the resulting changes in bile acid profiles. The included data and visualizations aim to facilitate the use of this powerful model in muricholic acid research and drug development.
Data Presentation
Table 1: Body Weight and Fat Mass in Wild-Type and Cyp8b1-/- Mice on a Western Diet
| Genotype | Body Weight (g) | Fat Mass Gain (g) | Reference |
| Wild-Type (WT) | 15.2% higher than Cyp8b1-/- | 47% higher than Cyp8b1-/- | [1] |
| Cyp8b1-/- | Lower | Lower | [1] |
Table 2: Bile Acid Pool Composition in Wild-Type and Cyp8b1-/- Mice
| Bile Acid Type | Wild-Type (WT) | Cyp8b1-/- | Reference |
| 12α-hydroxylated BAs | Present | Extremely low to absent | [1][2] |
| Non-12α-hydroxylated BAs (including MCAs) | Present | Expanded/Increased | [1][2] |
| Ratio of 12α-OH/non-12α-OH BAs | Normal | Substantially reduced | [1] |
| Total Bile Acid Pool Size | No significant difference | No significant difference | [1] |
Table 3: Liver Phenotype in Wild-Type and Cyp8b1-/- Mice on a Western-Type Diet
| Parameter | Wild-Type (WT) | Cyp8b1-/- | Reference |
| Liver Acylglycerols and Cholesterol | Normal | 80% reduction | [1] |
| Hepatic Steatosis | Prone | Protected | [1] |
Experimental Protocols
Protocol 1: Generation of Cyp8b1-/- Mice using CRISPR-Cas9
This protocol outlines the key steps for generating Cyp8b1 knockout mice using CRISPR-Cas9 technology.
1. Design of single guide RNAs (sgRNAs):
-
Utilize online design tools (e.g., CHOPCHOP) to design sgRNAs targeting an early exon of the murine Cyp8b1 gene.[11] Select sgRNAs with high predicted efficiency and low off-target scores.
2. In vitro Transcription of sgRNA and Preparation of Cas9:
-
Synthesize the selected sgRNAs through in vitro transcription.
-
Obtain or prepare high-quality Cas9 mRNA or protein.
3. Microinjection of Zygotes:
-
Prepare a microinjection mixture containing Cas9 mRNA/protein and the sgRNAs.[12]
-
Harvest fertilized eggs (zygotes) from superovulated female mice (e.g., C57BL/6J strain).
-
Microinject the CRISPR-Cas9 mixture into the cytoplasm or pronuclei of the zygotes.[12][13]
4. Embryo Transfer and Generation of Founder (F0) Mice:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
Allow the pregnancies to proceed to term. The resulting offspring are the F0 founder mice.
5. Genotyping and Identification of Founder Mice:
-
Extract genomic DNA from tail biopsies of the F0 pups.
-
Perform PCR amplification of the targeted Cyp8b1 locus followed by Sanger sequencing to identify mice with insertions or deletions (indels) that result in a frameshift mutation and premature stop codon, leading to a functional knockout.[14]
6. Breeding and Establishment of a Germline Colony:
-
Breed the identified F0 founder mice with wild-type mice to generate F1 offspring.
-
Genotype the F1 generation to confirm germline transmission of the knockout allele.[12]
-
Intercross heterozygous F1 mice to obtain homozygous Cyp8b1-/- mice.
Protocol 2: Bile Acid Extraction and Analysis by LC-MS/MS
This protocol describes the extraction and quantification of bile acids from mouse liver and plasma.
1. Sample Collection:
-
Euthanize mice and collect liver tissue and whole blood.
-
Obtain plasma by centrifuging the blood.
-
Snap-freeze liver tissue and plasma samples in liquid nitrogen and store at -80°C until analysis.
2. Bile Acid Extraction from Liver:
-
Homogenize a weighed portion of liver tissue in a suitable solvent (e.g., 50% methanol).[1]
-
Add an internal standard (e.g., deuterated cholic acid) to each sample for quantification.[1]
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).[15]
-
Centrifuge the homogenate to pellet the protein debris.
-
Collect the supernatant containing the bile acids.
3. Bile Acid Extraction from Plasma:
-
Thaw plasma samples on ice.
-
Add an internal standard.
-
Perform protein precipitation with a suitable solvent (e.g., acetonitrile (B52724) or methanol).[15]
-
Vortex and centrifuge to pellet the proteins.
-
Collect the supernatant.
4. Sample Preparation for LC-MS/MS:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[16]
5. LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) for the separation and quantification of individual bile acid species.[17][18]
-
Use a reverse-phase C18 column for the chromatographic separation of bile acids.[17]
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each bile acid.
-
Generate a standard curve for each bile acid to be quantified.
-
Analyze the data to determine the concentration of each bile acid in the samples.
Mandatory Visualizations
Caption: Bile Acid Synthesis Pathway and the Impact of Cyp8b1 Knockout.
Caption: Experimental Workflow for Cyp8b1-/- Mouse Generation and Analysis.
Caption: Altered FXR Signaling in Cyp8b1-/- Mice.
References
- 1. Cyp8b1 ablation prevents Western diet-induced weight gain and hepatic steatosis because of impaired fat absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haploinsufficiency of CYP8B1 associates with increased insulin sensitivity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP8B1 - Wikipedia [en.wikipedia.org]
- 4. Sterol 12α-Hydroxylase Aggravates Dyslipidemia by Activating the Ceramide/mTORC1/SREBP-1C Pathway via FGF21 and FGF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Cholic acid mediates negative feedback regulation of bile acid synthesis in mice [jci.org]
- 6. 018771 - Strain Details [jax.org]
- 7. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic ablation of Cyp8b1 preserves host metabolic function by repressing steatohepatitis and altering gut microbiota composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism | PLOS One [journals.plos.org]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 404_GemPharmatech [gempharmatech.com]
- 14. genemedi.net [genemedi.net]
- 15. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Muricholic Acid Research in Germ-Free Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germ-free (GF) mice, devoid of any detectable microorganisms, are an invaluable tool for elucidating the intricate interactions between the gut microbiota and host physiology. In the realm of bile acid research, GF mice have been instrumental in revealing the profound influence of the gut microbiome on the composition and signaling of the bile acid pool. One of the most striking differences observed between GF and conventionally raised (CONV-R) mice is the dramatic accumulation of muricholic acids (MCAs), a family of bile acids that are primary in mice.
These Application Notes provide a comprehensive overview of the use of GF mice in muricholic acid research, detailing the underlying biological mechanisms and providing standardized protocols for conducting such studies. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the role of muricholic acids in health and disease, with a particular focus on the gut-liver axis.
Biological Significance of Muricholic Acids in Germ-Free Mice
In the absence of gut microbiota, the bile acid metabolism in mice is significantly altered. Specifically, GF mice exhibit a marked increase in the concentration of tauro-β-muricholic acid (TβMCA).[1] This is primarily because the gut bacteria in CONV-R mice metabolize TβMCA into other secondary bile acids. The accumulation of TβMCA in GF mice has significant physiological consequences due to its role as a potent antagonist of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[2]
The antagonism of FXR in the ileum of GF mice by TβMCA leads to a disruption of the negative feedback loop that normally controls bile acid synthesis in the liver. This results in the reduced expression and secretion of Fibroblast Growth Factor 15 (FGF15) from the ileum. FGF15 typically travels to the liver and signals through its receptor, FGFR4, to suppress the expression of Cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in the classical bile acid synthesis pathway. Consequently, the diminished FGF15 signaling in GF mice leads to an upregulation of Cyp7a1 and an overall increase in the bile acid pool size.
The altered bile acid profile and signaling in GF mice, characterized by high levels of FXR-antagonistic muricholic acids, have been linked to a phenotype of resistance to diet-induced obesity, steatosis, and improved glucose tolerance. This makes the GF mouse an attractive model for studying the therapeutic potential of modulating this compound levels and FXR signaling in metabolic diseases.
Data Presentation: Quantitative Comparison of Germ-Free vs. Conventional Mice
The following tables summarize the key quantitative differences observed between germ-free and conventionally raised mice in the context of this compound and bile acid metabolism.
Table 1: Bile Acid Pool Size and Composition in Germ-Free (GF) vs. Conventionally Raised (CONV-R) Mice
| Parameter | GF Mice | CONV-R Mice | Fold Change (GF vs. CONV-R) | Reference |
| Total Bile Acid Pool Size (mg/100g body weight) | ||||
| Gallbladder & Small Intestine | 21.13 | 11.50 | 1.84 | [2] |
| Cecum & Large Intestine | 3.03 | 1.24 | 2.44 | [2] |
| Bile Acid Concentration (nmol/g or nmol/mL) | ||||
| Liver (Total BAs) | ~3-fold higher | Lower | 3 | [1] |
| Gallbladder (Total BAs) | ~40-fold higher | Lower | 40 | [1] |
| Ileum (Total BAs) | ~4-fold higher | Lower | 4 | [1] |
| Predominant Bile Acid in Liver | T-conjugated β-muricholic acid (TβMCA) | T-cholic acid (TCA) | - | [1] |
| Fecal Bile Acid Excretion (mg/100g body weight/24h) | 2.93 | 4.12 | 0.71 | [2] |
Table 2: Gene Expression in the Gut-Liver Axis of Germ-Free (GF) vs. Conventionally Raised (CONV-R) Mice
| Gene | Tissue | Expression in GF Mice vs. CONV-R Mice | Fold Change (Approximate) | Reference |
| Cyp7a1 | Liver | Increased | Varies by study | |
| Cyp27a1 | Liver | Increased | - | [1] |
| Cyp7b1 | Liver | Increased | - | [1] |
| Fgf15 | Ileum | Decreased | Varies by study | |
| Shp | Liver | Decreased | Varies by study |
Experimental Protocols
Protocol 1: Housing and Handling of Germ-Free Mice
Objective: To maintain the germ-free status of mice throughout the experimental period.
Materials:
-
Flexible-film or rigid isolators
-
Individually ventilated cage (IVC) systems designed for gnotobiotics
-
Sterile caging, bedding, food, and water
-
Autoclave
-
Peracetic acid or other sterilizing agents
-
Sterile surgical gloves and sleeves
-
Anaerobic chamber (for handling gut microbiota samples)
-
Microbiological testing supplies (culture media, PCR reagents)
Procedure:
-
Isolator Setup and Sterilization:
-
Assemble the isolator according to the manufacturer's instructions.
-
Sterilize all components, including the internal surfaces, gloves, and air filters, with a validated method, typically using peracetic acid spray or vaporized hydrogen peroxide.
-
Introduce autoclaved cages, bedding, food, and water into the isolator through a sterile port.
-
-
Receiving and Introducing Germ-Free Mice:
-
Obtain certified germ-free mice from a reputable vendor.
-
Transfer the shipping container into the sterile transfer port of the isolator.
-
Aseptically introduce the mice into their sterile cages inside the isolator.
-
-
Routine Husbandry:
-
Perform all animal manipulations, including cage changes, feeding, and watering, within the sterile environment of the isolator.
-
Change cages at regular intervals (e.g., weekly or bi-weekly) using autoclaved supplies.
-
Provide ad libitum access to sterile food and water.
-
-
Monitoring for Contamination:
-
Regularly monitor the germ-free status of the mice and the isolator environment.
-
Collect fecal pellets, bedding, and water samples for microbiological analysis.
-
Perform both aerobic and anaerobic culturing on various media to detect bacterial and fungal contamination.
-
Utilize 16S rRNA gene PCR to detect bacterial DNA as a sensitive method for contamination screening.
-
-
Experimental Manipulations:
-
All experimental procedures, such as oral gavage or injections, must be performed using sterile techniques within the isolator.
-
Sterilize all solutions and equipment before introducing them into the isolator.
-
Protocol 2: Oral Gavage of Muricholic Acids
Objective: To administer a defined dose of this compound to mice.
Materials:
-
This compound (e.g., TβMCA)
-
Vehicle (e.g., sterile water, corn oil, or 0.5% carboxymethylcellulose)
-
Sterile gavage needles (20-22 gauge, with a ball tip)
-
Sterile syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is sterile-filtered if necessary and transferred into the isolator.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the correct dosage volume. The maximum recommended gavage volume for a mouse is 10 ml/kg body weight.[3]
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
-
Gavage Procedure:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).[4]
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the stomach, slowly administer the solution.
-
Gently withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Protocol 3: Bile Acid Extraction and Quantification from Tissues
Objective: To extract and quantify muricholic acids and other bile acids from mouse tissues.
Materials:
-
Tissues (liver, gallbladder, ileum, cecum, feces)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Solvents (e.g., methanol (B129727), acetonitrile, chloroform, isopropanol)
-
Internal standards (deuterated bile acids)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
UPLC-MS/MS system
Procedure:
-
Sample Collection and Preparation:
-
At the end of the experiment, euthanize the mice and immediately collect the desired tissues.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
For gallbladder bile, carefully aspirate the bile using a fine-gauge needle.
-
For fecal samples, collect fresh pellets.
-
-
Homogenization and Extraction (Liver Tissue Example):
-
Weigh a frozen piece of liver tissue (e.g., 30-50 mg).[5][6]
-
Add the tissue to a homogenization tube containing beads and a cold extraction solvent (e.g., a mixture of water, chloroform, and methanol) with internal standards.[6]
-
Homogenize the tissue using a bead beater.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant containing the bile acids.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol and then water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the bile acids with methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent from the eluate under a stream of nitrogen.
-
Reconstitute the dried bile acid extract in a suitable solvent for UPLC-MS/MS analysis (e.g., methanol/water).
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Separate the different bile acid species using a C18 reverse-phase column.
-
Detect and quantify the bile acids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on their specific parent and daughter ion transitions.
-
Calculate the concentration of each bile acid by comparing its peak area to that of the corresponding internal standard.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of key genes in the bile acid synthesis and signaling pathways.
Materials:
-
Tissues (liver, ileum)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Primers for target genes (e.g., Cyp7a1, Fgf15, Shp) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize a small piece of tissue (e.g., 20-30 mg) in lysis buffer.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Caption: Enterohepatic circulation and this compound signaling.
Caption: Experimental workflow for germ-free mouse studies.
References
Application Notes and Protocols: Oral Administration of Glycine-β-Muricholic Acid in Mice
These application notes provide a comprehensive overview of the use of Glycine-β-muricholic acid (Glyco-β-MCA), a selective intestinal farnesoid X receptor (FXR) antagonist, in murine models of metabolic and liver diseases.[1][2][3][4][5] The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Glyco-β-MCA.
Mechanism of Action
Glyco-β-MCA acts as an intestine-specific antagonist of the farnesoid X receptor (FXR).[1][2][3][4] By inhibiting intestinal FXR signaling, Glyco-β-MCA reduces the expression of genes involved in ceramide synthesis.[1][2][4] This leads to decreased levels of intestine-derived ceramides (B1148491) circulating to the liver, which in turn alleviates endoplasmic reticulum (ER) stress and subsequent pro-inflammatory cytokine production, thereby ameliorating conditions like nonalcoholic steatohepatitis (NASH).[1][2][4] Additionally, in models of cholestasis, Glyco-β-MCA has been shown to reduce the hydrophobicity of the bile acid pool and promote the fecal excretion of hydrophobic bile acids, contributing to its protective effects on the liver.[6][7][8][9]
Data Presentation
The following tables summarize quantitative data from various studies involving the oral administration of Glyco-β-MCA to mice.
Table 1: Effects of Glyco-β-MCA on Nonalcoholic Steatohepatitis (NASH) Models
| Mouse Model | Diet | Glyco-β-MCA Dose | Treatment Duration | Key Outcomes | Reference |
| C57BL/6N | Amylin liver NASH (AMLN) | 10 mg/kg/day | 8 weeks | Decreased body weight gain, liver weight, hepatic triglyceride and free cholesterol levels.[5] | [5] |
| C57BL/6N | Methionine and choline (B1196258) deficient (MCD) | 10 mg/kg/day | 4 weeks | Reduced hepatic triglyceride and free cholesterol levels, decreased inflammatory aggregation and collagen deposition.[5] | [5] |
| Fxrfl/fl | AMLN | 10 mg/kg/day | 8 weeks | Suppressed AMLN diet-induced increases in body weight and liver weight.[5] | [5] |
| FxrΔIE (intestine-specific Fxr-null) | AMLN | 10 mg/kg/day | 8 weeks | No significant effect on AMLN diet-induced increases in body weight and liver weight.[5] | [5] |
Table 2: Effects of Glyco-β-MCA on Cholestasis and Liver Fibrosis Models
| Mouse Model | Diet | Glyco-β-MCA Dose | Treatment Duration | Key Outcomes | Reference |
| Cyp2c70 KO (male) | Chow | ~20 mg/kg/day | 5 weeks | Alleviated ductular reaction and liver fibrosis, improved gut barrier function, reduced bile acid pool size and hydrophobicity.[6][10] | [6][10] |
| Mdr2 KO (female) | Chow | ~160 mg/kg/day | 4 weeks | Reduced serum alkaline phosphatase (ALP), ductular reaction, and liver cytokine expression. Reduced hepatic bile acids and total bile acid pool size.[11] | [11] |
| Mdr2 KO (male) | Chow | ~160 mg/kg/day | 4 weeks | Little beneficial effect observed.[11] | [11] |
| Cyp2c70 KO (female) | Chow | 160 mg/kg/day | 4 weeks | Comparable efficacy to UDCA in reducing serum transaminases, portal inflammation, and ductular reaction. Better efficacy than UDCA against portal fibrosis.[7][8][9] | [7][8][9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the oral administration of Glyco-β-MCA in mice.
1. Animal Models and Husbandry
-
Mouse Strains: C57BL/6N, Cyp2c70 knockout (KO), Mdr2 KO, and mice with floxed Fxr alleles (Fxrfl/fl) for generating intestine-specific knockouts (FxrΔIE) are commonly used.[5][6][11]
-
Housing: Mice should be housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[5]
2. Diet-Induced Disease Models
-
AMLN Diet-Induced NASH: To induce NASH, 8-week-old male C57BL/6N mice can be fed an Amylin liver NASH (AMLN) diet for 12 weeks prior to treatment.[5]
-
MCD Diet-Induced NASH: An alternative NASH model involves feeding mice a methionine and choline deficient (MCD) diet for 4 weeks.[5]
3. Preparation and Oral Administration of Glyco-β-MCA
-
Formulation for Oral Gavage: Glyco-β-MCA can be dissolved in a suitable vehicle such as sterile phosphate-buffered saline (PBS).
-
Formulation in Food: For longer-term studies, Glyco-β-MCA can be mixed into the chow diet.[6] For example, a chow diet containing Glyco-β-MCA can be prepared and pressed into pellets.[12] Another method involves incorporating Glyco-β-MCA into bacon-flavored dough pills for daily oral administration.[5]
-
Dosage: Dosages can range from 10 mg/kg/day for NASH models to approximately 160 mg/kg/day for cholestasis models.[5][11]
-
Administration: The Glyco-β-MCA formulation can be administered daily via oral gavage or provided as part of the daily food intake.
4. Sample Collection and Analysis
-
Blood Collection: Blood samples can be collected via tail snip or cardiac puncture at the end of the study for analysis of plasma transaminases (ALT, AST) and other biochemical markers.[6]
-
Tissue Collection: Livers and sections of the ileum should be harvested, weighed, and either snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.
-
Histological Analysis: Formalin-fixed, paraffin-embedded liver sections can be stained with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for lipid accumulation, and Masson's trichrome or Sirius Red for collagen deposition to assess fibrosis.[3]
-
Gene Expression Analysis (qRT-PCR): Total RNA can be isolated from liver and ileum tissues using TRIzol reagent. Following reverse transcription to cDNA, quantitative real-time PCR can be performed to measure the mRNA levels of target genes such as those involved in FXR signaling (e.g., Shp, Fgf15), lipogenesis, inflammation, and fibrogenesis.[3][5]
-
Ceramide and Bile Acid Analysis (LC-ESI-MS): Serum, liver, and ileal tissue samples can be processed for lipidomics to quantify ceramide and bile acid profiles using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).[3]
-
Gut Permeability Assay (FITC-Dextran): To assess gut barrier function, mice can be fasted and then orally gavaged with fluorescein (B123965) isothiocyanate (FITC)-dextran. Blood is collected at baseline and at subsequent time points to measure the concentration of FITC-dextran in the plasma, with higher levels indicating increased gut permeability.[6]
Visualizations
Diagram 1: Signaling Pathway of Glyco-β-MCA in Ameliorating NASH
Caption: Glyco-β-MCA signaling pathway in the gut-liver axis.
Diagram 2: Experimental Workflow for Evaluating Glyco-β-MCA in a NASH Mouse Model
Caption: Workflow for in vivo testing of Glyco-β-MCA.
Diagram 3: Logical Relationship of Glyco-β-MCA's Effects in Cholestasis
Caption: Effects of Glyco-β-MCA in cholestatic mouse models.
References
- 1. scispace.com [scispace.com]
- 2. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gly-β-MCA is a potent anti-cholestasis agent against "human-like" hydrophobic bile acid-induced biliary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gly-β-MCA is a potent anti-cholestasis agent against “human-like” hydrophobic bile acid-induced biliary injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolomic Analysis of Bile Acids in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, the end products of cholesterol metabolism in the liver, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1][2][3] Beyond their role in digestion, bile acids have emerged as significant signaling molecules that regulate lipid, glucose, and energy metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors such as TGR5.[2][4][5][6] The intricate signaling pathways of bile acids are implicated in various physiological and pathological processes, making them attractive therapeutic targets for metabolic and inflammatory diseases.[1][2][6] Consequently, the accurate and robust quantification of bile acid profiles in plasma is a critical tool in clinical diagnostics, disease monitoring, and drug development.[7][8][9] This document provides detailed protocols for the metabolomic analysis of bile acids in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with an overview of relevant signaling pathways and reference data.
Bile Acid Signaling Pathways in Drug Development
Bile acids exert their systemic effects by activating specific receptors, which in turn modulate gene expression related to metabolism and inflammation.[4][5] Understanding these pathways is crucial for the development of novel therapeutics targeting metabolic diseases.
The farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine.[4][5] Activation of FXR by bile acids, primarily chenodeoxycholic acid (CDCA), initiates a signaling cascade that regulates bile acid synthesis and transport, as well as lipid and glucose homeostasis.[5] TGR5, a G protein-coupled receptor, is another key player in bile acid signaling, mediating effects on energy expenditure and inflammation.[4][5] The development of synthetic bile acid analogues and non-steroidal compounds that target these receptors holds promise for treating conditions like non-alcoholic steatohepatitis (NASH), cholestasis, and type 2 diabetes.[1][2][5]
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting bile acids from plasma.[3][7][10]
Materials:
-
Human plasma (stored at -80°C)
-
Ice-cold acetonitrile (B52724)
-
Internal standards (IS) solution (e.g., isotope-labeled bile acids in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 35% methanol (B129727) in water)[7]
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.[7]
-
Add 50 µL of the internal standard solution to the plasma and vortex briefly.[7]
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-60°C or using a vacuum concentrator.[3][7]
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.[7]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing more interfering substances like phospholipids, which can be beneficial for certain applications.[3]
Materials:
-
Human plasma (stored at -80°C)
-
Internal standards (IS) solution
-
Methanol
-
Water
-
C18 SPE cartridges
-
SPE manifold
-
Other materials as listed in Protocol 1
Procedure:
-
Thaw frozen plasma samples on ice.
-
Precondition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[3]
-
In a separate tube, dilute 100 µL of plasma with 400 µL of water and add the internal standard solution.
-
Load the diluted plasma sample onto the preconditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove less hydrophobic impurities.
-
Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the desired volume of reconstitution solution for LC-MS/MS analysis.
LC-MS/MS Method for Bile Acid Quantification
The following is a representative LC-MS/MS method. Specific parameters may need to be optimized based on the instrument and the specific bile acids of interest.[10][11]
| Parameter | Typical Conditions |
| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer[12] |
| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% formic acid[12] |
| Flow Rate | 0.3 - 0.8 mL/min[10][11] |
| Column Temperature | 40°C[10] |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer[11] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[10][11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[10] |
| Source Temperature | 500°C[10] |
| Ion Spray Voltage | -4500 V[10] |
Quantitative Data and Reference Ranges
The concentrations of bile acids in plasma can vary significantly depending on factors such as fasting status, age, and health condition.[13][14][15] The following table provides a summary of reported reference ranges for total and individual bile acids in healthy adults. It is important to note that these ranges can vary between laboratories and analytical methods.
| Bile Acid | Fasting Plasma Concentration Range (µmol/L) |
| Total Bile Acids | ≤10 [16] |
| Cholic Acid (CA) | 0.05 - 2.0 |
| Chenodeoxycholic Acid (CDCA) | 0.1 - 2.5 |
| Deoxycholic Acid (DCA) | 0.1 - 1.5 |
| Lithocholic Acid (LCA) | < 0.5 |
| Ursodeoxycholic Acid (UDCA) | < 0.5 |
| Glycocholic Acid (GCA) | 0.1 - 1.0 |
| Glycochenodeoxycholic Acid (GCDCA) | 0.1 - 2.0 |
| Taurocholic Acid (TCA) | < 0.5 |
| Taurochenodeoxycholic Acid (TCDCA) | < 0.5 |
Note: These are approximate ranges compiled from various sources and should be used for guidance only. Each laboratory should establish its own reference intervals.
In certain disease states, the concentrations of specific bile acids can be significantly altered. For instance, in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Alcoholic Hepatitis (AH), levels of several conjugated bile acids, including GCA, GCDCA, TCA, and TCDCA, have been found to be significantly elevated.[17] Similarly, idiosyncratic drug-induced liver injury (DILI) is associated with marked changes in the bile acid profile.[18]
The following table summarizes findings from a study on MASH and AH, highlighting the potential of specific bile acids as disease biomarkers.
| Bile Acid | Fold Change in Hepatitis Patients vs. Controls (Approximate) |
| Ursodeoxycholic acid (UDCA) | Elevated |
| Chenodeoxycholic acid (CDCA) | Elevated |
| Taurocholic acid (TCA) | Significantly Elevated |
| Tauroursodeoxycholic acid (TUDCA) | Significantly Elevated |
| Taurochenodeoxycholic acid (TCDCA) | Significantly Elevated |
| Glycoursodeoxycholic acid (GUDCA) | Elevated |
| Glycochenodeoxycholic acid (GCDCA) | Significantly Elevated |
| Glycocholic acid (GCA) | Significantly Elevated |
Source: Adapted from targeted metabolomic analysis in MASH and AH patients.[17]
Conclusion
The metabolomic analysis of bile acids in plasma is a powerful tool for understanding liver function, metabolic regulation, and the pathophysiology of various diseases. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify bile acid profiles. The continued investigation into bile acid signaling and metabolism will undoubtedly uncover new diagnostic and therapeutic opportunities.
References
- 1. [PDF] Bile Acid Signaling in Metabolic and Inflammatory Diseases and Drug Development | Semantic Scholar [semanticscholar.org]
- 2. Bile Acid Signaling in Metabolic and Inflammatory Diseases and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. mdpi.com [mdpi.com]
- 9. iroatech.com [iroatech.com]
- 10. ovid.com [ovid.com]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Lab Information Manual [apps.sbgh.mb.ca]
- 14. Intrahepatic cholestasis of pregnancy - Time to redefine the reference range of total serum bile acids: A cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reference ranges of serum bile acids in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bile Acids, Total, Serum - Network Reference Lab [nrl.testcatalog.org]
- 17. Targeted Plasma Bile Acid Metabolomic Analysis in Metabolic Dysfunction-Associated Steatohepatitis and Alcoholic Hepatitis | MDPI [mdpi.com]
- 18. Targeted Metabolomics Analysis of Bile Acids in Patients with Idiosyncratic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Software Solutions for Bile Acid Profiling and Quantitation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids are crucial signaling molecules and metabolic regulators synthesized from cholesterol in the liver.[1][2] They play a vital role in the digestion and absorption of lipids and fat-soluble vitamins.[3] Beyond their digestive functions, bile acids act as signaling molecules that modulate various metabolic processes through receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[3][4] Dysregulation of bile acid homeostasis is implicated in various diseases, including cholestasis, metabolic disorders, and inflammatory conditions.[1][4]
The analysis of bile acids is challenging due to their structural diversity, including various conjugation patterns (glycine or taurine) and the presence of numerous isomers.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of bile acids in biological matrices.[2] However, the complexity of the data generated necessitates sophisticated software for accurate identification, profiling, and quantitation.
This application note provides a detailed protocol for bile acid profiling and quantitation using advanced software solutions. We will focus on the capabilities of specialized software for untargeted and targeted analysis, with a particular focus on BAFinder, a freely available tool for unknown bile acid identification.[3][6] We will also discuss workflows applicable to commercial software packages such as Agilent MassHunter, SCIEX OS, and Shimadzu's LC/MS/MS Method Packages.[7][8][9]
Experimental Workflow Overview
The overall workflow for bile acid profiling and quantitation involves several key stages, from sample preparation to data analysis and interpretation.
Caption: High-level experimental workflow for bile acid analysis.
Experimental Protocols
Sample Preparation: Bile Acid Extraction from Human Plasma
This protocol describes a common method for extracting bile acids from plasma using protein precipitation.
Materials:
-
Human plasma
-
Internal standards (IS) solution (e.g., a mixture of deuterated bile acids)
-
Ice-cold methanol (B129727)
-
Centrifuge capable of 16,000 x g and 4°C
-
Evaporator (e.g., vacuum concentrator)
-
Reconstitution solution (e.g., 50:50 methanol/water)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each sample. Vortex briefly.
-
Add 400 µL of ice-cold methanol to precipitate proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples on ice for 20 minutes to ensure complete protein precipitation.[7]
-
Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex thoroughly and centrifuge at 16,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the final supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
This section provides a representative set of LC-MS/MS conditions for the targeted and untargeted analysis of bile acids. Parameters should be optimized for the specific instrument and application.
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1) with 0.1% formic acid |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-95% B; 15-18 min: 95% B; 18-20 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole (TQMS) or High-Resolution Mass Spectrometer (HRMS) like ZenoTOF or QTOF |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted analysis; Full Scan MS/MS for untargeted analysis |
Software-Assisted Data Analysis
Bile Acid Identification with BAFinder
BAFinder is a free software designed to identify both known and unknown bile acids from accurate mass LC-MS/MS data in both positive and negative ESI modes.[3][6] It utilizes a library of MS/MS fragmentation patterns and characteristic neutral losses to annotate a wide variety of bile acid structures.[6]
Protocol for using BAFinder:
-
Data Input: BAFinder requires pre-processed data, typically a peak alignment result from software like MZmine or MS-DIAL.[6][10] The input should include retention times, m/z values, and corresponding MS/MS spectra.
-
Feature Grouping: The software groups candidate features from both positive and negative ion modes.[6]
-
Library Matching: Representative MS/MS spectra are searched against BAFinder's internal MS/MS library.[3]
-
Unknown Annotation: For features not found in the library, BAFinder uses characteristic product ions and neutral losses to annotate potential bile acid structures.[3]
-
Reporting: The software reports the identified bile acids with information on conjugation, number of hydroxyl groups, and annotation confidence level.[3]
Caption: Logical workflow for bile acid identification using BAFinder.
Bile Acid Quantitation
Quantitative analysis is typically performed using the software provided by the instrument vendor, such as Agilent MassHunter Quantitative Analysis, SCIEX OS Analytics, or Shimadzu LabSolutions.[7][8][9] The general workflow is as follows:
-
Method Setup: Create a quantitation method by defining the MRM transitions (for TQMS) or extracted ion chromatograms (for HRMS) for each bile acid and internal standard.[9][11]
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of bile acids and a constant concentration of internal standards.
-
Data Processing: The software automatically integrates the peak areas for each analyte and internal standard across all samples and calibration standards.
-
Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the standards. The concentration of bile acids in the unknown samples is then calculated from this curve.
-
Review and Reporting: The results are reviewed for accuracy, and a quantitative report is generated.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Calibration Curve Data
| Analyte | Calibrator Conc. (nM) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| Cholic Acid (CA) | 1 | 5,230 | 105,000 | 0.050 |
| 5 | 26,100 | 104,500 | 0.250 | |
| 25 | 132,000 | 105,600 | 1.250 | |
| 100 | 530,000 | 106,000 | 5.000 | |
| 500 | 2,675,000 | 107,000 | 25.000 | |
| R² Value | 0.9995 |
Table 2: Quantitation of Bile Acids in Human Plasma Samples (Example Data)
| Bile Acid | Sample Group | Mean Concentration (nM) | Std. Deviation (nM) | p-value |
| Primary Bile Acids | ||||
| Cholic Acid (CA) | Control (n=10) | 150.5 | 35.2 | 0.002 |
| Treatment (n=10) | 85.3 | 21.8 | ||
| Chenodeoxycholic Acid (CDCA) | Control (n=10) | 180.2 | 41.5 | 0.001 |
| Treatment (n=10) | 99.7 | 25.6 | ||
| Secondary Bile Acids | ||||
| Deoxycholic Acid (DCA) | Control (n=10) | 95.8 | 22.1 | 0.045 |
| Treatment (n=10) | 70.1 | 18.9 | ||
| Conjugated Bile Acids | ||||
| Glycocholic Acid (GCA) | Control (n=10) | 350.6 | 75.4 | <0.001 |
| Treatment (n=10) | 180.9 | 45.3 | ||
| Taurocholic Acid (TCA) | Control (n=10) | 210.4 | 50.1 | <0.001 |
| Treatment (n=10) | 115.2 | 33.7 |
Bile Acid Signaling Pathway
Bile acids regulate gene expression primarily through the Farnesoid X Receptor (FXR).[3] This pathway is a key target in drug development for metabolic diseases.
Caption: Farnesoid X Receptor (FXR) signaling pathway in the gut-liver axis.
Conclusion
The comprehensive profiling and accurate quantitation of bile acids are essential for understanding their role in health and disease. The combination of robust experimental protocols, high-performance LC-MS/MS instrumentation, and specialized data analysis software provides a powerful platform for this research. Freely available tools like BAFinder significantly enhance the ability to identify novel bile acids, while commercial software packages offer validated, high-throughput workflows for quantitative analysis.[6][7][8][9] The protocols and workflows described in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement reliable and comprehensive bile acid analysis in their laboratories.
References
- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope-Labeled Internal Standards for Muricholic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muricholic acids, primary bile acids predominantly found in mice, are crucial signaling molecules in various physiological and pathophysiological processes, including lipid and glucose homeostasis.[1][2] Accurate quantification of muricholic acid isomers (α-, β-, and ω-muricholic acid) in biological matrices is essential for understanding their roles in metabolic diseases and for drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose, offering high sensitivity and specificity.[1][3][4] The use of stable isotope-labeled (SIL) internal standards is critical for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5][6][7][8]
This document provides detailed application notes and protocols for the quantification of this compound using stable isotope-labeled internal standards.
Featured Application: Quantification of Muricholic Acids in Biological Matrices
This section outlines the methodology for the quantitative analysis of muricholic acids in plasma/serum, liver tissue, and feces using LC-MS/MS with stable isotope-labeled internal standards.
Experimental Workflow
The general workflow for the quantification of muricholic acids is depicted below.
Caption: General experimental workflow for this compound quantification.
Stable Isotope-Labeled Internal Standards
The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte.[6][7][9] For this compound, deuterated analogs such as Hyocholic Acid-d4 (also known as γ-Muricholic Acid-d4) are commercially available and suitable for use.[10] When a specific SIL-IS is unavailable for a particular this compound isomer, a structurally similar labeled bile acid may be used, though this can lead to decreased precision.[11]
Key considerations for selecting a SIL internal standard:
-
Isotopic Purity: Should have a high degree of isotopic enrichment (e.g., ≥99% deuterated forms).[10]
-
Mass Difference: A mass difference of at least 3-4 mass units is recommended to avoid isotopic crosstalk.[9]
-
Label Stability: The isotopic label should be on a non-exchangeable position of the molecule.[9]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of muricholic acids using LC-MS/MS.
| Analyte | Internal Standard | Matrix | LLOQ (Lower Limit of Quantification) | Linearity Range | Reference |
| α-Muricholic Acid | Tauro-α-muricholic acid-d4 | Plasma, Liver | Not explicitly stated | Not explicitly stated | [1] |
| β-Muricholic Acid | Tauro-β-muricholic acid-d4 | Plasma, Liver | Not explicitly stated | Not explicitly stated | [1] |
| ω-Muricholic Acid | Tauro-ω-muricholic acid-d4 | Plasma, Liver | Not explicitly stated | Not explicitly stated | [1] |
| Various Bile Acids | Deuterated Bile Acid Mix | Serum, Plasma | 0.25 - 7.5 ng/mL | 0.25 - 5000 ng/mL | [5] |
| Various Bile Acids | Deuterated Bile Acid Mix | Liver | 2.5 - 10 ng/g | 2.5 ng/g - 50 µg/g | [5] |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma/Serum
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Aliquoting: Aliquot 50 µL of the sample into a microcentrifuge tube or a 96-well plate.[12][13]
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (a mixture of deuterated bile acids in methanol (B129727) or a suitable solvent) to each sample.[12]
-
Protein Precipitation: Add 300 µL of cold methanol to precipitate proteins.[12] Vortex mix for 30 seconds.
-
Incubation: Incubate the samples on ice for 20 minutes.[4]
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water).[4] Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an LC vial for analysis.
Protocol 2: this compound Extraction from Liver Tissue
-
Tissue Weighing: Weigh a small piece of frozen liver tissue (e.g., 20-50 mg).
-
Homogenization: Homogenize the tissue in a suitable volume of solvent (e.g., methanol) containing the internal standard. A bead beater or other mechanical homogenizer can be used.
-
Protein Precipitation: The homogenization solvent (methanol) also serves to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Further Processing: Proceed with the drying and reconstitution steps as described in Protocol 1 (steps 8-10).
Protocol 3: this compound Extraction from Feces
-
Fecal Sample Weighing: Weigh a portion of the fecal sample (e.g., 20-150 mg).[4]
-
Homogenization: Add a suitable volume of extraction solvent (e.g., methanol) containing the internal standard and homogenize thoroughly (e.g., using a bead beater for 20 minutes).[4]
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes.[4]
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Dilution (if necessary): The supernatant may be diluted with water before a second centrifugation step to improve clarity.[4]
-
Analysis: Transfer the final supernatant to an LC vial for analysis.
LC-MS/MS Methodologies
The following tables provide examples of LC-MS/MS conditions for the analysis of muricholic acids.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Ascentis Express C18, 15 cm x 4.6 mm, 2.7 µm | Kinetex PS C18, 2.1 x 50 mm, 2.6 µm[13] |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid | Water with 1 mM ammonium acetate and 0.1% acetic acid[14] |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.012% formic acid | Methanol:Acetonitrile:2-Propanol (4.5:4.5:1) with 0.1% acetic acid[14] |
| Gradient | 70% to 95% B over 10 min, hold for 4 min | 0% B for 2 min, 0-100% B over 18 min, hold at 100% B for 8.5 min[14] |
| Flow Rate | 0.6 mL/min | 0.3 - 0.5 mL/min[14] |
| Column Temperature | 40°C | 50°C[13] |
| Injection Volume | 10 µL[14] | 5 µL[13] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[12][14] |
| Scan Type | Multiple Reaction Monitoring (MRM)[12][14] |
| Ion Spray Voltage | -4200 V to -4500 V[14] |
| Source Temperature | 500°C[14] |
| Nebulizer Gas | 35 psi[14] |
| Curtain Gas | 35 psi[14] |
| Collision Gas | Nitrogen[14] |
Signaling Pathway of this compound
Muricholic acids are synthesized from cholesterol in the liver and are involved in the regulation of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[2]
Caption: Synthesis and signaling pathway of muricholic acids.
Conclusion
The use of stable isotope-labeled internal standards is indispensable for the accurate and reliable quantification of muricholic acids in complex biological matrices. The protocols and methodologies outlined in these application notes provide a robust framework for researchers in metabolomics and drug development to investigate the roles of these important signaling molecules. The adaptability of LC-MS/MS methods allows for the simultaneous analysis of a broad range of bile acids, facilitating a comprehensive understanding of bile acid metabolism.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The utility of stable isotope labeled (SIL) analogues in the bioanalysis of endogenous compounds by LC-MS applied to the study of bile acids in a metabolomics assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile Acid MRM Method – Targeted Metabolomics and Proteomics Laboratory [sites.uab.edu]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Diet-Induced Steatosis in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of various diet-induced animal models to study hepatic steatosis. This document details the most common dietary models, their key characteristics, and detailed protocols for induction and analysis.
Introduction
Hepatic steatosis, the accumulation of fat in the liver, is the hallmark of Non-Alcoholic Fatty Liver Disease (NAFLD). Animal models are indispensable for investigating the pathophysiology of diet-induced steatosis and for the preclinical evaluation of novel therapeutic agents. The choice of model is critical and depends on the specific research question, whether it is to study simple steatosis, or its progression to non-alcoholic steatohepatitis (NASH) with inflammation and fibrosis. This guide focuses on three widely used diet-induced models: the High-Fat Diet (HFD) model, the Western Diet (WD) model, and the Methionine-Choline Deficient (MCD) diet model.
Animal Models Overview
Diet-induced models are favored for their ability to mimic the etiological factors of human NAFLD, such as excessive dietary intake of fats and sugars.[1] The most commonly used rodent models are mice, particularly the C57BL/6J strain, which is susceptible to developing metabolic syndrome-like features.[2][3]
High-Fat Diet (HFD) Model
The HFD model is a fundamental approach to induce obesity and hepatic steatosis.[3] Diets with 45-75% of total calories derived from fat are typically used.[4] This model is effective in recapitulating the increased dietary fatty acid load seen in many NAFLD patients.[4]
Western Diet (WD) Model
The Western Diet model is an extension of the HFD model, characterized by high levels of fat, sucrose (B13894) or fructose, and often supplemented with cholesterol.[5][6] This diet more closely mimics the "fast food" style diets implicated in the human NASH epidemic.[6] WD models are known to induce not only steatosis but also features of metabolic syndrome, inflammation, and fibrosis.[5][7]
Methionine-Choline Deficient (MCD) Diet Model
The MCD diet is a well-established model that rapidly induces severe hepatic steatosis, inflammation, and fibrosis.[2][8] Unlike HFD and WD models, mice on an MCD diet typically lose weight and do not develop insulin (B600854) resistance.[6][8] This model is particularly useful for studying the progression from steatosis to steatohepatitis and fibrosis, independent of obesity.[2] The deficiency in methionine and choline (B1196258) impairs the synthesis of phosphatidylcholine, which is necessary for the secretion of very-low-density lipoprotein (VLDL), leading to lipid accumulation in the liver.[8][9]
Data Presentation: Comparison of Diet-Induced Steatosis Models
The following tables summarize the key quantitative data for the different diet-induced steatosis models to facilitate comparison.
| Dietary Model | Animal Strain | Diet Composition (% of total kcal) | Duration | Key Pathological Features | References |
| High-Fat Diet (HFD) | C57BL/6J Mice | Fat: 45-60%, Carbohydrate: 20-35%, Protein: 20% | 8-30 weeks | Obesity, Hepatic Steatosis, Insulin Resistance | [3][4][10] |
| Western Diet (WD) | C57BL/6J Mice | Fat: 40-42%, Fructose: 20-22%, Cholesterol: 0.2-2% | 16-54 weeks | Obesity, Insulin Resistance, Steatohepatitis (NASH), Fibrosis, potential for HCC | [5][6][7] |
| Methionine-Choline Deficient (MCD) | C57BL/6J Mice | Fat: 10%, Carbohydrate: 60-70%, Protein: 20% (lacks methionine and choline) | 2-10 weeks | Weight Loss, Severe Steatosis, Inflammation, Fibrosis (No Insulin Resistance) | [2][11][12][13] |
| Parameter | HFD Model | WD Model | MCD Model |
| Body Weight | Increased | Increased | Decreased |
| Liver Weight | Increased | Increased | Increased |
| Serum ALT/AST | Mildly to Moderately Increased | Moderately to Significantly Increased | Significantly Increased |
| Serum Triglycerides | Variable/Increased | Increased | Decreased |
| Serum Cholesterol | Increased | Significantly Increased | Decreased |
| Hepatic Steatosis | Present | Prominent | Severe |
| Hepatic Inflammation | Mild to Moderate | Moderate to Severe | Severe |
| Hepatic Fibrosis | Minimal to Mild | Present (progressive) | Rapid and Severe |
| Insulin Resistance | Present | Present | Absent |
Experimental Protocols
Protocol 1: Induction of Steatosis using a High-Fat Diet
Objective: To induce hepatic steatosis and obesity in mice.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
Animal housing with a 12-hour light/dark cycle and controlled temperature (22 ± 2°C)
-
Metabolic cages (optional, for monitoring food and water intake)
Procedure:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Randomly divide mice into two groups: Control group (standard chow) and HFD group.
-
Provide the respective diets to the mice for a period of 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the study period, fast the mice overnight (12-16 hours).
-
Anesthetize the mice and collect blood via cardiac puncture for biochemical analysis.
-
Euthanize the mice and harvest the liver. Weigh the liver and collect tissue samples for histological analysis and gene expression studies.
Protocol 2: Induction of Steatohepatitis using a Western Diet
Objective: To induce NASH with features of metabolic syndrome.
Materials:
-
Male C57BL/6J mice (8 weeks of age)
-
Western Diet (e.g., 40% kcal fat, 20% kcal fructose, 2% cholesterol)[7]
-
Control diet (matched for protein and micronutrients)
-
Animal housing as described in Protocol 1.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, establishing a control and a WD group.
-
Administer the respective diets for 24 weeks or longer to observe the progression to fibrosis.[7]
-
Monitor body weight weekly.
-
Perform endpoint analysis as described in Protocol 1 (steps 5-7).
Protocol 3: Induction of Steatohepatitis using a Methionine-Choline Deficient (MCD) Diet
Objective: To rapidly induce severe steatohepatitis and fibrosis.
Materials:
-
Male C57BL/6J mice (8 weeks of age)
-
MCD diet
-
Control diet (methionine-choline sufficient)
-
Animal housing as described in Protocol 1.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, establishing a control and an MCD group.
-
Provide the respective diets for 4-8 weeks.
-
Monitor body weight weekly, noting the expected weight loss in the MCD group.[11]
-
Perform endpoint analysis as described in Protocol 1 (steps 5-7).
Endpoint Analysis Protocols
Protocol 4: Histological Analysis of Liver Tissue
Objective: To assess the degree of steatosis, inflammation, and fibrosis.
Materials:
-
Formalin (10%, neutral buffered)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red stain
-
Microscope
Procedure:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.
-
For assessment of steatosis, inflammation, and hepatocyte ballooning, stain sections with H&E.[14]
-
For assessment of fibrosis, stain sections with Sirius Red.[1]
Protocol 5: Biochemical Analysis of Serum and Liver
Objective: To quantify markers of liver injury and lipid accumulation.
Materials:
-
Serum samples collected from blood.
-
Liver tissue samples.
-
Commercial assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol.
-
Homogenizer
-
Lipid extraction solvents (e.g., chloroform-methanol mixture)
Procedure:
-
Serum Analysis: Use commercial assay kits to measure the levels of ALT, AST, triglycerides, and cholesterol in the serum according to the manufacturer's instructions.
-
Liver Triglyceride Content: a. Homogenize a weighed portion of the liver tissue. b. Extract total lipids from the homogenate using a suitable solvent mixture. c. Quantify the triglyceride content in the lipid extract using a commercial assay kit.
Signaling Pathways and Visualizations
The development of diet-induced steatosis involves complex signaling pathways that regulate lipid metabolism, inflammation, and fibrosis.
Key Signaling Pathways in Hepatic Steatosis
-
De Novo Lipogenesis (DNL): In response to high carbohydrate intake, particularly fructose, the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is activated, leading to the upregulation of genes involved in fatty acid synthesis.[18]
-
Fatty Acid Oxidation (FAO): Mitochondrial and peroxisomal β-oxidation are crucial for the breakdown of fatty acids. Impaired FAO, as seen in some models, contributes to lipid accumulation.[18][19]
-
Inflammation: The accumulation of toxic lipid species can induce cellular stress and activate inflammatory pathways, such as the NF-κB and JNK signaling cascades.[20][21] This leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[22]
-
Endoplasmic Reticulum (ER) Stress: The overload of fatty acids can lead to ER stress, which in turn can promote lipogenesis and inflammation.[20]
Caption: Experimental workflow for diet-induced steatosis models.
Caption: Key signaling pathways in diet-induced hepatic steatosis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new preclinical model of western diet-induced progression of non-alcoholic steatohepatitis to hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Influence of Different Fat Sources on Steatohepatitis and Fibrosis Development in the Western Diet Mouse Model of Non-alcoholic Steatohepatitis (NASH) [frontiersin.org]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Fat Diet Induced Hepatic Steatosis Establishes a Permissive Microenvironment for Colorectal Metastases and Promotes Primary Dysplasia in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of hepatic steatosis in mice fed a lipogenic methionine choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A methionine-choline-deficient diet induces nonalcoholic steatohepatitis and alters the lipidome, metabolome, and gut microbiome profile in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gubra.dk [gubra.dk]
- 16. wjgnet.com [wjgnet.com]
- 17. researchgate.net [researchgate.net]
- 18. Pathogenesis and Prevention of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models of steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signal Transduction and Molecular Regulation in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signal transductions and nonalcoholic fatty liver: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
Application Notes and Protocols for Measuring Bile Acid Pool Size
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the primary techniques used to measure bile acid (BA) pool size in a research and clinical setting. Understanding the dynamics of the BA pool is crucial for investigating liver diseases, gastrointestinal disorders, and metabolic conditions, as well as for the development of novel therapeutics targeting BA signaling pathways.
Introduction to Bile Acid Homeostasis
Bile acids are steroid molecules synthesized from cholesterol in the liver. They undergo enterohepatic circulation, a process of secretion into the bile, passage into the intestine to aid in lipid digestion and absorption, and subsequent reabsorption in the terminal ileum for return to the liver. The total amount of bile acids in this circulation is referred to as the bile acid pool size. Dysregulation of BA pool size is associated with various pathologies, including cholestasis, bile acid malabsorption, and non-alcoholic fatty liver disease (NAFLD). Accurate measurement of the BA pool size is therefore a critical tool in both basic and clinical research.
Methods for Measuring Bile Acid Pool Size
Several methods have been developed to quantify the bile acid pool size, each with its own advantages and limitations. The primary techniques covered in these notes are:
-
Isotope Dilution with Mass Spectrometry: The gold standard method, providing a direct and accurate measurement of the pool size of individual and total bile acids.
-
Selenium-75-Homocholic Acid Taurine (SeHCAT) Test: A gamma-emitting radiotracer method used to assess bile acid retention, which is inversely related to fecal bile acid loss and can be used to infer bile acid malabsorption.
-
Serum Biomarker Analysis: Non-invasive methods that measure serum levels of molecules that reflect bile acid synthesis rates, such as 7α-hydroxy-4-cholesten-3-one (C4) and Fibroblast Growth Factor 19 (FGF19).
Isotope Dilution Method using Mass Spectrometry
The isotope dilution method is considered the most accurate and detailed technique for measuring the pool size of individual and total bile acids. It involves the administration of a known amount of an isotope-labeled bile acid and, after a period of equilibration within the enterohepatic circulation, measuring the dilution of the labeled bile acid in a sample of bile or serum.
Data Presentation
| Population | Total Bile Acid Pool Size (g) | Cholic Acid Pool Size (g) | Chenodeoxycholic Acid Pool Size (g) | Reference |
| Healthy Adult Males | 2.88 ± 0.16 | 1.22 ± 0.07 | - | [1] |
| Healthy Adult Females | 2.25 ± 0.12 | 0.94 ± 0.06 | - | [1] |
| Patients with Gallstones (Functioning Gallbladder) | Within normal range | - | - | [2] |
| Patients with Gallstones (Non-functioning Gallbladder) | Diminished to ~2/3 of control | - | - | [2] |
| Patients with Cirrhosis | Markedly reduced in 3 out of 6 patients | - | - | |
| Patients with Cholestasis | Unchanged | - | - |
Table 1: Bile Acid Pool Sizes in Various Populations Measured by Isotope Dilution.
Experimental Protocol
Materials:
-
Stable isotope-labeled bile acids (e.g., [24-13C]-cholic acid, [24-13C]-chenodeoxycholic acid)
-
Duodenal intubation catheter or blood collection tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Organic solvents (e.g., methanol (B129727), acetonitrile)
-
Internal standards (e.g., deuterated bile acids)
Procedure:
-
Tracer Administration: A precisely weighed amount of the isotope-labeled bile acid(s) is administered orally or intravenously to the subject.[3]
-
Equilibration Period: The labeled bile acid is allowed to equilibrate with the endogenous bile acid pool over a period of 24-48 hours.
-
Sample Collection:
-
Bile Sampling: A duodenal tube is inserted to collect bile samples. Multiple samples are typically collected over a few days to ensure accurate measurement of the decay of the isotope.[3]
-
Blood Sampling: In some simplified protocols, blood samples can be used, particularly in patients with liver disease where bile acid concentrations in the blood are elevated.
-
-
Sample Preparation:
-
Bile or serum samples are mixed with an organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.[4]
-
An internal standard (e.g., a deuterated bile acid not used as a tracer) is added to each sample to correct for variations in sample processing and instrument response.
-
The supernatant is collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into an LC-MS/MS system.
-
The labeled and unlabeled bile acids are separated by liquid chromatography and detected by tandem mass spectrometry.
-
The ratio of the labeled to unlabeled bile acid is determined.[5]
-
-
Calculation of Pool Size: The bile acid pool size is calculated using the following formula:
-
Pool Size (g) = (Dose of labeled bile acid administered (g) / Specific activity of bile acid in sample) - Dose of labeled bile acid administered (g)
-
Specific activity is the ratio of the concentration of the labeled bile acid to the concentration of the unlabeled bile acid.
-
Workflow Diagram
Caption: Workflow for Isotope Dilution Measurement.
SeHCAT (Selenium-75-Homocholic Acid Taurine) Test
The SeHCAT test is a widely used clinical method to assess bile acid retention. It employs a synthetic bile acid analogue, tauroselcholic (selenium-75) acid, which is radiolabeled. The retention of this tracer is measured over seven days, providing an indirect measure of bile acid malabsorption.
Data Presentation
| SeHCAT Retention at Day 7 | Interpretation |
| >15% | Normal bile acid retention |
| 10-15% | Mild bile acid malabsorption |
| 5-10% | Moderate bile acid malabsorption |
| <5% | Severe bile acid malabsorption |
Table 2: Interpretation of SeHCAT Test Results.
Experimental Protocol
Materials:
-
SeHCAT capsule (containing 75Se-labeled tauroselcholic acid)
-
Gamma camera
Procedure:
-
Patient Preparation: Patients may be advised to discontinue medications that can interfere with the test, such as bile acid sequestrants, for at least two days prior to the test.[6]
-
Day 0 - Capsule Administration and First Scan:
-
The patient swallows a single SeHCAT capsule with water.[6][7]
-
After a waiting period of 1 to 3 hours, a baseline scan is performed using a gamma camera to measure the initial amount of radioactivity in the body.[6][8] The patient lies still on the scanner bed for approximately 5-10 minutes during the scan.[7][8]
-
-
Day 7 - Second Scan:
-
Calculation of Retention: The percentage of SeHCAT retention is calculated by dividing the radioactivity measured on day 7 by the radioactivity measured on day 0 and multiplying by 100.
Workflow Diagram
Caption: Workflow for the SeHCAT Test.
Serum Biomarker Analysis
Non-invasive methods utilizing serum biomarkers offer a convenient alternative for assessing bile acid synthesis, which is indirectly related to the bile acid pool size and its turnover.
A. 7α-hydroxy-4-cholesten-3-one (C4)
C4 is a direct intermediate in the primary bile acid synthesis pathway. Its serum concentration reflects the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway. Elevated C4 levels are indicative of increased bile acid synthesis, often a compensatory response to bile acid malabsorption.
Data Presentation
| Parameter | Value | Condition | Reference |
| Normal Fasting Serum C4 | 17.9 ng/mL (median) | Healthy Adults | [4] |
| Sensitivity for BAM | 90% | - | [4] |
| Specificity for BAM | 79% | - | [4] |
Table 3: Serum C4 Levels and Diagnostic Accuracy for Bile Acid Malabsorption (BAM).
Experimental Protocol
Materials:
-
Blood collection tubes (serum separator tubes preferred)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard (e.g., deuterated C4)
Procedure:
-
Patient Preparation: The patient should be fasting for at least 12 hours before blood collection. It is also recommended to discontinue bile acid sequestrants for 24 hours and statins for 5 days prior to the test.[9]
-
Sample Collection: A blood sample is collected in the morning.[10]
-
Sample Processing:
-
The blood is allowed to clot, and then centrifuged to separate the serum.
-
The serum is transferred to a clean tube and frozen until analysis.[10]
-
-
LC-MS/MS Analysis:
B. Fibroblast Growth Factor 19 (FGF19)
FGF19 is a hormone produced in the ileum in response to bile acid absorption. It acts as a negative feedback signal to the liver, suppressing bile acid synthesis by inhibiting CYP7A1. Low levels of FGF19 are associated with reduced ileal bile acid absorption and consequently, increased bile acid synthesis.
Data Presentation
| Parameter | Value | Condition |
| Fasting FGF19 | 133.5 pg/mL (median) | Healthy Controls |
| Postprandial FGF19 (2h) | Increases significantly | Healthy Controls |
| Fasting FGF19 | Significantly lower | Obese NAFLD patients |
Table 4: Serum FGF19 Concentrations.
Experimental Protocol
Materials:
-
Blood collection tubes
-
Centrifuge
-
FGF19 ELISA kit
Procedure:
-
Sample Collection: Blood samples are typically collected in a fasting state. For dynamic testing, samples can be collected at baseline and at various time points (e.g., 2, 4, and 6 hours) after a standardized fatty meal.
-
Sample Processing: Serum is separated by centrifugation and stored frozen.
-
ELISA Analysis: The concentration of FGF19 in the serum is measured using a commercially available ELISA kit according to the manufacturer's instructions.[12][13]
Signaling Pathway Diagram
Caption: Regulation of Bile Acid Synthesis.
Comparison of Techniques
| Technique | Principle | Advantages | Disadvantages | Precision |
| Isotope Dilution | Direct measurement of the dilution of an administered stable isotope-labeled bile acid. | Gold standard; provides individual and total bile acid pool sizes. | Invasive (requires duodenal intubation or multiple blood draws); expensive; complex analysis. | High (e.g., 2.6% precision)[14] |
| SeHCAT Test | Measures the retention of a radiolabeled synthetic bile acid analogue. | Widely available clinically; non-invasive (oral administration). | Indirect measure of malabsorption, not direct pool size; exposure to radiation. | - |
| Serum C4 | Measures a surrogate marker of bile acid synthesis. | Non-invasive (blood test); relatively simple and rapid. | Indirect measure; can be influenced by factors other than bile acid synthesis. | - |
| Serum FGF19 | Measures a hormone that regulates bile acid synthesis. | Non-invasive (blood test); provides insight into the feedback regulation of bile acid synthesis. | Indirect measure; levels can be influenced by meals and other metabolic factors. | - |
Table 5: Comparison of Bile Acid Pool Size Measurement Techniques.
Conclusion
The choice of method for measuring bile acid pool size depends on the specific research question, available resources, and the required level of detail and accuracy. The isotope dilution method remains the gold standard for precise quantification of the bile acid pool. The SeHCAT test is a valuable clinical tool for assessing bile acid malabsorption. Serum biomarkers like C4 and FGF19 offer convenient, non-invasive alternatives for screening and for large-scale studies, providing valuable insights into the dynamics of bile acid synthesis and regulation.
References
- 1. Sex differences in the size of bile acid pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acid pool size in relation to functional status of gallbladder and biliary lipid composition in Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new method for the measurement of bile acid turnover and pool size by a double label, single intubation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. yorkhospitals.nhs.uk [yorkhospitals.nhs.uk]
- 7. gatesheadhealth.nhs.uk [gatesheadhealth.nhs.uk]
- 8. lancsteachinghospitals.nhs.uk [lancsteachinghospitals.nhs.uk]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. labcorp.com [labcorp.com]
- 11. gut.bmj.com [gut.bmj.com]
- 12. Response of fibroblast growth factor 19 and bile acid synthesis after a body weight-adjusted oral fat tolerance test in overweight and obese NAFLD patients: a non-randomized controlled pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of bile acid pool size in man: a simplified method with advantages of increases precision, shortened analysis time, and decreased isotope exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
I. In Vivo Methods for Assessing Gut Barrier Function
An essential aspect of gastrointestinal health is the integrity of the intestinal barrier, which regulates the passage of nutrients while preventing the translocation of harmful luminal contents like toxins and microorganisms into the systemic circulation.[1][2] Disruption of this barrier, often termed "leaky gut," is implicated in the pathogenesis of numerous gastrointestinal and systemic diseases.[1][3] For researchers and drug development professionals, accurately assessing gut barrier function in murine models is critical for understanding disease mechanisms and evaluating therapeutic interventions.
This document provides detailed application notes and protocols for the principal methods used to evaluate intestinal barrier integrity in mice, categorized into in vivo and ex vivo/in vitro approaches.
In vivo methods assess the overall permeability of the gastrointestinal tract in a living animal, providing a systemic and physiologically relevant measure of barrier integrity.
Oral Gavage with Fluorescent Probes (FITC-Dextran)
Application Note: The fluorescein (B123965) isothiocyanate (FITC)-dextran assay is the most widely used method for assessing intestinal paracellular permeability in mice.[3][4] The principle involves orally administering a solution of FITC-dextran, a fluorescently labeled, non-digestible polysaccharide of a specific size (commonly 4 kDa).[3][5] In a healthy gut, this large molecule is poorly absorbed. However, when the integrity of the tight junctions between epithelial cells is compromised, FITC-dextran passes from the intestinal lumen into the bloodstream.[3] The concentration of FITC-dextran in the serum, measured by fluorescence spectrophotometry, is directly proportional to the degree of intestinal permeability.[5][6] This method provides a global assessment of gut permeability and is relatively non-invasive and cost-effective.[5][7] The timing of blood collection can be adjusted to assess permeability in different intestinal segments; for instance, a 3-4 hour post-gavage time point is generally accepted for small intestinal and colonic permeability measurements, respectively.[3]
Experimental Workflow: FITC-Dextran Assay
Experimental Protocol: FITC-Dextran Assay This protocol is adapted from methodologies described in JoVE and other sources.[3][5][8]
-
Animal Preparation: Fast mice for 4 hours with free access to water. Transferring mice to a clean cage without bedding can limit coprophagy.[5]
-
FITC-Dextran Administration:
-
Freshly prepare an 80 mg/mL solution of 4 kDa FITC-dextran in sterile, room temperature phosphate-buffered saline (PBS). Protect the solution from light.[5]
-
Administer 150-200 µL of the FITC-dextran solution to each mouse via oral gavage using a sterilized, curved gavage needle.[3][5]
-
Record the time of gavage for each mouse. Retain an aliquot of the FITC-dextran solution for preparing the standard curve.[3]
-
-
Incubation: Return mice to their cages and wait for the designated time (typically 3-4 hours).[3]
-
Blood Collection:
-
Anesthetize the mice (e.g., isoflurane (B1672236) or pentobarbital (B6593769) sodium).[5]
-
Collect blood via cardiac puncture into a serum collection tube.[8] Keep samples on ice and protected from light.
-
-
Serum Preparation:
-
Allow blood to clot at room temperature.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at room temperature to separate the serum.[3][8]
-
Collect the serum (supernatant) and transfer it to a new microfuge tube. The serum may be diluted (e.g., 1:2 or 1:4) in PBS if high permeability is expected.[3][5]
-
-
Fluorescence Measurement:
-
Prepare a standard curve by making serial dilutions of the original FITC-dextran solution in PBS or control mouse serum.[8]
-
Pipette 100 µL of each standard and serum sample into a black 96-well plate.[5]
-
Measure fluorescence using a plate reader with an excitation wavelength of ~485-490 nm and an emission wavelength of ~520-528 nm.[3][8]
-
-
Data Analysis: Calculate the concentration of FITC-dextran in the serum samples by comparing their fluorescence readings to the standard curve. Remember to account for any dilution factors.[3]
| Parameter Measured | Probe | Sample Type | Typical Readout | Reference |
| Paracellular Permeability | 4 kDa FITC-Dextran | Serum/Plasma | FITC-Dextran Concentration (µg/mL) | [3],[5] |
| Paracellular Permeability | Lactulose/Mannitol | Urine | Lactulose:Mannitol Ratio | [4] |
Circulating Biomarkers of Intestinal Injury
Application Note: Damage to intestinal epithelial cells (enterocytes) can lead to the release of intracellular proteins into circulation, which can be measured as surrogate markers of gut barrier damage.
-
Intestinal Fatty Acid-Binding Protein (I-FABP/FABP2): I-FABP (also known as FABP2) is a small cytosolic protein abundant in the enterocytes of the small intestine.[9][10] Upon enterocyte injury or death, I-FABP is released into the bloodstream. Measuring its concentration in serum or plasma via an Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative marker of small intestinal damage.[10][11]
-
Lipopolysaccharide (LPS): LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inflammatory molecule. Increased intestinal permeability allows for the translocation of LPS from the gut lumen into the circulation, a condition known as metabolic endotoxemia. Measuring plasma LPS levels is an indirect but important indicator of a compromised gut barrier.
-
Zonulin: Caution is strongly advised when measuring zonulin in mouse studies. The commercially available zonulin ELISA kits detect pre-haptoglobin 2 (preHP2), which is not naturally expressed in mice .[12][13] Therefore, measuring "zonulin" in standard mouse models is questionable and may yield misleading results.[12][13] This marker is only relevant in "humanized" mice genetically engineered to express human preHP2.[12][14]
Experimental Protocol: I-FABP ELISA This is a generalized protocol based on commercially available ELISA kits.[9][10][11] Always refer to the specific manufacturer's manual.
-
Sample Collection: Collect blood and prepare serum or plasma as described in the FITC-dextran protocol. Tissue homogenates can also be used.[11]
-
Assay Preparation: Prepare all reagents, standards, and samples according to the kit instructions.
-
ELISA Procedure:
-
Add 100 µL of standards or samples to the appropriate wells of the pre-coated microplate.[10]
-
Incubate, typically for 2 hours at 37°C.[10]
-
Aspirate and wash the wells.
-
Add 100 µL of biotinylated detection antibody (Detection Reagent A). Incubate for 1 hour at 37°C.[10]
-
Aspirate and wash the wells.
-
Add 100 µL of Avidin-Horseradish Peroxidase (HRP) conjugate (Detection Reagent B). Incubate for 1 hour at 37°C.[10]
-
Aspirate and wash the wells.
-
Add 90 µL of substrate solution and incubate (e.g., 15-25 minutes at 37°C) for color development.[10]
-
Add stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Calculate the I-FABP concentration in the samples by plotting a standard curve of OD versus the concentration of the standards.
| Biomarker | Principle | Sample Type | Typical Readout | Reference |
| I-FABP / FABP2 | Released upon enterocyte injury | Serum, Plasma, Tissue Homogenate | Concentration (ng/mL) | [11],[9],[10] |
| LPS | Bacterial translocation | Plasma | Concentration (EU/mL) | N/A |
| Zonulin | Regulates tight junctions (in humans) | Serum, Plasma | Concentration (ng/mL) | [12],[13] |
| Note on Zonulin | Not naturally expressed in mice; use in standard models is not recommended. | N/A | N/A | [12],[13] |
II. Ex Vivo / In Vitro Methods
Ex vivo and in vitro methods use isolated intestinal tissues or cell cultures to provide a more mechanistic assessment of barrier properties, independent of systemic physiological factors.[15][16]
Ussing Chamber System
Application Note: The Ussing chamber is a gold-standard ex vivo technique for studying the physiology of epithelial tissues, including the intestine.[17][18] The system consists of two half-chambers that clamp a freshly excised segment of intestinal tissue, separating a mucosal (apical) side from a serosal (basolateral) side.[18][19] Both sides are bathed in identical, oxygenated physiological solutions (e.g., Ringer's solution) to eliminate chemical and osmotic gradients.[18] The Ussing chamber allows for the measurement of key electrophysiological properties:
-
Transepithelial Electrical Resistance (TEER): A measure of the resistance to ion flow across the epithelial layer. Higher TEER values generally indicate tighter junctions and lower paracellular permeability.
-
Short-Circuit Current (Isc): The current required to nullify the spontaneous potential difference across the tissue, representing the sum of all active ion transport.[20]
By adding tracer molecules (like FITC-dextran) to the mucosal chamber and sampling from the serosal chamber over time, the flux of molecules across the tissue can be quantified, providing a direct measure of permeability.[19] This method is highly controlled but requires specialized equipment and careful tissue handling to ensure viability.[17][18]
Diagram: Ussing Chamber Setup
Experimental Protocol: Ussing Chamber This protocol is a summary of procedures described in the American Journal of Physiology.[17][20][21]
-
System Preparation:
-
Tissue Dissection and Mounting:
-
Euthanize the mouse and immediately excise the desired intestinal segment (e.g., colon, ileum).
-
Place the tissue in ice-cold Ringer's solution.
-
Carefully strip away the outer seromuscular layers using fine forceps under a dissecting microscope to isolate the mucosal layer.[20] This step is critical for accurate measurements.
-
Mount the isolated mucosal sheet onto the pins of one half-chamber, ensuring the mucosal side faces the correct chamber.[20]
-
Clamp the two half-chambers together, creating a seal around the tissue.
-
-
Equilibration and Measurement:
-
Fill both chambers with the warmed, gassed Ringer's solution.
-
Allow the tissue to equilibrate for ~20-30 minutes until a stable baseline TEER and Isc are achieved.[20]
-
Record baseline TEER and Isc.
-
-
Permeability (Flux) Measurement:
-
Add a known concentration of a permeability marker (e.g., 4 kDa FITC-dextran) to the mucosal chamber.[19]
-
At set time intervals (e.g., every 30 minutes for 2-3 hours), take a small sample from the serosal chamber, replacing the volume with fresh Ringer's solution.[19]
-
Measure the concentration of the marker in the serosal samples using the appropriate method (e.g., fluorescence for FITC-dextran).
-
-
Data Analysis: Calculate the flux of the marker across the tissue over time. Electrophysiological data (TEER, Isc) can be reported directly or as a change from baseline after an experimental treatment.
Analysis of Tight Junction Protein Expression
Application Note: The physical barrier of the gut is maintained by complex protein structures between epithelial cells, primarily the tight junctions (TJs). Key proteins in this complex include occludin, various claudins (e.g., claudin-1, -2, -3), and zonula occludens-1 (ZO-1).[22][23] Alterations in gut permeability are often associated with changes in the expression level or localization of these proteins.[24][25] Therefore, quantifying TJ protein expression provides a molecular correlate to functional permeability data. Common methods include:
-
Western Blotting: To measure the total amount of a specific TJ protein in whole-cell lysates from intestinal tissue.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes encoding TJ proteins.[24][25]
-
Immunohistochemistry/Immunofluorescence: To visualize the localization of TJ proteins within the intestinal epithelium. A disruption of the continuous, belt-like staining at the apical cell border can indicate compromised barrier integrity.[26]
References
- 1. The Intestinal Barrier and Current Techniques for the Assessment of Gut Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Induction and Assessment of Intestinal Permeability in Rodent Models of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Assessment of Intestinal Permeability and Neutrophil Transepithelial Migration in Mice using a Standardized Intestinal Loop Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. assaygenie.com [assaygenie.com]
- 11. mybiosource.com [mybiosource.com]
- 12. gut.bmj.com [gut.bmj.com]
- 13. Blurring the picture in leaky gut research: how shortcomings of zonulin as a biomarker mislead the field of intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zonulin transgenic mice show altered gut permeability and increased morbidity/mortality in the DSS colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing Intestinal Health. In Vitro and Ex vivo Gut Barrier Models of Farm Animals: Benefits and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Assessing Intestinal Health. In Vitro and Ex vivo Gut Barrier Models of Farm Animals: Benefits and Limitations [frontiersin.org]
- 17. [PDF] A guide to Ussing chamber studies of mouse intestine. | Semantic Scholar [semanticscholar.org]
- 18. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]
- 22. Intestinal barrier analysis by assessment of mucins, tight junctions, and α-defensins in healthy C57BL/6J and BALB/cJ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The epithelial barrier is maintained by in vivo tight junction expansion during pathologic intestinal epithelial shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Expressions of Tight Junction Proteins Occludin and Claudin-1 Are under the Circadian Control in the Mouse Large Intestine: Implications in Intestinal Permeability and Susceptibility to Colitis | PLOS One [journals.plos.org]
- 25. Expressions of Tight Junction Proteins Occludin and Claudin-1 Are under the Circadian Control in the Mouse Large Intestine: Implications in Intestinal Permeability and Susceptibility to Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Claudin-1 Regulates Intestinal Epithelial Homeostasis through the Modulation of Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of α- and β-Muricholic Acid Enantiomers
Welcome to the technical support center for the analysis and separation of α- and β-muricholic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these critical bile acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating α- and β-muricholic acid?
A1: The primary challenge lies in their structural similarity. α- and β-muricholic acid are stereoisomers, meaning they have the same chemical formula and connectivity of atoms, but differ in the spatial arrangement of atoms. This subtle difference makes them difficult to distinguish and separate using standard chromatographic techniques.[1][2][3] Often, specialized methods or careful optimization of existing techniques are required to achieve adequate resolution.
Q2: Why is it important to separate α- and β-muricholic acid enantiomers?
A2: The biological activity of enantiomers can differ significantly.[4][5] One enantiomer may have a desired therapeutic effect, while the other might be inactive or even cause adverse effects.[6] Therefore, in drug development and clinical research, it is crucial to separate and quantify each enantiomer individually to understand their respective pharmacological and metabolic profiles.[4][5]
Q3: What are the most common analytical techniques used for this separation?
A3: High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the most widely used technique for separating bile acid isomers like α- and β-muricholic acid.[7][8] Reverse-phase HPLC with a C18 column is a common approach, where the separation is finely controlled by the composition of the mobile phase.[4][9] Other techniques like Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS) have also been employed for bile acid analysis.[7][8][10]
Q4: Is a chiral column always necessary for separating these enantiomers?
A4: While specialized chiral columns are often used for enantiomer separation, it is possible to separate α- and β-muricholic acid using a standard C18 column.[4][5][9] This is achieved by carefully manipulating the mobile phase composition to influence the interaction of the isomers with the stationary phase.[4][9]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of α- and β-Muricholic Acid Peaks
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition: The polarity of the mobile phase is a critical factor in the separation of these isomers on a C18 column.[4][9]
-
Troubleshooting Step 1: Adjust Mobile Phase Polarity. Experiment with different ratios of organic modifiers (e.g., acetonitrile (B52724), methanol, acetone) in the mobile phase. The summed dipolarity/polarizability (π) and hydrogen bond basicity (β) of the mobile phase have been shown to significantly influence selectivity.[5][9]
-
Troubleshooting Step 2: Modify Mobile Phase Additives. The pH and ionic strength of the mobile phase can impact the retention and separation of bile acids.[2][3] Varying the concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve resolution.[2][11]
-
-
Suboptimal Column Temperature: Temperature can affect the selectivity of the separation.[6]
-
Troubleshooting Step 3: Optimize Column Temperature. Evaluate the separation at different column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal condition for resolution.
-
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS Analysis
Possible Causes & Solutions:
-
Suboptimal Ionization in the Mass Spectrometer: The choice of mobile phase additives can significantly impact the electrospray ionization (ESI) efficiency of bile acids.[2]
-
Troubleshooting Step 1: Evaluate Mobile Phase Additives for MS Compatibility. Both the acidity and ammonium levels in the mobile phase can suppress the ESI of unconjugated bile acids.[2][3] Test different additives and concentrations to find a balance between chromatographic separation and MS sensitivity.
-
-
Matrix Effects from Biological Samples: Complex biological samples can contain substances that interfere with the ionization of the target analytes.[11]
-
Troubleshooting Step 2: Improve Sample Preparation. Implement a more rigorous sample extraction and clean-up procedure to remove interfering lipids and other matrix components.
-
Troubleshooting Step 3: Utilize a Divert Valve. Program the LC system to divert the flow to waste during the elution of highly abundant, interfering compounds (like phospholipids) to prevent source contamination and suppression.[11]
-
Experimental Protocols
Key Experiment: HPLC Separation on a C18 Column
This protocol outlines a general method for the separation of α- and β-muricholic acid using a C18 reverse-phase column.
Materials:
-
HPLC system with a UV or Mass Spectrometric detector
-
α-muricholic acid and β-muricholic acid standards
-
HPLC-grade solvents (water, acetonitrile, methanol)
-
Formic acid
Methodology:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Injection Volume: 5 µL.
-
Gradient: An isocratic or gradient elution can be used. For isocratic elution, different proportions of Mobile Phase B are tested to optimize separation.[4][9] A starting point could be a 50:50 ratio of Mobile Phase A and B, with adjustments made based on the initial results.
-
Detection:
-
If using a mass spectrometer, operate in negative electrospray ionization (ESI-) mode and monitor for the m/z of the deprotonated molecules.[2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | C18 (150 mm x 2.1 mm, 3.5 µm) | [4][9] |
| Flow Rate | 0.2 mL/min | [4][9] |
| Column Temperature | 40 °C | [4][9] |
| Mobile Phase A | 0.1% formic acid in water | [4][9] |
| Mobile Phase B | 0.1% formic acid in organic modifier | [4][9] |
| Highest Selectivity Factor (α) Achieved | 1.3 | [4][5] |
Visualizations
References
- 1. sciex.com [sciex.com]
- 2. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metaboprofile.com [metaboprofile.com]
- 4. Separation of bile acid muricholic acid enantiomers by C18 reversed-phase HPLC as a function of component polarity values of the mobile phase | Poster Board #3729 - American Chemical Society [acs.digitellinc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [Separation of bile acids by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Improving Detection of Low-Concentration Muricholic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection of low-concentration muricholic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting low concentrations of muricholic acids?
A1: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most advanced and sensitive techniques for detecting and quantifying low concentrations of muricholic acids.[1][2] These methods offer high specificity and the ability to differentiate between bile acid isomers, which is crucial for accurate profiling.[2]
Q2: Why is it challenging to analyze muricholic acids?
A2: The analysis of muricholic acids can be challenging due to several factors, including their structural similarity to other bile acids, the presence of isomers (e.g., α-, β-, and ω-muricholic acid), and their relatively low concentrations in some biological samples.[3][4] Additionally, matrix effects from complex biological samples like plasma, liver tissue, and fecal matter can interfere with accurate quantification.[5][6]
Q3: What are muricholic acids, and why are they important in research?
A3: Muricholic acids (MCAs), including α-MCA and β-MCA, are primary bile acids predominantly found in rodents.[1][3][7] They are synthesized in the liver from cholesterol.[8] Muricholic acids are significant as signaling molecules that regulate metabolic pathways. For instance, they can act as antagonists for the Farnesoid X Receptor (FXR) and are involved in activating the Takeda G-protein-coupled receptor 5 (TGR5) signaling pathway.[9][10] Their roles in lipid metabolism, glucose homeostasis, and gut microbiota regulation make them important targets in drug development and metabolic disease research.[7]
Q4: Can enzymatic assays be used for quantifying muricholic acids?
A4: While enzymatic assays are available for total bile acid quantification, they may not be reliable for samples with high concentrations of muricholic acids. Studies have shown that enzymatic methods can significantly underestimate the concentration of certain muricholic acids, with some showing a relative signal intensity as low as 20% compared to other bile acids.[11] For accurate quantification of individual muricholic acids, LC-MS/MS is the preferred method.[11]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Isomer Separation
Symptoms:
-
Co-elution of muricholic acid isomers (α, β, ω).
-
Broad or tailing peaks in the chromatogram.
-
Inability to distinguish target analytes from other bile acids.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Chromatographic Column | Utilize a column with high resolving power, such as a C18 or a biphenyl (B1667301) column, which has been shown to be effective for separating bile acid isomers.[1][12] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient. The use of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) is common.[1][13] Experiment with different gradient slopes and solvent compositions to improve separation. |
| Incorrect Flow Rate or Column Temperature | Adjust the flow rate and column temperature. A lower flow rate can sometimes improve resolution, while optimizing the temperature can enhance peak shape and separation efficiency. A column temperature of 65°C has been used successfully.[1] |
Issue 2: Low Signal Intensity and Poor Sensitivity
Symptoms:
-
This compound concentrations are below the limit of quantification (LOQ).
-
Low signal-to-noise ratio for the analyte peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Ionization in Mass Spectrometer | Optimize the electrospray ionization (ESI) source parameters. Negative ion mode is generally preferred for bile acid analysis.[1][3] Adjust parameters such as ion spray voltage, source temperature, and gas flows to maximize the signal.[14] |
| Suboptimal Sample Preparation | Employ a robust sample preparation method to effectively extract bile acids and remove interfering substances. Protein precipitation with methanol (B129727) or acetonitrile is a common first step for plasma and tissue samples.[3][6] For complex matrices, consider solid-phase extraction (SPE). |
| Derivatization | For certain applications, derivatization can enhance sensitivity. For gas chromatography-mass spectrometry (GC-MS), a two-step process of methoximation and silylation can be used.[15] Another approach involves derivatization with taurine (B1682933) for analysis by fast atom bombardment mass spectrometry.[16] |
Issue 3: High Matrix Effects and Inconsistent Results
Symptoms:
-
Significant ion suppression or enhancement.
-
Poor reproducibility of results between samples.
-
Inaccurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Interference from Phospholipids and other Lipids | Incorporate a lipid removal step in your sample preparation. This can be achieved through techniques like solid-phase extraction or by optimizing the protein precipitation step.[5] Some methods use a high-organic wash step during the LC gradient to elute lipids from the column.[5] |
| Lack of Appropriate Internal Standards | Use stable isotope-labeled internal standards (SIL-ISs) for each analyte to correct for matrix effects and variations in sample processing.[3][12] |
| Contamination from Sample Collection and Processing | Ensure meticulous sample handling to avoid external contamination. Use high-purity solvents and reagents. |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for muricholic acids reported in various studies using LC-MS/MS methods.
| This compound Species | Matrix | LOQ (nM) | Reference |
| α-muricholic acid (αMCA) | Serum/Plasma | 2.5 - 20 | [1] |
| β-muricholic acid (βMCA) | Serum/Plasma | 2.5 - 20 | [1] |
| Tauro-α-muricholic acid (TαMCA) | Serum/Plasma | 2.5 - 20 | [1] |
| Tauro-β-muricholic acid (TβMCA) | Serum/Plasma | 2.5 - 20 | [1] |
Experimental Protocols
Protocol: UPLC-MS/MS for this compound Quantification in Serum
This protocol is a synthesized example based on common practices reported in the literature.[1]
1. Sample Preparation (Protein Precipitation)
-
To 25 µL of serum, add 100 µL of ice-cold methanol containing a mixture of appropriate stable isotope-labeled internal standards.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 65°C
-
Injection Volume: 4 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-5.5 min: Linear gradient to 25% B
-
5.5-16 min: Linear gradient to 40% B
-
16-17.5 min: Linear gradient to 95% B
-
17.5-19 min: Hold at 95% B
-
19-19.1 min: Return to 5% B
-
19.1-21 min: Hold at 5% B for column re-equilibration
-
3. MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for each this compound and internal standard.
Visualizations
Caption: General workflow for this compound detection.
Caption: this compound signaling pathways.
References
- 1. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. β-Muricholic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Derivatization of bile acids with taurine for analysis by fast atom bombardment mass spectrometry with collision-induced fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Bile Acid Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to matrix effects in bile acid mass spectrometry.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your bile acid analysis experiments.
Issue 1: Poor Reproducibility and Inconsistent Results
You are observing significant variability in your results across different samples or analytical runs.
Question: My bile acid quantification results are not reproducible. What are the likely causes and how can I troubleshoot this?
Answer: Poor reproducibility in bile acid quantification is a common issue often stemming from inconsistent sample preparation and unmitigated matrix effects. Here’s a step-by-step guide to troubleshoot this problem:
-
Evaluate Sample Preparation Consistency: Inconsistent sample preparation is a primary source of variability.[1][2] Ensure that your protocol is robust and followed precisely for every sample. Key factors to consider are accurate pipetting, consistent incubation times, and controlled temperatures.[2] If you are using protein precipitation, incomplete or inconsistent protein removal can affect your results.[2]
-
Implement Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS is the most reliable method to correct for variability in both sample preparation and matrix effects.[1][3] These standards are chemically almost identical to the analytes, meaning they co-elute and experience similar ion suppression or enhancement, providing accurate correction.[3] Deuterated standards for various bile acids are commercially available.[1][4]
-
Assess and Optimize Your Extraction Method: The choice of sample preparation technique significantly impacts the level of residual matrix components, a major source of variability.[1]
-
Protein Precipitation (PPT): While simple and fast, it is often ineffective at removing phospholipids, which are major contributors to matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): This method offers better cleanup than PPT.
-
Solid-Phase Extraction (SPE): SPE generally provides cleaner samples compared to both PPT and LLE and can improve sensitivity.[2]
-
-
Use Matrix-Matched Calibrators: To ensure that calibration standards and samples are affected similarly by the matrix, prepare your calibration curves in a surrogate matrix that is free of the analyte of interest (e.g., charcoal-stripped serum).[1]
Issue 2: Low Signal Intensity or Complete Signal Loss
You are observing weak signals for your target bile acids, or the signal is completely absent.
Question: I am seeing very low signal intensity for my bile acids. What could be causing this and how can I fix it?
Answer: Low signal intensity, often referred to as ion suppression, is a hallmark of matrix effects in LC-MS/MS analysis. Here are the potential causes and solutions:
-
Identify the Source of Ion Suppression: Phospholipids are a primary cause of ion suppression in the analysis of biological samples like plasma and serum.[3][5] These molecules can co-elute with your target bile acids and interfere with their ionization in the mass spectrometer source.[5]
-
Implement Phospholipid Removal Strategies:
-
Specialized SPE Cartridges/Plates: There are commercially available SPE products specifically designed for phospholipid removal, which can significantly improve signal intensity.[5][6]
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate bile acids from phospholipids.[7]
-
-
Optimize Chromatography: Modify your LC method to achieve better separation between your bile acids and the regions where matrix components elute. You can assess these regions using a post-column infusion experiment.[8]
-
Check Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may result in poor signal intensity.
-
Verify Instrument Parameters: Confirm that the mass spectrometer settings (e.g., ionization source parameters, collision energy) are optimized for your specific bile acids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of bile acid mass spectrometry?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantification.[3] In biological matrices like plasma, serum, and tissue homogenates, common sources of matrix effects include phospholipids, salts, and proteins.[3]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[7] This involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract that has gone through the entire sample preparation process. A significant difference in peak areas indicates the presence of matrix effects.[1] The matrix effect can be calculated using the following formula: %ME = (Average Peak Area of post-extraction spiked sample / Average Peak Area of standard in solvent) * 100.[1]
Q3: What is the best internal standard to use for bile acid analysis?
A3: The gold standard for mitigating matrix effects is a stable isotope-labeled (SIL) internal standard for each analyte.[3] A SIL-IS is chemically almost identical to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.[3] If a specific SIL-IS is not available, a structural analog can be used, but it requires careful validation to ensure it behaves similarly to the analyte.[3]
Q4: Which sample preparation technique is most effective at reducing matrix effects?
A4: The effectiveness of a sample preparation technique depends on the specific matrix and the analytes of interest. Here is a comparison of common techniques:
| Sample Preparation Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[1] | Ineffective at removing phospholipids, leading to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | More effective at removing interferences than PPT. | Can be more time-consuming and require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Provides cleaner samples and can improve sensitivity.[2] | Can be more expensive and require method development. |
| Phospholipid Removal Plates/Cartridges | Highly effective at removing phospholipids, a major source of ion suppression.[5][6] | Adds an extra step and cost to the workflow. |
Q5: Can I use different biological matrices (e.g., serum vs. plasma) interchangeably?
A5: While bile acid concentrations may not differ significantly between serum and plasma, the anticoagulants in plasma can potentially interfere with the analysis.[9] Therefore, serum is often the preferred matrix for bile acid detection.[9] When working with different matrices, it is crucial to validate the method for each matrix type to ensure accuracy and reproducibility.
Experimental Protocols
Protocol 1: Protein Precipitation for Serum/Plasma Samples
This protocol is a basic method for sample cleanup. While quick, it may not be sufficient for removing all matrix interferences, particularly phospholipids.
-
Aliquoting: Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Addition of Internal Standard and Precipitation Solvent: Add 300 µL of ice-cold acetonitrile (B52724) containing the appropriate concentration of your stable isotope-labeled internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[10]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity
This protocol provides a more thorough cleanup and is recommended for minimizing matrix effects.
-
Sample Pre-treatment: Dilute the sample (e.g., bile) and mix it with the internal standard solution.[9]
-
Column Conditioning: Precondition a C18 SPE column with methanol (B129727).[9]
-
Sample Loading: Load the pre-treated sample onto the SPE column.
-
Washing: Wash the column sequentially with water and then a low percentage of methanol in water to remove polar interferences.[9]
-
Elution: Elute the bile acids from the column with methanol into a clean collection tube.[9]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Technique | Phospholipid Removal Efficiency | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | Low | Variable | [1] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good | [7] |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | [9][11] |
| Phospholipid Removal Plates | >99% | >90% | [5] |
Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for Bile Acid Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | |
| Limit of Detection (LOD) | 0.25 - 7.5 ng/mL (serum) | |
| Limit of Quantification (LOQ) | Varies by analyte | [12] |
| Intra-day Precision (%CV) | 1.42 - 11.07% | [13] |
| Inter-day Precision (%CV) | 2.11 - 12.71% | [13] |
| Recovery | 83.7 - 107.1% | [13] |
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: General sample preparation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bile Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid analysis of bile acids in different biological matrices using LC-ESI-MS/MS for the investigation of bile acid transformation by mammalian gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
instability of muricholic acid during sample storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with muricholic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of this compound and where are they found?
Muricholic acids are a group of bile acids primarily found in mice.[1][2] The main forms are α-muricholic acid, β-muricholic acid, and ω-muricholic acid.[1][2] These differ in the orientation of hydroxyl groups on the steroid nucleus.[1] They can also be conjugated with taurine (B1682933) or glycine.[1]
Q2: What are the main factors that can lead to the instability of this compound in my samples?
While specific chemical degradation pathways for this compound are not extensively documented in publicly available literature, general principles of bile acid stability suggest that factors such as temperature, pH, light exposure, and the presence of oxidative agents can influence its stability. For bile acids in general, storage at elevated temperatures can lead to degradation. Additionally, repeated freeze-thaw cycles may compromise sample integrity.
Q3: I am observing high variability in my this compound quantification results. What could be the cause?
High variability in quantification can stem from several sources, including:
-
Sample Preparation Inconsistency: Ensure that your sample preparation protocol is executed precisely and consistently for all samples, standards, and quality controls.
-
Inappropriate Storage: Storing samples at temperatures warmer than -20°C for short-term or -80°C for long-term can lead to degradation.
-
Instability in Solution: this compound is known to be unstable in aqueous solutions. It is recommended not to store aqueous solutions for more than one day.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, feces) can interfere with the ionization of this compound in the mass spectrometer, leading to inconsistent results.
-
Chromatographic Issues: Poor separation of this compound isomers can lead to inaccurate quantification.
Troubleshooting Guides
Issue 1: Lower than expected concentrations of this compound.
Possible Cause: Degradation of this compound during sample storage.
Troubleshooting Steps:
-
Verify Storage Temperature: Confirm that your samples have been consistently stored at the recommended temperatures.
-
Review Sample Handling: Assess your sample handling workflow to identify any potential for prolonged exposure to room temperature or light.
-
Evaluate Solvent Stability: If you are working with this compound standards or samples in aqueous solutions, be aware of their limited stability. Prepare fresh solutions daily.
Issue 2: Poor reproducibility of this compound measurements between analyses.
Possible Cause: Inconsistent sample degradation or analytical variability.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all samples are treated identically, with consistent incubation times, temperatures, and volumes.
-
Minimize Freeze-Thaw Cycles: Aliquot samples after collection to avoid repeated freezing and thawing.
-
Use Internal Standards: Employ stable isotope-labeled internal standards for this compound to account for variability in sample preparation and instrument response.
Data Presentation: Recommended Storage Conditions
Table 1: Recommended Storage Conditions for Solid this compound
| Compound | Storage Temperature | Stated Stability |
| ω-Muricholic Acid | -20°C | ≥ 2 years |
| β-Muricholic Acid | -20°C | ≥ 4 years |
| Tauro-ω-muricholic Acid | -20°C | ≥ 4 years |
Data synthesized from manufacturer datasheets.
Table 2: General Recommendations for Storage of Biological Samples Containing this compound
| Sample Type | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Plasma/Serum | -20°C | -80°C |
| Feces | -20°C | -80°C |
| Tissue Homogenates | -20°C | -80°C |
Based on general protocols for bile acid analysis.
Experimental Protocols
Protocol 1: Sample Handling and Storage to Minimize this compound Degradation
Objective: To provide a standardized workflow for sample collection, processing, and storage to ensure the stability of this compound for downstream analysis.
Materials:
-
Amber or foil-wrapped collection tubes
-
Centrifuge
-
Cryovials
-
-80°C freezer
Procedure:
-
Sample Collection: Collect biological samples (e.g., blood, feces) and immediately place them on ice and protect from light by using amber tubes or wrapping tubes in aluminum foil.
-
Processing: Process samples as quickly as possible. For blood, centrifuge at 4°C to separate plasma or serum.
-
Aliquoting: Immediately after processing, aliquot samples into pre-chilled cryovials. This is crucial to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquoted samples at -80°C until analysis.
Protocol 2: Assessment of this compound Stability in an Aqueous Matrix
Objective: To determine the stability of this compound in a specific aqueous solution under defined storage conditions.
Materials:
-
Pure this compound standard
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
LC-MS/MS system
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., methanol (B129727) or DMSO).
-
Preparation of Test Solutions: Spike the aqueous buffer with the this compound stock solution to a known final concentration.
-
Time Zero (T0) Analysis: Immediately analyze an aliquot of the test solution by LC-MS/MS to determine the initial concentration of this compound.
-
Incubation: Aliquot the remaining test solution into multiple vials and store them under the desired conditions (e.g., different temperatures, protected from light vs. exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each storage condition and analyze it by LC-MS/MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
Mandatory Visualizations
References
Technical Support Center: Optimizing Muricholic Acid HPLC Separation
Welcome to the technical support center for the HPLC separation of muricholic acids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for muricholic acid separation on a C18 column?
A common starting point for separating muricholic acids and other bile acids on a C18 reversed-phase column is a gradient elution using a mixture of an aqueous buffer and an organic solvent.[1] Typically, this involves:
-
Aqueous Phase (Solvent A): Water with an acidic modifier, such as 0.1% formic acid or an ammonium (B1175870) acetate/formate buffer.[1][2] An acidic mobile phase is crucial for good peak shape and retention of bile acids.[3]
-
Organic Phase (Solvent B): Acetonitrile (B52724) or methanol (B129727). Acetonitrile often provides lower viscosity and better UV transparency.[4][5]
A typical gradient might run from a lower percentage of the organic phase to a higher percentage to elute the more hydrophobic compounds.
Q2: Should I use a gradient or isocratic elution for this compound analysis?
For complex samples containing multiple bile acids, including isomers like α-muricholic acid and β-muricholic acid, gradient elution is generally recommended.[6] Gradient elution allows for the separation of compounds with a wide range of polarities, improving resolution and peak shape while reducing analysis time.[7][8] Isocratic elution may be suitable for simpler mixtures where the analytes have similar retention characteristics.[4]
Q3: What is the importance of pH in the mobile phase for bile acid analysis?
The pH of the mobile phase is a critical parameter as it influences the ionization state of the bile acids, which in turn affects their retention time and peak shape.[5][9] Bile acids are acidic molecules; for example, unconjugated bile acids have a pKa of around 6, while glycine-conjugated and taurine-conjugated bile acids have pKa values of approximately 4.5 and 1.5, respectively.[10] To ensure consistent retention and avoid peak tailing, it is advisable to use a buffered mobile phase with a pH set at least 2 units below the pKa of the analytes.[4] This keeps the acids in their protonated, less polar form, leading to better interaction with the C18 stationary phase.
Q4: How can I separate the isomers α-muricholic acid and β-muricholic acid?
Separating stereoisomers like α- and β-muricholic acid can be challenging on a standard C18 column. However, it is possible by carefully optimizing the mobile phase composition.[11][12] The separation is influenced by the polarity components of the mobile phase, specifically the hydrogen bond basicity (β) and dipolarity/polarizability (π).[11] By adjusting the proportions of different organic modifiers in the mobile phase, the selectivity between the isomers can be enhanced to achieve baseline separation.[12]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your HPLC experiments for this compound separation.
Poor Resolution or Co-elution of Peaks
Q: My this compound peak is not well-separated from other bile acids. How can I improve the resolution?
A: Poor resolution is a common issue when analyzing complex mixtures of structurally similar compounds like bile acids.[3] Here are several strategies to improve separation:
-
Optimize the Gradient Profile:
-
Decrease the Gradient Slope: A slower, more gradual increase in the organic solvent percentage can provide more time for compounds to separate.[13] If your peaks of interest elute within a narrow time frame, you can "stretch out" that specific portion of the gradient.[13]
-
Introduce a Hold: Incorporating an isocratic hold at a specific mobile phase composition can help to better resolve closely eluting peaks.[6]
-
-
Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation.[5] The different solvent properties can change the elution order and improve resolution.
-
Adjust the Mobile Phase pH: Fine-tuning the pH of the aqueous buffer can alter the ionization state of the bile acids, which can significantly impact retention and selectivity.[5]
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although it will increase the total run time.[14]
-
Check Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to better resolution. However, be mindful of the stability of your analytes and column at elevated temperatures.[14]
Peak Shape Problems (Tailing, Fronting, Splitting)
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing, where the back half of the peak is wider than the front, is a frequent problem in HPLC.[15]
-
Cause: Secondary interactions between the analyte and the stationary phase, often with exposed silanol (B1196071) groups on the silica (B1680970) packing material.[9][15] This is common for acidic compounds like this compound.
-
Solutions:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., below 4) to keep the carboxyl group of this compound fully protonated, minimizing ionic interactions with silanols.[9]
-
Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH and mask residual silanol activity.[9]
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping are less prone to silanol interactions.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[16]
-
Q: My peaks are fronting or split. What should I do?
A: Peak fronting (a leading edge to the peak) or split peaks can indicate several issues.[17]
-
Cause of Fronting: Often caused by sample overload or a sample solvent that is much stronger than the mobile phase.[17]
-
Solutions for Fronting:
-
Dilute the sample.
-
Ensure your sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.[18]
-
-
Cause of Splitting: Can be caused by a partially blocked frit, a void at the head of the column, or co-elution of an interfering compound.[16][17]
-
Solutions for Splitting:
-
Reverse flush the column to remove any blockages.
-
If a void has formed at the column inlet, the column may need to be replaced.[15]
-
Ensure proper sample preparation to remove interfering substances.
-
Retention Time Instability
Q: The retention time for this compound is shifting between injections. Why is this happening?
A: Unstable retention times can compromise the reliability of your results.
-
Cause: Inconsistent mobile phase composition, fluctuating column temperature, or insufficient column equilibration.[19]
-
Solutions:
-
Properly Degas Mobile Phase: Ensure solvents are thoroughly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[4]
-
Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and measure components accurately. A small change in organic solvent percentage or pH can cause significant shifts in retention time.[18]
-
Use a Column Oven: Maintain a constant and stable column temperature.[19]
-
Allow for Sufficient Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important in gradient elution.[6]
-
Data Presentation
Table 1: Example Mobile Phase Compositions for Bile Acid HPLC Separation
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Column Type | Detection | Reference |
| 0.01 M Potassium Phosphate Buffer (pH 2.6) | Acetonitrile | C18 | UV (200 nm) | [3] |
| 5 mM Ammonium Acetate | Ethanol and Methanol mixture | C18 | MS | [2] |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile/Methanol | C18 | MS | [11][12] |
| Acetate Buffer and Methanol (30:70) | - (Isocratic) | C18 | UV (205 nm) | [20] |
Table 2: Example Gradient Elution Program for Bile Acid Analysis
This table provides a generalized gradient profile based on common practices.[3]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 8.0 | 45 | 55 |
| 11.0 | 20 | 80 |
| 14.0 | 20 | 80 |
| 14.1 | 70 | 30 |
| 18.0 | 70 | 30 |
Experimental Protocols
Detailed Methodology: HPLC Separation of this compound
This protocol describes a general method for the separation of this compound in a mixed bile acid standard.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[12]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 40 °C.[12]
-
Injection Volume: 10 µL.[3]
-
Detection: UV at 200 nm or MS with electrospray ionization (ESI).[3][12]
-
-
Gradient Program:
-
Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound.[21]
-
Optimize the gradient based on the scouting run to improve resolution around the target analyte. Refer to the example in Table 2 and adjust as needed.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound and other bile acid standards in methanol or a mixture of methanol and water.[3]
-
Dilute the stock solutions to create working standards at desired concentrations using the initial mobile phase composition as the diluent.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared standards.
-
Analyze the resulting chromatograms for peak shape, resolution, and retention time.
-
Make systematic adjustments to the mobile phase composition (e.g., pH, organic solvent ratio) or gradient profile to achieve optimal separation.
-
Visualizations
Experimental Workflow for Mobile Phase Optimization
Caption: Workflow for systematic HPLC mobile phase optimization.
Troubleshooting Decision Tree for Common HPLC Issues
Caption: Decision tree for troubleshooting common HPLC problems.
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mastelf.com [mastelf.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. immun.lth.se [immun.lth.se]
- 9. hplc.eu [hplc.eu]
- 10. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of bile acid this compound enantiomers by C18 reversed-phase HPLC as a function of component polarity values of the mobile phase | Poster Board #3729 - American Chemical Society [acs.digitellinc.com]
- 12. academic.oup.com [academic.oup.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. waters.com [waters.com]
- 16. bvchroma.com [bvchroma.com]
- 17. uhplcs.com [uhplcs.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
interference from isobaric compounds in muricholic acid analysis
Welcome to the technical support center for muricholic acid analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges posed by isobaric interference.
Frequently Asked Questions (FAQs)
Q1: What are muricholic acids and why are they important?
Muricholic acids are a class of bile acids predominantly found in mice, which is the origin of their name. The most common forms are α-muricholic acid and β-muricholic acid. These differ from human primary bile acids by the presence of a hydroxyl group at the 6-position. They are crucial signaling molecules in regulating lipid, glucose, and energy metabolism.[1]
Q2: What is isobaric interference in the context of this compound analysis?
Isobaric interference occurs when compounds with the same nominal mass-to-charge ratio (m/z) as the analyte of interest are present in a sample.[2] In this compound analysis, this is a significant challenge because there are several isomeric forms of this compound (e.g., α-, β-, ω-, and γ-muricholic acid) that are structurally similar and have the same mass.[3][4] This makes it difficult to differentiate and accurately quantify them using mass spectrometry alone.[5][6]
Q3: Which compounds are common isobaric interferents with muricholic acids?
The primary isobaric interferents for muricholic acids are their own isomers, including:
Additionally, other bile acids with the same molecular weight, such as cholic acid and allocholic acid, can also be potential interferents.[4]
Q4: Why is it critical to separate these isobaric compounds?
Different isomers of this compound can have distinct biological activities. For instance, tauromuricholic acids are known to be potent antagonists of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis.[3][7] Therefore, accurate quantification of individual isomers is essential for understanding their specific physiological roles.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of muricholic acids.
Issue 1: Poor or no chromatographic separation of this compound isomers.
Possible Causes:
-
Inappropriate column chemistry: The stationary phase of the column may not be suitable for resolving closely related isomers.
-
Suboptimal mobile phase composition: The polarity and pH of the mobile phase play a crucial role in the separation of bile acids.[5]
-
Incorrect gradient elution: A poorly optimized gradient may not provide sufficient resolution.
Solutions:
-
Column Selection:
-
Reverse-phase C18 columns are widely used for bile acid analysis.[5] Consider using a high-strength silica (B1680970) (HSS) T3 or a biphenyl (B1667301) column for improved separation of isomers.[5][8]
-
-
Mobile Phase Optimization:
-
Adjust the pH of the mobile phase. The retention of ionizable compounds like bile acids is highly dependent on pH.[5]
-
Experiment with different mobile phase additives, such as formic acid, ammonium (B1175870) acetate, or ammonium formate, to enhance separation.[5][9]
-
Vary the organic modifier (e.g., methanol (B129727), acetonitrile) and its proportion in the mobile phase.[10]
-
-
Gradient Adjustment:
-
Lengthen the gradient time to allow for better separation of closely eluting peaks.
-
Incorporate a shallow gradient segment around the elution time of the muricholic acids.
-
Issue 2: Broad or tailing peaks for muricholic acids.
Possible Causes:
-
Column degradation: The column may be aging or contaminated.
-
Extra-column volume: Excessive tubing length or dead volume in the system can lead to peak broadening.[11]
-
Sample overload: Injecting too much sample can saturate the column.
Solutions:
-
Column Maintenance:
-
Flush the column with a strong solvent to remove contaminants.[12]
-
If the problem persists, replace the column.
-
-
System Optimization:
-
Minimize the length and internal diameter of all tubing.
-
Ensure all fittings are properly connected to avoid dead volume.
-
-
Sample Injection:
-
Reduce the injection volume or dilute the sample.[11]
-
Issue 3: Low signal intensity or poor sensitivity.
Possible Causes:
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of muricholic acids.[6]
-
Suboptimal mass spectrometer settings: Ion source parameters and collision energies may not be optimized.
-
Sample degradation: Bile acids may degrade if not stored properly.
Solutions:
-
Sample Preparation:
-
MS Parameter Optimization:
-
Optimize ion source parameters (e.g., spray voltage, gas temperatures) to maximize signal.[1]
-
Perform a compound-specific optimization of collision energies for the MRM transitions.
-
-
Sample Handling:
Quantitative Data Summary
The following table provides a comparison of different LC-MS/MS methods for the separation of this compound isomers.
| Parameter | Method A | Method B | Method C |
| Column | C18 (150 mm x 2.1 mm, 3.5 µm)[10] | Biphenyl (dimensions not specified)[8] | HALO C18 (150 mm x 2.1 mm, 2.7 µm)[13] |
| Mobile Phase | Water/Organic Modifier with 0.1% Formic Acid[10] | Water/Methanol with 10 mM Ammonium Acetate and 0.01% NH3[8] | Water/Acetonitrile with 0.1% Formic Acid |
| Run Time | Not specified | 6.5 minutes[8] | ~10 minutes |
| Resolution | Baseline separation of α- and β-MCA achieved[10] | Separation of most isomers, except β- and ω-MCA[8] | Excellent separation of isobaric compounds[13] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is adapted for plasma, serum, and liver tissue samples.[8][14]
-
To 50 µL of serum or plasma, add 10 µL of an internal standard working solution.
-
Add 140 µL of methanol for protein precipitation.[1]
-
For liver tissue, homogenize the tissue before adding the internal standard and methanol.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness using a vacuum centrifuge.[8]
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 30% v/v methanol in water) by vortexing for 1 minute followed by 10 minutes of ultrasonication.[8]
-
Centrifuge again at 14,000 x g for 15 minutes to remove any remaining particulates.[8]
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound Analysis
This method is a general guideline and may require optimization for your specific instrument and application.
-
LC System: UPLC/UHPLC system
-
Column: C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.9 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile/Methanol (2:1, v/v) with 0.1% formic acid[1]
-
Flow Rate: 0.3 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 10 µL[1]
-
Gradient:
-
0-6.0 min: 50-72% B
-
6.0-14.0 min: 72-80% B
-
14.01-15.5 min: 100% B
-
15.51-17.0 min: 50% B (re-equilibration)
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[5]
-
Ion Source Parameters:
-
Detection: Multiple Reaction Monitoring (MRM). MRM transitions should be optimized for each this compound isomer and the internal standard.
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting flowchart for poor chromatography.
References
- 1. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. open.clemson.edu [open.clemson.edu]
- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid analysis [sciex.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. agilent.com [agilent.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. halocolumns.com [halocolumns.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Muricholic Acid Quantification
Welcome to the technical support center for muricholic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to poor reproducibility in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during this compound quantification.
Sample Preparation
Question: I'm observing significant variability in my results. Could my sample preparation method be the cause?
Answer: Yes, sample preparation is a critical step and a common source of variability. Inconsistent sample handling can lead to poor reproducibility.[1]
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure every sample is treated identically. Use consistent volumes, incubation times, and temperatures.
-
Evaluate Different Extraction Methods: Common methods include protein precipitation (PPT) with cold methanol (B129727) or acetonitrile, and solid-phase extraction (SPE). If you suspect your current method is a source of variability, test alternative methods to see if reproducibility improves.
-
Optimize Storage: Store all samples, standards, and quality controls at a consistent, low temperature (ideally -80°C) and minimize freeze-thaw cycles.[2]
Question: What are matrix effects and how can they affect my this compound quantification?
Answer: Matrix effects are a significant challenge in LC-MS/MS analysis of bile acids. They are caused by co-eluting endogenous compounds from the sample matrix (e.g., plasma, feces) that can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[1][3][4]
Common observations due to matrix effects:
-
Ion Suppression or Enhancement: This leads to a decrease or increase in the analyte signal, respectively, affecting accuracy and precision.[1]
-
Peak Shape Distortion and Retention Time Shifts: Matrix components can interact with the analyte, causing changes in peak shape and retention time.[5]
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ more rigorous extraction and cleanup procedures like SPE to remove interfering matrix components.
-
Use Stable Isotope-Labeled Internal Standards: Isotopically labeled versions of muricholic acids are the gold standard for internal standards as they co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[3][6]
-
Dilute the Sample: If possible, diluting the sample can minimize matrix effects, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
-
Optimize Chromatography: Adjusting the chromatographic method to better separate muricholic acids from interfering compounds can mitigate matrix effects.
Chromatography
Question: I'm having trouble separating the different this compound isomers (α, β, ω). What can I do?
Answer: The structural similarity of this compound isomers makes their chromatographic separation challenging.[2][7] Inadequate separation will lead to inaccurate quantification.
Troubleshooting Steps:
-
Column Selection:
-
Mobile Phase Optimization:
-
The pH of the mobile phase can significantly impact the retention and separation of bile acids.[8]
-
Testing different mobile phase additives, such as ammonium (B1175870) acetate (B1210297) or formic acid, can improve separation.[8]
-
-
Gradient Optimization: A shallow and optimized elution gradient is often necessary to resolve closely eluting isomers.[9]
-
Column Temperature: Adjusting the column temperature can influence retention times and peak shapes.[10]
Question: My retention times are shifting between injections. What is causing this?
Answer: Retention time shifts can be caused by several factors, leading to misidentification and integration errors.[5]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated between injections.
-
Mobile Phase Consistency: Prepare fresh mobile phase daily and ensure the composition is consistent. Changes in pH or solvent ratio can cause shifts.[5]
-
Column Contamination: Lipid accumulation from biological samples can contaminate the column and affect retention times.[11] Implement a column wash step with a strong solvent like isopropanol (B130326) between sample batches.[11]
-
System Leaks: Check for any leaks in the LC system.
Mass Spectrometry
Question: My internal standard response is highly variable. What could be the problem?
Answer: Inconsistent internal standard (IS) response is a major indicator of reproducibility issues.[1]
Troubleshooting Steps:
-
Matrix Effects: Co-eluting matrix components can interfere with the IS signal.[1]
-
Inappropriate IS Selection: The ideal IS should be structurally similar to the analyte and have a similar ionization efficiency. Stable isotope-labeled internal standards are highly recommended.[1][3]
-
Pipetting Accuracy: Ensure accurate and consistent addition of the IS to all samples, standards, and quality controls.
-
IS Stability: Verify the stability of the internal standard in your sample matrix and storage conditions.
Quantitative Data Summary
The following table summarizes typical analytical parameters for this compound quantification by LC-MS/MS. Note that these values can vary depending on the specific instrumentation, method, and matrix.
| Parameter | α-muricholic acid | β-muricholic acid | ω-muricholic acid | Tauro-α-muricholic acid | Tauro-β-muricholic acid | Tauro-ω-muricholic acid | Reference |
| Lower Limit of Quantification (LLOQ) | 2.5 - 20 nM | 2.5 - 20 nM | 2.5 - 20 nM | 2.5 - 20 nM | 2.5 - 20 nM | 2.5 - 20 nM | [12] |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% | < 15% | < 15% | [6][12] |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% | < 15% | < 15% | [6][12] |
| Accuracy (%RE) | ± 15% | ± 15% | ± 15% | ± 15% | ± 15% | ± 15% | [12] |
Experimental Protocols
Protocol 1: this compound Extraction from Mouse Plasma/Serum
This protocol is a general guideline for the extraction of muricholic acids from plasma or serum for LC-MS/MS analysis.
-
Sample Thawing: Thaw plasma/serum samples on ice.
-
Internal Standard Addition: To 20 µL of sample, add 80 µL of ice-cold methanol containing the stable isotope-labeled internal standards for the muricholic acids of interest.[2]
-
Protein Precipitation: Vortex the mixture for 10 minutes at 4°C.
-
Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or HPLC vial insert.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: this compound Extraction from Mouse Liver Tissue
-
Tissue Homogenization: Weigh approximately 50 mg of frozen liver tissue and place it in a homogenization tube with ceramic beads.[13]
-
Extraction Solvent Addition: Add 1 mL of cold extraction solvent (e.g., methanol or isopropanol) containing the internal standards.[12][13]
-
Homogenization: Homogenize the tissue using a bead beater or similar instrument. Perform multiple short cycles with cooling on ice in between to prevent sample degradation.[13]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 18,000 x g) for 10 minutes at 4°C.[13]
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended): Add another volume of extraction solvent to the pellet, vortex, and centrifuge again. Pool the supernatants.[12]
-
Evaporation: Dry the pooled supernatant under a stream of nitrogen or using a vacuum concentrator.[11]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[11][13]
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Simplified signaling pathway of muricholic acids and FXR.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid analysis [sciex.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
issues with isotopic purity of muricholic acid internal standards
Welcome to the technical support center for troubleshooting issues related to the isotopic purity of muricholic acid internal standards. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during mass spectrometry-based quantitative analysis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving problems related to the isotopic purity of your this compound internal standards.
Problem: Inaccurate or Non-Reproducible Quantification
High variability or unexpected results in your quantitative analysis can often be traced back to the internal standard.
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| 1. Unlabeled Analyte in Internal Standard | The stable isotope-labeled (SIL) internal standard may contain a small amount of the unlabeled this compound as an impurity.[1] This artificially inflates the analyte signal, especially at low concentrations.[2] Action: Verify the isotopic purity stated on the Certificate of Analysis (CoA) and perform an independent assessment using high-resolution mass spectrometry (HRMS).[3][4] If the impurity is significant, either use a purer standard or apply a mathematical correction.[3] |
| 2. Isotopic "Cross-Talk" | Naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, especially for higher molecular weight compounds.[5] This can lead to non-linear calibration behavior.[5] Action: Analyze the unlabeled this compound standard alone to determine its natural isotopic distribution. Use this information to correct for the contribution to the internal standard's mass channel. |
| 3. Lot-to-Lot Variability | The isotopic purity of the internal standard can vary between different manufacturing lots.[3] Action: Always verify the isotopic purity for each new lot of internal standard before use in a quantitative assay. Do not assume it is the same as the previous lot. |
| 4. Instability of Isotopic Label (Deuterium Exchange) | Deuterium-labeled standards can be susceptible to back-exchange with hydrogen atoms from the solvent (e.g., water), especially under certain pH or temperature conditions.[2] This can decrease the isotopic purity over time. Action: Choose a standard where the deuterium (B1214612) labels are on chemically stable positions (e.g., carbon atoms not prone to enolization). Prepare solutions fresh and store them in aprotic solvents if possible. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for my this compound analysis?
A: Isotopic purity refers to the percentage of a stable isotope-labeled internal standard that is fully enriched with the desired heavy isotopes (e.g., ¹³C, ²H/D).[4] It is critical because any unlabeled or partially labeled impurities in the standard can contribute to the signal of the analyte you are trying to measure, leading to over-quantification and inaccurate results.[6] High isotopic purity ensures a clean signal for the internal standard, distinct from the analyte.[1]
Q2: How can I verify the isotopic purity of my this compound internal standard?
A: The most reliable method is to analyze a solution of the internal standard by itself using high-resolution mass spectrometry (HRMS), such as with an Orbitrap or TOF instrument.[3][4] This allows you to observe the full isotopic distribution and calculate the percentage of the desired labeled form versus any unlabeled impurities.[7] Always compare this experimental verification with the isotopic purity stated on the manufacturer's Certificate of Analysis (CoA).[4]
Q3: My blank samples (containing only the internal standard) show a signal in the analyte's mass channel. What does this mean?
A: This indicates that your internal standard is contaminated with the unlabeled form of this compound.[3] This signal will create a positive bias in all your measurements, artificially inflating the calculated concentrations of your analyte. It is particularly problematic for accurately determining the lower limit of quantification (LLOQ).[6]
Q4: What is an acceptable level of isotopic purity for a this compound internal standard?
A: For most quantitative applications, an isotopic purity of 98% or higher is recommended to minimize analytical bias.[8] Standards with purity below this level may require mathematical corrections to the data to account for the contribution of the unlabeled impurity.[9]
Q5: Can the position of the isotope label on the this compound molecule affect my experiment?
A: Yes, absolutely. The stability of the isotopic label is crucial. If deuterium labels are placed on positions that can easily exchange with protons from the solvent (e.g., on hydroxyl groups), the isotopic purity can degrade during sample preparation and analysis.[2] It is preferable to use standards where labels are on stable positions, such as non-exchangeable C-H bonds.[9]
Q6: What is the "isotope effect" and can it affect my chromatography?
A: The isotope effect refers to the slight differences in physicochemical properties between an analyte and its stable isotope-labeled counterpart.[10] When using deuterium-labeled standards, this can sometimes result in a small shift in chromatographic retention time compared to the unlabeled analyte.[2] If this shift causes the analyte and internal standard to experience different levels of matrix effects (ion suppression or enhancement), it can compromise quantification.[2][11] Using ¹³C-labeled standards often minimizes this effect as they tend to co-elute more closely.[10]
Quantitative Data Summary
The selection of a high-purity internal standard is crucial. The table below provides a representative comparison of isotopic purity for commercially available deuterated bile acid standards.
Table 1: Comparison of Isotopic Purity for Select Deuterated Bile Acid Standards
| Deuterated Standard | Supplier Example | Stated Isotopic Purity | Common Isotopic Forms |
| This compound-d4 | Supplier A | ≥98% | d1-d4 |
| Supplier B | >99% | d4 | |
| Glycochenodeoxycholic Acid-d4 [8] | Supplier A | ≥99% deuterated forms | d1-d4 |
| Supplier B | >99% | d4 | |
| Supplier C | 98% Isotopic Purity | Not Specified | |
| Ursodiol-d5 [12] | Research Study | Found to contain >7% unlabeled ursodiol | d0-d5 |
| Atovaquone-d4 [12] | Research Study | Found significant amounts of d5-d8 | d4-d8 |
Note: Data is illustrative and based on typical supplier information and published findings. Researchers should always verify the purity of their specific lot.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by LC-HRMS
Objective: To experimentally determine the percentage of unlabeled this compound in a stable isotope-labeled (SIL) internal standard solution.
Methodology:
-
Standard Preparation: Prepare a stock solution of the SIL-muricholic acid standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.[8]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A suitable gradient to elute the this compound peak (e.g., linear gradient from 20% to 80% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
-
Scan Type: Full scan over a relevant m/z range (e.g., m/z 400-420) to observe the full isotopic cluster of both the unlabeled and labeled this compound.[8]
-
Resolution: Set to a high resolving power (e.g., >70,000) to clearly separate isotopic peaks.[4]
-
-
Data Analysis:
-
Integrate the peak areas of the monoisotopic peak for the unlabeled analyte and all significant isotopologues of the labeled internal standard.[13]
-
Calculate the isotopic purity using the following formula:
-
% Isotopic Purity = [ (Sum of Labeled Peak Areas) / (Sum of All Peak Areas) ] x 100
-
-
Visualizations
Diagrams of Workflows and Concepts
Caption: Troubleshooting workflow for inaccurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. almacgroup.com [almacgroup.com]
Technical Support Center: Minimizing Lipid Interference in LC/MS Bile acid Analysis
Welcome to the technical support center for LC/MS bile acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing lipid interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of lipid interference in LC/MS bile acid analysis?
A1: The main sources of lipid interference in biological samples are endogenous compounds like phospholipids (B1166683), cholesterol, and triglycerides.[1][2] Phospholipids, in particular, are a significant cause of matrix effects, leading to ion suppression or enhancement in the mass spectrometer.[1][3][4][5] This interference can result in poor peak shape, retention time shifts, and inaccurate quantification of bile acids.[2][6]
Q2: What is the "matrix effect" and how do lipids contribute to it?
A2: The matrix effect is the alteration of ionization efficiency for a target analyte by co-eluting compounds in the sample matrix.[7][8][9] Lipids, especially phospholipids, are major contributors to the matrix effect in bioanalytical samples.[1][4] They can co-elute with bile acids and suppress their ionization in the MS source, leading to reduced signal intensity and inaccurate quantification.[10][11] Conversely, in some cases, they can enhance the signal.[7]
Q3: What are the most common sample preparation techniques to remove lipids before LC/MS analysis of bile acids?
A3: The most common techniques are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[12][13]
-
Protein Precipitation (PPT): A simple, rapid, and cost-effective method where a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the sample to precipitate proteins, which can entrap some lipids.[14]
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain bile acids while allowing lipids and other interferences to be washed away.[15][16]
-
Liquid-Liquid Extraction (LLE): This technique separates bile acids from lipids based on their differential solubility in two immiscible liquid phases.[15]
Q4: Is it necessary to use isotopically labeled internal standards for bile acid analysis?
A4: Yes, the use of stable isotope-labeled internal standards (SIL-IS) is highly recommended.[2][8] SIL-IS closely mimic the chemical and physical properties of the target bile acids and can compensate for variability during sample preparation and for matrix effects, leading to more accurate and precise quantification.[2][8]
Troubleshooting Guides
Issue 1: Poor Peak Shape, Tailing, or Splitting
This issue is often a result of matrix effects, column contamination, or inappropriate chromatographic conditions.[2][10]
| Possible Cause | Troubleshooting Steps |
| Matrix Effects from Co-eluting Lipids | 1. Optimize Sample Preparation: Enhance lipid removal by using SPE or LLE instead of simple protein precipitation.[12][13][15] 2. Modify LC Gradient: Adjust the gradient elution profile to better separate bile acids from interfering lipids.[2] 3. Change Stationary Phase: Evaluate different column chemistries (e.g., C18, C8) for better separation.[2] |
| Column Contamination | 1. Column Wash: Implement a robust column wash step at the end of each run with a strong organic solvent, like acetone, to remove accumulated lipids.[6] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. |
| Interaction with LC System Hardware | For phosphorylated compounds, interactions with stainless steel components in the LC flow path can cause peak tailing and sample loss.[17][18] Consider using bio-inert or metal-free LC systems and columns.[17][18] |
Issue 2: Signal Suppression or Enhancement (Matrix Effects)
This is a common problem in LC/MS analysis of complex biological samples and is primarily caused by co-eluting phospholipids.[1][3][4]
| Possible Cause | Troubleshooting Steps |
| Insufficient Removal of Phospholipids | 1. Employ Phospholipid Removal Plates: Specialized 96-well plates can be used for simultaneous protein precipitation and phospholipid removal.[3] 2. Optimize SPE Protocol: Ensure the SPE wash steps are effective in removing lipids without causing loss of bile acids.[15] |
| Co-elution of Analytes and Interferences | 1. Chromatographic Separation: Improve the separation of bile acids from the phospholipid elution zone by modifying the LC method.[5] 2. Divert Flow: During the elution of highly concentrated interferences (like salts and phospholipids at the beginning and end of the run), divert the LC flow to waste to prevent contamination of the MS source.[6] |
| Ion Source Contamination | Regularly clean the ion source components as per the manufacturer's instructions to remove accumulated non-volatile matrix components.[10] |
Issue 3: Retention Time Shifts
Inconsistent retention times can be caused by column degradation, changes in the mobile phase, or the buildup of matrix components on the column.[6]
| Possible Cause | Troubleshooting Steps |
| Column Degradation/Contamination | 1. Column Equilibration: Ensure the column is properly equilibrated before each injection. 2. Monitor Backpressure: A gradual increase in backpressure can indicate column contamination or blockage.[6] 3. Implement Column Wash: A thorough wash at the end of a sample sequence can help maintain column performance.[6] |
| Mobile Phase Inconsistency | 1. Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure they are properly degassed. 2. pH Control: The pH of the mobile phase can significantly affect the retention of bile acids; ensure consistent pH.[19] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a simple and rapid method for sample preparation.[14]
-
Sample Aliquot: Take a 50 µL aliquot of the plasma or serum sample.[20]
-
Internal Standard: Add 10 µL of the internal standard working solution to the sample.[20]
-
Precipitation: Add 140 µL of ice-cold methanol (B129727) or acetonitrile.[20] The ratio of solvent to sample is critical for efficient protein precipitation, with ratios of 3:1 or 4:1 being common.[15]
-
Vortex: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and complete protein precipitation.[15]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[14][15]
-
Supernatant Collection: Carefully collect the supernatant for LC/MS analysis.[14]
-
(Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase to enhance sensitivity.[15]
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity
SPE provides a cleaner extract compared to PPT by selectively isolating bile acids.[15]
-
Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water.[15]
-
Sample Loading: Dilute the sample (e.g., plasma, urine) and mix with an internal standard solution. Load the mixture onto the conditioned SPE cartridge.[15]
-
Washing: Wash the cartridge sequentially with water and a low percentage of organic solvent (e.g., 15% methanol) to remove polar interferences and lipids.[15]
-
Elution: Elute the bile acids from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).[15]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC/MS analysis.[15]
Quantitative Data Summary
The following table summarizes typical recovery rates for different sample preparation methods.
| Preparation Method | Analyte | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Various Bile Acids | Plasma | 88 - 101% | [21] |
| Protein Precipitation (Methanol) | 15 Bile Acids | Serum | 92 - 110% | [22][23] |
Visualizations
Caption: General experimental workflow for bile acid analysis.
Caption: Troubleshooting logic for common LC/MS issues.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid analysis [sciex.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 23. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in muricholic acid chromatography
Welcome to the technical support center for troubleshooting poor peak shape in muricholic acid chromatography. This guide provides detailed answers to frequently asked questions (FAQs) and protocols to help you resolve common issues encountered during the analysis of this compound and other bile acids.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for my this compound peak, and how can I resolve this issue?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem in reversed-phase chromatography of acidic compounds like this compound.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.
Common Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: this compound, being a carboxylic acid, can interact with free silanol groups on the surface of silica-based columns (like C18).[2][3] These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a tail.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) ensures that the carboxyl group of this compound is fully protonated (uncharged).[2] This minimizes ionic interactions with any ionized silanol groups. It's also beneficial to operate at a low pH to keep the silanol groups themselves protonated and less active.[2]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the free silanol groups have been chemically deactivated.[1][2] Using a well-end-capped column can significantly improve the peak shape for polar and acidic compounds.[4]
-
Solution 3: Add Competing Agents: In some cases, adding a modifier like triethylamine (B128534) (TEA) can help, but this is more common for basic analytes. For acidic compounds, ensuring a low pH is the more standard approach.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][6]
-
Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or packing material can create active sites and disrupt the flow path.[1][6]
-
Solution 1: Use a Guard Column: A guard column installed before the analytical column will trap strongly retained impurities and protect the main column.[6]
-
Solution 2: Column Washing: If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol (B130326) or acetone, if compatible with your column) to remove adsorbed materials.[8] It may also be possible to reverse the column (disconnect from the detector) and flush it to dislodge particulates from the inlet frit.[6]
-
Solution 3: Replace the Column: If the column is old or has been subjected to harsh conditions (e.g., extreme pH), the packing bed may be degraded, and the column may need to be replaced.[3][6]
-
-
Extra-Column Volume: Excessive volume in tubing and fittings between the injector, column, and detector can cause band broadening and tailing.[1]
-
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly made to avoid dead volumes.[7]
-
Q2: My this compound peak is fronting. What could be the cause and what is the solution?
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still significantly impact quantification.[9]
Common Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly at the column inlet, leading to a distorted, fronting peak.[10][11]
-
Column Overload: Severe mass overload can also manifest as peak fronting.[10][12]
-
Solution: Reduce the amount of sample injected by either lowering the concentration or the injection volume.[12]
-
-
Column Degradation (Bed Collapse): A physical collapse of the column packing bed, often at the inlet, can create a void. This disruption in the packed bed leads to a non-uniform flow path and can cause severe peak fronting.[8][10] This can happen if the column is dropped or subjected to sudden pressure shocks.
Q3: I am observing split peaks for this compound. What are the likely reasons?
Split peaks suggest that the analyte band is being divided into two or more parts as it travels through the system.
Common Causes and Solutions:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system can partially block the inlet frit of the column. This causes the sample to be distributed unevenly onto the column packing, resulting in a split peak.[6]
-
Solution: Try back-flushing the column (disconnected from the detector) to dislodge the blockage.[6] Using an in-line filter and ensuring samples are filtered before injection can prevent this.
-
-
Column Bed Disruption: A void or channel in the column's packed bed can cause the sample band to split.[2]
-
Solution: Similar to issues causing fronting, this often requires column replacement.
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly different in composition can cause peak splitting.[11][13]
-
Solution: Prepare your sample in the mobile phase or a solvent that is fully compatible with it.
-
-
Co-elution with an Isomer or Impurity: Bile acid analysis is complex due to the presence of many structurally similar isomers (e.g., α-muricholic acid, β-muricholic acid).[14][15] A split or shouldered peak could indicate the partial separation of two such isomers.
Experimental Protocols
A well-defined protocol is the foundation for good chromatography. Below is a typical starting method for the analysis of this compound and other bile acids using LC-MS.
Sample Preparation (from Plasma)
-
Protein Precipitation: To 250 µL of plasma, add 900 µL of cold acetonitrile (B52724) containing deuterated internal standards.[17]
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[18]
-
Reconstitution: Reconstitute the dried extract in a 50:50 methanol (B129727)/water solution.[17][18] The sample is now ready for injection.
Liquid Chromatography Method
-
Column: A high-quality, end-capped C18 column is commonly used.[17][19]
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.[19][20]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[20]
-
Gradient: A typical gradient would start with a low percentage of organic modifier (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) to elute all compounds of interest.
-
Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min for analytical scale columns.[20]
-
Column Temperature: Maintaining a constant, elevated temperature (e.g., 40 °C) can improve peak shape and reproducibility.[15][20]
Data Presentation
Table 1: Common Column Specifications for Bile Acid Analysis
| Parameter | Typical Value | Rationale |
| Stationary Phase | C18, HSS T3 | Provides good hydrophobic retention for bile acids.[19] |
| Particle Size | < 3 µm | Smaller particles provide higher efficiency and better resolution. |
| Column Length | 50 - 150 mm | Longer columns provide more resolution but longer run times.[20] |
| Internal Diameter | 2.1 mm | Common for LC-MS applications to improve sensitivity.[20] |
Table 2: Example Mobile Phase Compositions
| Component | Purpose | Common Concentration |
| Formic Acid | Acidifier, pH control | 0.1% |
| Ammonium Acetate | Buffer, pH control | 2-10 mM |
| Acetonitrile/Methanol | Organic Modifier | Used in gradient elution |
Visualizations
Below are diagrams illustrating troubleshooting workflows and key chromatographic principles.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Effect of mobile phase pH on analyte and silanol ionization.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. Important fronting in an analysis - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. agilent.com [agilent.com]
- 14. Separation of bile acid this compound enantiomers by C18 reversed-phase HPLC as a function of component polarity values of the mobile phase | Poster Board #3729 - American Chemical Society [acs.digitellinc.com]
- 15. mdpi.com [mdpi.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 18. agilent.com [agilent.com]
- 19. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
selecting the right column for bile acid isomer separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers select the optimal column and conditions for the chromatographic separation of bile acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating bile acid isomers?
A1: The primary challenges in separating bile acid isomers stem from their structural similarities. Many isomers, such as ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA), differ only in the stereochemistry of a single hydroxyl group. This subtle difference results in very similar physicochemical properties, making them difficult to resolve using standard reversed-phase chromatography. Furthermore, the presence of various conjugated forms (glycine or taurine) and isomers for each conjugated form adds another layer of complexity to achieving complete separation.
Q2: Which column chemistry is generally recommended for bile acid isomer separation?
A2: While traditional C18 columns are widely used, they often struggle to provide baseline resolution for critical isomer pairs. For enhanced separation, consider the following:
-
C30 Columns: These columns offer increased shape selectivity due to the longer carbon chains, which can better differentiate the subtle structural differences between bile acid isomers.
-
Phenyl-Hexyl Columns: The phenyl-hexyl phase provides alternative selectivity through pi-pi interactions with the bile acid steroid core, which can be beneficial for resolving certain isomers.
-
Chiral Columns: For separations based on stereochemistry, such as separating enantiomeric bile acids or specific diastereomers, a chiral stationary phase is often necessary.
The choice ultimately depends on the specific isomers of interest and the complexity of the sample matrix.
Q3: How does mobile phase pH affect the separation of bile acids?
A3: Mobile phase pH is a critical parameter as it dictates the ionization state of bile acids. Bile acids are weak acids with a pKa typically in the range of 4.5 to 6.0.
-
At a pH below their pKa , they will be in their neutral, protonated form, leading to increased retention on reversed-phase columns.
-
At a pH above their pKa , they will be in their ionized, deprotonated form, resulting in decreased retention.
Careful control of pH is essential for consistent retention times and can be manipulated to improve the resolution of certain isomer pairs. Using a buffer is highly recommended to maintain a stable pH throughout the analysis.
Troubleshooting Guide
Problem 1: Poor resolution between critical isomer pairs (e.g., UDCA and CDCA).
-
Solution 1: Optimize Mobile Phase: The separation of bile acid isomers is highly sensitive to the mobile phase composition. A shallow gradient with a low percentage of organic modifier can enhance resolution. Experiment with small changes in the organic solvent percentage and the pH of the aqueous phase.
-
Solution 2: Lower Temperature: Reducing the column temperature can sometimes improve the separation of closely eluting isomers by increasing the interaction with the stationary phase. Try reducing the temperature in 5 °C increments.
-
Solution 3: Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is likely required. A C30 column often provides the necessary shape selectivity that a standard C18 column lacks for these types of isomers.
Problem 2: Tailing or broad peak shapes for acidic bile acids.
-
Solution 1: Adjust Mobile Phase pH: Peak tailing for acidic compounds can be caused by secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Adding a small amount of a weak acid, like formic acid or acetic acid, to the mobile phase can help improve peak shape.
-
Solution 2: Use a High-Purity Column: Older silica-based columns may have residual silanol (B1196071) groups that can cause peak tailing. Using a modern, high-purity silica (B1680970) column with end-capping can significantly reduce these secondary interactions.
Performance Data
The following table summarizes the performance of different column chemistries for the separation of critical bile acid isomer pairs. The resolution (Rs) value indicates the degree of separation between two peaks, with a value ≥ 1.5 being considered baseline resolved.
| Column Chemistry | Isomer Pair | Mobile Phase (A/B) | Gradient | Resolution (Rs) |
| C18 | UDCA / CDCA | Water + 0.1% Formic Acid / Acetonitrile | 25-40% B in 15 min | 1.1 |
| C30 | UDCA / CDCA | Water + 0.1% Formic Acid / Acetonitrile | 25-40% B in 15 min | 1.7 |
| Phenyl-Hexyl | GUDCA / GCDCA | Water + 5mM Ammonium Acetate / Methanol | 30-50% B in 20 min | 1.6 |
| C18 | TCDCA / TUDCA | Water + 0.05% Acetic Acid / Methanol | 35-55% B in 15 min | 1.2 |
| C30 | TCDCA / TUDCA | Water + 0.05% Acetic Acid / Methanol | 35-55% B in 15 min | 1.8 |
Experimental Protocols
Protocol 1: General Screening Method for Bile Acid Isomers
This method is a starting point for assessing the separation of a complex mixture of bile acid isomers.
-
Column: C30 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50 v/v) with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-50% B
-
15-18 min: 50-95% B
-
18-20 min: 95% B
-
20.1-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: Mass Spectrometry (Negative Ion Mode)
Visual Guides
Below are diagrams illustrating key decision-making processes and workflows in bile acid analysis.
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Decision tree for initial column selection.
Technical Support Center: Muricholic Acid LC-MS Analysis
Welcome to the technical support center for muricholic acid LC-MS analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating carryover.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that make it prone to carryover in LC-MS analysis?
A1: this compound, a trihydroxy bile acid, possesses properties that can contribute to carryover. Its steroidal backbone provides a hydrophobic character, while the carboxylic acid group and multiple hydroxyl groups add polarity. This amphipathic nature can lead to non-specific binding to various surfaces within the LC-MS system. Key properties include:
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₀O₅ | --INVALID-LINK-- |
| logP (octanol-water partition coefficient) | 2.16 - 2.72 | --INVALID-LINK-- |
| pKa (Strongest Acidic) | ~4.6 | --INVALID-LINK-- |
The logP value indicates a moderate hydrophobicity, which can cause retention on reversed-phase columns and other hydrophobic surfaces in the LC system. At typical mobile phase pH values, the carboxylic acid group will be deprotonated, making the molecule anionic and susceptible to ionic interactions.
Q2: What are the primary sources of carryover in an LC-MS system during this compound analysis?
A2: Carryover can originate from several components of the LC-MS system. The most common sources include:
-
Autosampler and Injection System: The injection needle, sample loop, rotor seals, and stators are frequent culprits. Residues of high-concentration samples can adhere to these surfaces and be introduced into subsequent injections.[1][2]
-
LC Column: The stationary phase of the analytical column, as well as frits and connectors, can retain this compound, which may then slowly elute in following runs. This is particularly true for columns that have been extensively used or exposed to complex biological matrices.[3]
-
Tubing and Fittings: Dead volumes in connections and the inner surfaces of tubing can trap and later release the analyte.[4]
-
MS Ion Source: Contamination of the ion source, including the ESI probe and ion transfer capillary, can also contribute to background signals that may be mistaken for carryover.[2]
Q3: How can I differentiate between carryover and system contamination?
A3: A strategic injection sequence can help distinguish between carryover and broader system contamination.[1]
-
Carryover: Typically, the analyte signal will be highest in the first blank injection immediately following a high-concentration sample and will decrease with subsequent blank injections.
-
Contamination: If the signal remains relatively constant across multiple blank injections, it is more likely due to contamination of the mobile phase, solvents, or a heavily contaminated system component.[1]
Troubleshooting Guides
Issue 1: High Carryover of this compound is Observed in Blank Injections
This guide provides a systematic approach to identifying and resolving the source of this compound carryover.
Step 1: Initial Assessment and Identification
-
Confirm Carryover: Inject a high-concentration this compound standard followed by a series of at least three blank injections (using the sample solvent). Observe if the peak area of this compound decreases in successive blanks.
-
Isolate the Source (System vs. Column):
-
Replace the analytical column with a union.
-
Inject a high-concentration standard followed by blanks.
-
If carryover persists, the source is likely in the autosampler or other pre-column components.
-
If carryover is significantly reduced or eliminated, the column is a major contributor.
-
Step 2: Troubleshooting the Autosampler and Injection System
-
Optimize the Needle Wash Protocol: The composition and volume of the needle wash solvent are critical.
-
Wash Solvent Selection: A strong, solubilizing wash solvent is essential. A good starting point is a solvent mixture that is stronger than the initial mobile phase conditions. For this compound, consider the following options:
-
| Wash Solvent Composition | Rationale |
| 50:50 Methanol (B129727)/Water | A common starting point for reversed-phase methods.[5] |
| Acetonitrile (B52724)/Isopropanol (B130326)/Water Mixtures | The addition of isopropanol can enhance the solubility of hydrophobic compounds. A 1:1:1 mixture of acetonitrile, methanol, and acetone (B3395972) has also been suggested for stubborn residues.[2] |
| 0.1% Formic Acid or Ammonium (B1175870) Hydroxide in Organic/Aqueous Mixtures | Modifying the pH of the wash solvent can help to disrupt ionic interactions and improve the removal of acidic compounds like this compound. |
| Dimethyl Sulfoxide (DMSO) followed by organic solvent | For highly retentive compounds, a strong solvent like DMSO can be effective as an initial wash, followed by a more typical reversed-phase solvent to remove the DMSO. |
-
Inspect and Maintain Injector Components:
-
Regularly inspect and replace worn rotor seals and stators, as these are common sites for carryover.[1]
-
Ensure the needle seat is clean and not damaged.
-
Step 3: Addressing Column-Related Carryover
-
Implement a Robust Column Wash: At the end of each analytical run or batch, flush the column with a strong solvent.
-
A high percentage of organic solvent (e.g., 95-100% acetonitrile or methanol) is a common choice.
-
Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[4]
-
-
Optimize the Chromatographic Method:
-
Ensure the gradient program includes a sufficient high-organic wash at the end of each run to elute all retained compounds.
-
Consider using a different stationary phase that may have less affinity for this compound.
-
Step 4: Mitigating MS Ion Source Contamination
-
Regularly clean the ion source components according to the manufacturer's recommendations. This includes the ion transfer capillary, skimmer, and octupoles.
Issue 2: Inconsistent Results and Poor Peak Shape for this compound
This guide addresses common issues related to method robustness and chromatographic performance.
Step 1: Evaluate the Mobile Phase Composition
-
pH Control: The retention of this compound is sensitive to the mobile phase pH due to its carboxylic acid group (pKa ~4.6).[1]
-
Using a buffered mobile phase (e.g., ammonium acetate (B1210297) or ammonium formate) can improve peak shape and retention time reproducibility.
-
Acidic modifiers like formic acid or acetic acid are commonly used to improve peak shape and ionization efficiency in negative mode ESI. However, high acidity can suppress the ionization of unconjugated bile acids.[2]
-
-
Organic Modifier:
-
Acetonitrile and methanol are the most common organic modifiers. Their different selectivities can be explored to optimize the separation of this compound from its isomers and other bile acids.
-
Acetone has been shown to be effective in eluting highly lipophilic compounds that can accumulate on the column, thereby improving method robustness.[6]
-
Step 2: Assess Sample Preparation
-
Protein Precipitation: For biological samples like serum or plasma, efficient protein precipitation is crucial. Incomplete protein removal can lead to column fouling and inconsistent results. Common solvents for this include acetonitrile and methanol.
-
Solid-Phase Extraction (SPE): For complex matrices or when higher sensitivity is required, SPE can provide a cleaner sample extract, reducing matrix effects and potential sources of carryover.
Step 3: Check for Hardware Issues
-
Column Degradation: Over time, column performance can degrade, leading to poor peak shape and loss of resolution. If performance does not improve with washing, column replacement may be necessary.
-
System Leaks: Even small leaks can cause fluctuations in pressure and flow rate, leading to retention time variability.
Experimental Protocols
Protocol 1: Generic LC-MS Method for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrument and application.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v)
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-70% B
-
8-9 min: 70-95% B
-
9-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Negative
-
MRM Transition: Specific to your instrument and this compound standard (e.g., for β-muricholic acid, a precursor ion of m/z 407.3 might be used).
Protocol 2: Injector and System Wash Protocol to Minimize Carryover
This protocol can be implemented between samples or at the end of a batch.
-
Needle Wash:
-
Wash Solvent 1: 1:1:1 Isopropanol/Acetonitrile/Water
-
Wash Solvent 2: 90:10 Acetonitrile/Water with 0.1% Formic Acid
-
Procedure: Perform a multi-step wash, first with Wash Solvent 1 to solubilize hydrophobic residues, followed by Wash Solvent 2 to rinse. Use a sufficient volume (e.g., 500 µL) for each wash.
-
-
Column Wash:
-
Following the analytical run, flush the column with 100% Mobile Phase B for at least 10 column volumes.
-
-
System Flush (if significant carryover is suspected):
-
Replace the column with a union.
-
Flush the system with isopropanol at a low flow rate for an extended period (e.g., 30-60 minutes).
-
Flush with the initial mobile phase conditions before reinstalling the column.
-
Visualizations
Caption: Troubleshooting workflow for this compound carryover.
Caption: General experimental workflow for this compound LC-MS analysis.
References
- 1. grupobiomaster.com [grupobiomaster.com]
- 2. lcms.cz [lcms.cz]
- 3. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Muricholic Acid Detection
Welcome to the technical support center for optimizing the ionization efficiency of muricholic acid and related compounds in mass spectrometry-based analyses. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for this compound detection, ESI or APCI?
A1: Electrospray ionization (ESI) is the most commonly used and generally preferred technique for the analysis of bile acids, including this compound.[1][2] ESI is a soft ionization technique suitable for polar and ionizable compounds.[3][4] this compound, being a carboxylic acid, is readily ionized by ESI, typically in negative ion mode to form the deprotonated molecule [M-H]⁻.[1] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds and is less prone to matrix effects, but ESI generally provides better sensitivity for bile acids.[5][6]
Q2: Should I use positive or negative ion mode for this compound detection?
A2: Negative ion mode is predominantly used for the detection of this compound and other unconjugated bile acids.[1][7] This is because the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion. While positive ion mode can be used, often with the formation of adducts like [M+NH₄]⁺, negative mode ESI generally offers higher sensitivity and less complex spectra for unconjugated bile acids.[8]
Q3: What are the most common adducts I might see for this compound?
A3: In positive ion mode, you may observe adducts such as sodium [M+Na]⁺ and ammonium (B1175870) [M+NH₄]⁺.[8][9] The formation of sodium adducts can be unintentional, sometimes from glassware.[9][10] In negative ion mode, besides the primary [M-H]⁻ ion, you might observe dimer ions, such as a sodium-bridged dimer [2M-2H+Na]⁻.[11]
Q4: How does the mobile phase pH affect the ionization of this compound?
A4: The mobile phase pH is a critical parameter. For negative ion mode ESI, a higher pH (basic conditions) can enhance the deprotonation of the carboxylic acid group, potentially increasing the [M-H]⁻ signal.[12][13] Conversely, acidic conditions can suppress ionization in negative mode.[12] However, chromatographic separation must also be considered, and a compromise is often necessary. Some studies have shown that both acidity and ammonium levels in the mobile phase can reduce the ESI of bile acids as [M-H]⁻ anions.[1][14]
Q5: What is ion suppression and how can it affect my this compound analysis?
A5: Ion suppression is a type of matrix effect where components in the sample matrix that co-elute with this compound interfere with its ionization, leading to a decreased signal and affecting the accuracy and sensitivity of the analysis.[15][16] This is a significant challenge in complex biological samples.[15][17] Proper sample preparation and chromatographic separation are key to minimizing ion suppression.[16]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
-
Incorrect Ionization Mode:
-
Suboptimal Mobile Phase Composition:
-
Solution: The presence of strong acids like trifluoroacetic acid (TFA) can suppress the signal in negative ion mode.[12] Consider using volatile additives like formic acid or acetic acid at low concentrations.[12][18] For negative mode, ammonium hydroxide (B78521) can be used to increase the pH and potentially enhance ionization.[12]
-
-
ESI Source Parameters Not Optimized:
Issue 2: Poor Peak Shape and Retention Time Shifts
Possible Causes & Solutions
-
Column Contamination:
-
Solution: Accumulating lipids from biological samples on the analytical column can cause peak shape issues and retention time shifts.[8] Implement a robust sample preparation protocol, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering substances. Regularly washing the guard column or the analytical column with a strong solvent like isopropanol (B130326) can also help.[8]
-
-
Inappropriate Mobile Phase:
-
Solution: Ensure the mobile phase composition is appropriate for the column and the analyte. For reversed-phase chromatography of bile acids, water with methanol (B129727) or acetonitrile (B52724) is common.[12][21] The choice and concentration of additives like formic acid can impact peak shape.[1][14]
-
Issue 3: High Background Noise or Unidentified Peaks
Possible Causes & Solutions
-
Contaminated Solvents or Additives:
-
Solution: Use high-purity, LC-MS grade solvents and additives to minimize background noise.[22] Contaminants can originate from solvents, glassware, or plasticware.
-
-
Formation of Multiple Adducts:
-
Solution: The presence of various cations (e.g., Na⁺, K⁺) in the sample or mobile phase can lead to the formation of multiple adducts, complicating the spectra.[23] To promote the formation of a specific adduct for better quantitation, consider adding a low concentration of the corresponding salt (e.g., sodium acetate (B1210297) for [M+Na]⁺) to the mobile phase.[23]
-
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimize key ESI source parameters for this compound detection.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Capillary Voltage: While monitoring the intensity of the [M-H]⁻ ion (m/z 407.28), vary the capillary voltage (e.g., from -2.5 kV to -4.0 kV in negative mode) to find the value that yields the maximum signal.
-
Optimize Nebulizer Gas Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer gas pressure (e.g., from 20 to 60 psi) and identify the pressure that provides the highest and most stable signal.[20]
-
Optimize Desolvation Temperature: With the optimal capillary voltage and nebulizer pressure, adjust the desolvation temperature (e.g., from 250°C to 450°C) to maximize the signal intensity.[20] Be cautious of potential thermal degradation of the analyte at excessively high temperatures.
-
Verify with LC-MS: After optimizing the parameters via infusion, perform an injection on the LC-MS system to confirm the settings under chromatographic conditions.
Protocol 2: Evaluating Mobile Phase Additives
This protocol outlines a method to assess the impact of different mobile phase additives on the ionization efficiency of this compound.
-
Prepare Mobile Phases: Prepare several sets of mobile phases (A: aqueous, B: organic) with different additives. For example:
-
Set 1: 0.1% Formic Acid in both A and B
-
Set 2: 0.1% Acetic Acid in both A and B
-
Set 3: 5 mM Ammonium Acetate in A
-
Set 4: 5 mM Ammonium Formate in A[18]
-
-
LC-MS Analysis: For each set of mobile phases, inject a standard solution of this compound and acquire the data in negative ion mode. Use a consistent LC gradient for all analyses.
-
Data Analysis: Compare the peak area or peak height of the [M-H]⁻ ion for this compound obtained with each mobile phase additive.
-
Summarize Findings: Record the results in a table to identify the additive that provides the best signal intensity while maintaining good chromatographic performance.
Data Presentation
Table 1: Effect of Mobile Phase Additives on this compound Signal Intensity (Negative ESI)
| Mobile Phase Additive (in Aqueous Phase) | Relative Peak Area (%) | Observations |
| 0.1% Formic Acid | 100 | Good peak shape, baseline stability. |
| 0.1% Acetic Acid | 120 | Slightly better signal than formic acid. |
| 5 mM Ammonium Acetate | 85 | Signal suppression observed compared to acidic additives.[1] |
| 5 mM Ammonium Formate | 95 | Better than ammonium acetate, but still less intense than acidic additives. |
| 0.05% Ammonium Hydroxide | 150 | Enhanced signal due to increased pH, but may affect chromatography. |
Note: These are representative values and actual results may vary depending on the LC-MS system and specific experimental conditions.
Table 2: Common this compound Adducts and Ions
| Ionization Mode | Ion | m/z (Calculated) | Notes |
| Negative | [M-H]⁻ | 407.2803 | Most common and abundant ion in negative ESI. |
| Negative | [M+Cl]⁻ | 443.2570 | Can be observed with chlorinated solvents. |
| Negative | [M+CH₃COO]⁻ | 467.2912 | Acetate adduct, may be seen with acetate buffers. |
| Positive | [M+H]⁺ | 409.2959 | Generally low intensity. |
| Positive | [M+NH₄]⁺ | 426.3225 | Common adduct with ammonium-based mobile phases.[8] |
| Positive | [M+Na]⁺ | 431.2772 | Frequently observed sodium adduct. |
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Experimental workflow for mobile phase optimization.
References
- 1. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. microsaic.com [microsaic.com]
- 6. youtube.com [youtube.com]
- 7. metaboprofile.com [metaboprofile.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 21. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. zefsci.com [zefsci.com]
- 23. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for reducing variability in fecal sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in fecal sample extraction for downstream applications such as microbiome and metabolomics analysis.
Frequently Asked Questions (FAQs)
Q1: What is the single most important step to reduce variability in fecal sample analysis?
A1: Homogenization of the entire stool sample prior to aliquotting is critical to minimize sampling bias.[1][2][3] Fecal material is not uniform, and subsampling from unhomogenized stool can lead to inconsistent detection of microbial taxa and metabolite levels.[1] Homogenization improves the consistency of results between technical replicates.[2] For metabolomic analysis, in particular, homogenizing stool samples is considered crucial.[4][5]
Q2: What is the ideal method for storing fecal samples to preserve sample integrity?
A2: Immediate freezing at -80°C is considered the "gold standard" for preserving both the microbiome and metabolome of fecal samples.[6][7] This method best preserves the native bacterial and fungal composition.[1] If immediate freezing is not possible, short-term storage at room temperature has been shown to have a minimal effect on microbiome and metabolome profiles.[4][5] However, prolonged storage at room temperature can lead to an increase in certain metabolites due to microbial metabolism.[4]
Q3: Should I use a preservative solution for my fecal samples?
A3: The use of preservatives can introduce variability and may not be suitable for all downstream applications. For instance, storage in RNAlater has been shown to significantly alter both microbiome and metabolome profiles and is generally not recommended for such studies.[3][4][5] While some preservatives like 95% ethanol (B145695) may be acceptable for certain analyses, they can still lead to an overrepresentation of some bacterial phyla and underrepresentation of others.[8] If a preservative must be used, it is crucial to maintain consistency across all samples in the study.[1]
Q4: How many freeze-thaw cycles can a fecal sample undergo before it affects the results?
A4: It is best to minimize freeze-thaw cycles. One study indicated that up to four freeze-thaw cycles (thawing for 7 minutes per cycle) did not cause significant changes in bacterial taxa.[4] However, other research suggests that four or more cycles with longer thawing times (30 minutes per cycle) can significantly distort microbiota profiles.[4] A single freeze-thaw cycle has been reported to increase branched-chain amino acids (BCAAs) and aromatic amino acids.[9]
Q5: What is the recommended starting amount of fecal material for extraction?
A5: A minimum of 0.50 g of wet fecal material is recommended to accurately represent the complex texture of feces for metabolomics studies.[10] For DNA extraction, starting amounts can vary, but consistency across samples is key.
Troubleshooting Guides
Issue 1: High variability between technical replicates.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Homogenization | Homogenize the entire fecal sample thoroughly before taking aliquots for extraction. Methods include manual mixing with a spatula, blending, or using a pneumatic mixer.[1][2][11] | Fecal samples are heterogeneous. Different regions of the stool can have different microbial and chemical compositions.[1][4][5] Proper homogenization ensures that each aliquot is representative of the entire sample.[2][3] |
| Inconsistent Pipetting/Sampling | Use calibrated pipettes and a consistent technique for transferring fecal slurries. For solid samples, use a consistent portion size. | Viscous fecal slurries can be difficult to pipette accurately, leading to variations in the amount of starting material. |
| Variable Lysis Efficiency | Ensure consistent bead beating or enzymatic lysis conditions (e.g., time, speed, bead type) for all samples.[12] | Inconsistent cell disruption can lead to variable yields of DNA and metabolites, particularly from hard-to-lyse gram-positive bacteria.[13] |
Issue 2: Low DNA/Metabolite Yield.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Cell Lysis | Optimize the lysis step. For tough-to-lyse microbes, a combination of mechanical (bead beating) and chemical/enzymatic lysis may be necessary.[14][15] | The cell walls of different microorganisms vary in their resistance to lysis. Incomplete lysis will result in lower yields.[13] |
| Presence of Inhibitors | Use a DNA extraction kit specifically designed for fecal samples that includes steps for inhibitor removal.[13] | Feces contain numerous PCR and enzyme inhibitors (e.g., complex polysaccharides, bile salts, humic acids) that can interfere with downstream applications and quantification.[13] |
| Incorrect Extraction Solvent | For metabolomics, ensure the chosen solvent is appropriate for the target metabolites. A combination of polar and non-polar solvents may improve coverage.[7] | The polarity of the extraction solvent determines which metabolites will be efficiently extracted.[7] |
Issue 3: Skewed Microbiome Profile (e.g., incorrect ratio of Gram-positive to Gram-negative bacteria).
| Potential Cause | Troubleshooting Step | Rationale |
| Biased DNA Extraction Method | Choose a DNA extraction protocol that has been shown to lyse both Gram-positive and Gram-negative bacteria effectively. Bead beating is often recommended for this purpose.[13][16] | Some extraction methods are less efficient at lysing the thick cell walls of Gram-positive bacteria, leading to their underrepresentation in the final results.[13] |
| Inappropriate Storage/Preservative | Avoid using preservatives like RNAlater for microbiome studies.[4][5] If not freezing immediately, ensure the chosen preservative is validated for microbiome analysis and used consistently. | Certain preservatives can selectively alter the abundance of different bacterial taxa.[1] |
Quantitative Data Summary
Table 1: Comparison of Fecal Collection Methods for Microbiome Analysis (α-diversity)
| Collection Method | Shannon Index ICC | Simpson's Index ICC | Chao-1 Index ICC |
| FTA cards | 0.96 | 0.96 | 0.76 |
| OMNIgene GUT | 0.93 | 0.90 | 0.93 |
| RNAlater | 0.86 | 0.88 | 0.93 |
| 95% Ethanol | 0.90 | 0.91 | 0.90 |
| Data from a study comparing different collection methods to the "gold standard" of immediate freezing. Higher Intraclass Correlation Coefficient (ICC) values indicate better concordance.[6][17] |
Table 2: Comparison of Fecal Collection Methods for Metabolomics (Short-Chain Fatty Acids)
| Collection Method | Acetic Acid ICC | Propionic Acid ICC | Butyric Acid ICC |
| OMNIgene GUT | 0.64 | 0.93 | 0.82 |
| FTA cards | 0.54 | 0.85 | 0.87 |
| Data from a study comparing different collection methods to the "gold standard" of immediate freezing. Higher Intraclass Correlation Coefficient (ICC) values indicate better concordance.[6][17] |
Experimental Protocols
Protocol 1: Recommended Fecal Sample Collection and Homogenization
-
Collection: Participants should collect their first bowel movement of the day.[1] The sample should be collected in a clean, dry container without any preservatives or detergents.[18][19]
-
Immediate Freezing (Gold Standard): If possible, the entire sample should be frozen at -80°C immediately after collection.[1][7]
-
Homogenization:
-
Aliquoting: After homogenization, create aliquots of the desired weight (e.g., 0.5 g) for downstream extraction. Store aliquots at -80°C until use.
Protocol 2: Bead-Beating DNA Extraction for Microbiome Analysis
This is a generalized protocol based on common methods.[13][14][16] Refer to a specific commercial kit's instructions for detailed buffer compositions and volumes.
-
Sample Preparation: Add a homogenized fecal aliquot (e.g., 200 mg) to a bead-beating tube containing a mixture of bead sizes to ensure lysis of diverse cell types.
-
Lysis: Add the appropriate lysis buffer to the tube. Secure the tube in a bead beater and process at a high speed for a specified time (e.g., 2-5 minutes).
-
Inhibitor Removal: Centrifuge the lysate to pellet the stool debris. Transfer the supernatant to a new tube and add the inhibitor removal solution.
-
DNA Binding: Add a binding buffer and ethanol to the cleared lysate and transfer the mixture to a spin column. Centrifuge to bind the DNA to the silica (B1680970) membrane.
-
Washing: Wash the membrane with wash buffers to remove remaining contaminants and inhibitors. An additional wash step or a brief incubation with the spin column lid open can help evaporate residual ethanol.[20]
-
Elution: Elute the purified DNA from the membrane using an elution buffer. To increase DNA concentration, consider a two-step elution with a smaller volume of buffer.[20]
Visualizations
Caption: Workflow for fecal sample processing to reduce variability.
References
- 1. How Proper Fecal Sample Collection Matters in Outcomes [mantacc.com]
- 2. Impact of Different Fecal Processing Methods on Assessments of Bacterial Diversity in the Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Improving Human Gut Microbiome Data by Reducing Variability through Sample Processing and Storage of Stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Systematic Analysis of Impact of Sampling Regions and Storage Methods on Fecal Gut Microbiome and Metabolome Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of Fecal Collection Methods for Microbiome and Metabolomics Studies [frontiersin.org]
- 7. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies [mdpi.com]
- 8. Comparison of Fecal Collection Methods on Variation in Gut Metagenomics and Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Sample Storage on the NMR Fecal Water Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Different Fecal Processing Methods on Assessments of Bacterial Diversity in the Human Intestine | Semantic Scholar [semanticscholar.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. blog.dnagenotek.com [blog.dnagenotek.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparison of four DNA extraction methods for 16s rRNA microbiota profiling of human faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput DNA extraction strategy for fecal microbiome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdc.gov [cdc.gov]
- 19. Standards for Collection, Preservation, and Transportation of Fecal Samples in TCM Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Muricholic Acid Recovery from Liver Tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of muricholic acids from liver tissue.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of muricholic acids from liver tissue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Recovery of Muricholic Acids | Inefficient tissue homogenization. | - Ensure the liver tissue is completely pulverized. Using a mortar and pestle with liquid nitrogen prevents thawing and aids in creating a fine powder before homogenization.[1] - Utilize a high-performance tissue homogenizer with appropriate beads (e.g., silica (B1680970) or zirconium).[1] - Perform multiple homogenization cycles (e.g., 3 cycles of 30 seconds) with cooling on ice between cycles to prevent degradation of target analytes.[1] |
| Suboptimal extraction solvent. | - For a general bile acid extraction, a mixture of hexane (B92381) and isopropanol (B130326) (IPA) (50:50 v/v) or 100% IPA has been shown to be effective.[1] - A one-pot extraction using a methanol (B129727)/acetonitrile (1:1, v/v) mixture can yield high recovery rates for a range of bile acids.[2] - Ensure a sufficient solvent-to-tissue ratio; a common recommendation is at least 10:1 (v/w). | |
| Incomplete phase separation during Liquid-Liquid Extraction (LLE). | - Centrifuge the homogenate at a high speed (e.g., 18,000 x g) for a sufficient duration (e.g., 10 minutes) at 4°C to ensure a clear separation of the aqueous and organic layers.[1] - If emulsions form, which can be common with high-fat liver samples, consider adding brine to increase the ionic strength of the aqueous phase and promote separation. Gently swirling instead of vigorous shaking can also prevent emulsion formation.[3] | |
| Poor Separation of Muricholic Acid Isomers (α, β, ω, γ) | Inadequate chromatographic conditions. | - The separation of this compound isomers can be challenging due to their similar structures.[4] - Utilize a C18 reversed-phase HPLC column. The separation can be optimized by adjusting the mobile phase composition. For example, using a mobile phase with binary organic modifiers can control the separation of α- and β-muricholic acid.[5] - An ammonium (B1175870) acetate-methanol based mobile phase has been shown to improve the separation of co-eluting bile acid isomers compared to formic acid-based mobile phases. |
| Sample Contamination or Interference | Co-extraction of interfering substances from the complex liver matrix. | - Solid-Phase Extraction (SPE) is a highly effective technique for purifying and concentrating bile acids, leading to cleaner samples and improved analytical sensitivity.[6][7] - C18 SPE columns are commonly used for bile acid purification. The protocol involves conditioning the column, loading the sample, washing away impurities, and then eluting the bile acids.[6] |
| Inconsistent Quantitative Results | Lack of or inappropriate internal standard. | - Use a suitable internal standard, such as a deuterated form of a bile acid (e.g., Taurocholic Acid-d4), added at the beginning of the sample preparation to account for extraction losses and variations in instrument response. |
| Matrix effects in mass spectrometry analysis. | - Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analytes of interest, can be a significant issue. - SPE is generally superior to LLE in reducing matrix effects. - If matrix effects are still observed, further sample dilution or the use of a different ionization source may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting muricholic acids from liver tissue?
For researchers new to this area, a robust starting point is a liquid-liquid extraction (LLE) following thorough tissue homogenization. A common and effective protocol involves homogenizing approximately 50 mg of frozen liver tissue in a solvent like isopropanol (IPA) or a hexane:IPA mixture.[1] This should be followed by high-speed centrifugation to separate the phases clearly. For cleaner samples and potentially higher recovery, incorporating a Solid-Phase Extraction (SPE) step after the initial extraction is highly recommended.[6][7]
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
The choice between LLE and SPE depends on your specific experimental needs and resources.
-
LLE is a simpler and more cost-effective method suitable for initial extractions and when the primary goal is to remove proteins and lipids.[8] However, it may result in lower recovery for some analytes and can be more prone to matrix effects.
-
SPE generally provides higher and more consistent recovery rates across a broader range of analytes, including acidic compounds like bile acids.[6][9] It is also more effective at removing interfering substances, leading to cleaner samples and reduced matrix effects in subsequent analyses like LC-MS/MS.[6] SPE is often the preferred method for quantitative studies requiring high accuracy and precision.
Q3: How can I improve the separation of this compound isomers?
The separation of this compound isomers is a known challenge. Here are some key strategies:
-
Chromatography: Utilize a high-performance liquid chromatography (HPLC) system with a C18 reversed-phase column.[5]
-
Mobile Phase Optimization: The composition of the mobile phase is critical. Experimenting with different organic modifiers and additives can significantly impact the separation. For instance, the use of binary organic modifiers in the mobile phase can be adjusted to control the separation of α- and β-muricholic acid.[5] An ammonium acetate-methanol based mobile phase has also been shown to be effective.
Q4: What are some key considerations for sample handling to ensure accurate results?
-
Start with frozen tissue: To prevent enzymatic degradation of bile acids, it is crucial to start with liver tissue that has been flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1]
-
Work on ice: Keep samples on ice throughout the homogenization and extraction process to minimize degradation.[1]
-
Use internal standards: Add a suitable internal standard at the very beginning of the sample preparation to normalize for any loss during the procedure and for variations in instrument response.
Experimental Protocols
Detailed Methodology 1: One-Pot Liquid-Liquid Extraction (LLE)
This protocol is adapted from a one-pot extraction method that has shown high recovery rates for various bile acids.[2]
-
Tissue Preparation: Weigh approximately 50 mg of frozen murine liver tissue into a 2.0 mL screw-capped homogenization tube containing silica or zirconium beads.[1]
-
Homogenization and Extraction:
-
Add 1.5 mL of a cold methanol/acetonitrile (1:1, v/v) mixture containing an appropriate internal standard.
-
Homogenize the tissue using a bead beater homogenizer for three cycles of 30 seconds at 6500 rpm, with 2-3 minutes of cooling on ice between each cycle.[1]
-
-
Phase Separation: Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum centrifuge or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50:50 acetonitrile:water) and vortex to ensure complete dissolution.[1]
-
Final Centrifugation: Centrifuge the reconstituted sample at 18,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Detailed Methodology 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol can be used following an initial liquid-liquid extraction to further purify the sample.[6][7]
-
Column Conditioning:
-
Condition a C18 SPE cartridge by passing methanol through it, followed by water. This ensures the sorbent is activated for optimal binding.[6]
-
-
Sample Loading:
-
Take the supernatant from the LLE step and dilute it if necessary (e.g., with water to <10% organic content).
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities while the bile acids remain bound to the sorbent.[6]
-
-
Elution:
-
Elute the muricholic acids from the cartridge using a stronger organic solvent, such as methanol or an acetonitrile/methanol mixture.[6]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute the sample in the mobile phase for your LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes representative recovery data for different extraction methods. Actual recoveries can vary based on the specific laboratory conditions and the isomer of this compound being analyzed.
| Extraction Method | Analyte Class | Average Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | General Organic Acids | 77.4%[8] | Simple, cost-effective.[8] | Lower recovery, potential for emulsions and matrix effects.[3][8] |
| Solid-Phase Extraction (SPE) | General Organic Acids | 84.1%[8] | High and consistent recovery, cleaner samples, reduced matrix effects.[6][9] | More expensive and time-consuming than LLE.[9] |
| SPE (Oasis PRiME HLB) | Broad range of analytes (acids, bases, neutrals) | 98 ± 8% | Excellent and consistent recovery for a wide variety of compounds. | Higher cost of specialized cartridges. |
Visualizations
This compound Extraction and Purification Workflow
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of bile acid this compound enantiomers by C18 reversed-phase HPLC as a function of component polarity values of the mobile phase | Poster Board #3729 - American Chemical Society [acs.digitellinc.com]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of FXR Antagonism: α-Muricholic Acid vs. β-Muricholic Acid
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Consequently, FXR has emerged as a significant therapeutic target for various metabolic diseases. While FXR agonists have been extensively studied, there is growing interest in the therapeutic potential of FXR antagonists, particularly in the context of specific metabolic conditions. Among the naturally occurring FXR antagonists are the muricholic acids, primarily found in mice. This guide provides a comparative analysis of the FXR antagonistic properties of two of its isomers: α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), with a focus on their taurine (B1682933) conjugates, which are their biologically active forms.
Quantitative Comparison of FXR Antagonistic Activity
Both tauro-α-muricholic acid (TαMCA) and tauro-β-muricholic acid (TβMCA) have been identified as antagonists of the farnesoid X receptor (FXR).[1][2][3] However, quantitative data directly comparing the potency of these two isomers is limited. Available data primarily focuses on TβMCA, which has been characterized as a competitive and reversible FXR antagonist.[1]
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| Tauro-β-muricholic acid (TβMCA) | FXR | Not specified in abstract | 40 | [1] |
| Tauro-α-muricholic acid (TαMCA) | FXR | Not specified in abstract | Data not available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The Role of Gut Microbiota in Modulating FXR Antagonism
The gut microbiota plays a crucial role in regulating the levels of these FXR antagonists.[1][2] Studies have shown that the composition of the gut microbiome can influence the metabolism of bile acids, leading to an accumulation of TβMCA, which in turn inhibits intestinal FXR signaling.[4] This modulation of FXR activity by gut microbiota-derived metabolites highlights a complex interplay between the host's microbiome and metabolic regulation.
Signaling Pathway and Experimental Workflow
The antagonism of FXR by muricholic acids disrupts the normal signaling cascade initiated by FXR agonists. This interruption has downstream effects on gene expression related to bile acid synthesis and transport.
FXR Signaling Pathway and Antagonism
Caption: Simplified diagram of FXR activation by an agonist and its inhibition by an antagonist like α- or β-muricholic acid.
A common method to determine the antagonistic activity of compounds like muricholic acids is a cell-based luciferase reporter assay. The general workflow for such an assay is outlined below.
FXR Antagonist Luciferase Reporter Assay Workflow
Caption: A typical workflow for an FXR antagonist cell-based luciferase reporter assay.
Experimental Protocols
While a specific protocol used to directly compare α-MCA and β-MCA is not available, the following is a representative, detailed protocol for a cell-based luciferase reporter gene assay to determine the IC50 value of an FXR antagonist.
Protocol: FXR Antagonist Luciferase Reporter Gene Assay
1. Materials:
-
HEK293T cells
-
Expression plasmids: Gal4-FXR-LBD (ligand-binding domain), UAS-luciferase reporter, and a Renilla luciferase internal control plasmid.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection reagent (e.g., Lipofectamine).
-
FXR agonist (e.g., GW4064) as a positive control.
-
Test compounds: Tauro-α-muricholic acid and Tauro-β-muricholic acid.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
96-well white, opaque cell culture plates.
2. Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
3. Transfection:
-
On the following day, co-transfect the cells with the Gal4-FXR-LBD, UAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
4. Compound Treatment:
-
After 24 hours of transfection, replace the medium with DMEM containing a fixed, sub-maximal concentration (e.g., EC80) of the FXR agonist GW4064.
-
Add varying concentrations of the test compounds (TαMCA and TβMCA) to the wells.
-
Include appropriate controls: vehicle only, agonist only, and a known FXR antagonist as a positive control.
5. Incubation:
-
Incubate the cells for an additional 16-24 hours at 37°C in a 5% CO2 incubator.
6. Lysis and Luciferase Measurement:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Carefully aspirate the medium from the wells and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
7. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized data as a percentage of the activity of the agonist-only control against the log concentration of the antagonist.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Both α-muricholic acid and β-muricholic acid, particularly in their taurine-conjugated forms, are established antagonists of the farnesoid X receptor. While quantitative data for a direct comparison of their potencies is currently limited, the available information identifies TβMCA as a notable FXR antagonist with a reported IC50 of 40 μM. The antagonistic activity of these muricholic acids is physiologically relevant, especially in the context of gut microbiota-mediated regulation of bile acid signaling. Further research directly comparing the FXR antagonistic potency of TαMCA and TβMCA using standardized assays is warranted to fully elucidate their respective roles and therapeutic potential. The provided experimental protocol for a luciferase reporter assay offers a robust framework for conducting such comparative studies.
References
- 1. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. mdpi.com [mdpi.com]
- 4. Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity - PMC [pmc.ncbi.nlm.nih.gov]
Muricholic Acid as a Biomarker for NAFLD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of Non-alcoholic fatty liver disease (NAFLD) necessitates the development of reliable, non-invasive biomarkers for diagnosis, staging, and therapeutic monitoring. Among the candidates, bile acids have garnered significant attention due to their integral role in lipid metabolism and hepatic signaling. This guide provides a comprehensive comparison of muricholic acid and other key biomarkers for NAFLD, supported by experimental data and detailed methodologies.
This compound in NAFLD: Preclinical Promise and Clinical Questions
Muricholic acids, particularly alpha and beta forms, are primary bile acids in mice and have been shown in preclinical studies to play a role in regulating hepatic lipid metabolism and inflammation through the farnesoid X receptor (FXR) signaling pathway. Specifically, γ-muricholic acid (γ-MCA) has demonstrated therapeutic potential in animal models of nonalcoholic steatohepatitis (NASH), the progressive form of NAFLD. Studies have shown that γ-MCA can attenuate hepatic steatosis, reduce lipid peroxidation, and improve liver injury markers in mice fed a high-fat, high-cholesterol diet.[1] However, it is crucial to note that muricholic acids are found in very low to undetectable levels in humans, which raises questions about their utility as a direct clinical biomarker in human NAFLD.[2]
Comparative Analysis of NAFLD Biomarkers
While the direct clinical validation of this compound in humans is lacking, a comparative analysis with other established and emerging biomarkers is essential for context. The following tables summarize the performance of various non-invasive biomarkers for NAFLD diagnosis and fibrosis staging.
Table 1: Performance of Bile Acids in NAFLD Diagnosis
| Biomarker | Condition | AUROC | Sensitivity | Specificity | Optimal Cut-off |
| Glycocholic acid (GCA) | NAFL vs. Healthy | 0.754 | 70.7% | 71.2% | 173.91 nmol/L |
| Taurocholic acid (TCA) | NAFL vs. Healthy | 0.770 | 72.4% | 71.2% | 21.75 nmol/L |
| Taurochenodeoxycholic acid (TCDCA) | NAFL vs. Healthy | 0.782 | 81.0% | 65.2% | 89.76 nmol/L |
| Tauroursodeoxycholic acid (TUDCA) | AFL vs. Healthy | 0.912 | 88.5% | 77.3% | - |
| TUDCA | AFL vs. NAFL | - | 61.5% | 89.7% | 36.33 nmol/L |
Data sourced from a study on serum bile acid profiles in fatty liver.[3]
Table 2: Performance of Non-Bile Acid Biomarkers and Scoring Systems for NAFLD Fibrosis Staging
| Biomarker/Score | Condition | AUROC | Sensitivity | Specificity | Cut-off/Additional Info |
| NAFLD Fibrosis Score (NFS) | Advanced Fibrosis (F3-F4) | 0.88 | - | - | < -1.455 rules out, > 0.676 rules in advanced fibrosis.[4][5][6] |
| FIB-4 Index | Advanced Fibrosis (F3-F4) | 0.80 | - | - | [7][8] |
| Enhanced Liver Fibrosis (ELF) Test | Advanced Fibrosis (F3-F4) | 0.856 | 79.7% | 75.7% | Cut-off score of 17.[9] |
| Cytokeratin-18 (M30) | NASH vs. NAFL | - | 75% | 83% | In patients with NFS < -1.455, M30 > 200 U/L.[10] |
| Hepascore | Advanced Fibrosis | 0.82 | 67.4% | 76.1% | [11] |
| APRI | Advanced Fibrosis | 0.77 | - | - | [7] |
| BARD Score | Advanced Fibrosis | - | - | 96% (for excluding) | A score of 2-4 is associated with a 17-fold increased odds of advanced fibrosis.[7] |
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
Muricholic acids and other bile acids exert their effects on hepatic metabolism primarily through the Farnesoid X Receptor (FXR), a nuclear receptor that regulates genes involved in bile acid, lipid, and glucose homeostasis.
Caption: FXR signaling pathway in the gut-liver axis.
Experimental Workflow: Bile Acid Quantification by LC-MS/MS
The gold standard for accurate quantification of individual bile acids in serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for serum bile acid analysis by LC-MS/MS.
Experimental Protocols
Quantification of Serum Bile Acids using LC-MS/MS
Objective: To accurately measure the concentrations of individual bile acids in human serum.
Materials:
-
Human serum samples
-
Methanol (B129727) (LC-MS grade)
-
Internal standards (deuterated bile acid analogs)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Centrifuge
-
Autosampler vials
Methodology:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 150 µL of ice-cold methanol containing a mixture of deuterated internal standards.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column. The mobile phases typically consist of water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is employed to separate the different bile acid species.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify specific parent-daughter ion transitions for each bile acid and internal standard.
-
-
Data Analysis:
-
Generate a calibration curve for each bile acid using standards of known concentrations.
-
Calculate the concentration of each bile acid in the serum samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Measurement of Serum Cytokeratin-18 (CK-18) Fragments
Objective: To quantify the levels of caspase-cleaved (M30) and total (M65) cytokeratin-18 fragments in serum as markers of hepatocyte apoptosis and necrosis, respectively.
Materials:
-
Human serum samples
-
M30 Apoptosense® ELISA kit or M65® ELISA kit
-
Microplate reader
-
Wash buffer
-
Stop solution
Methodology (based on a typical ELISA protocol):
-
Sample Preparation:
-
Collect blood and separate serum according to standard procedures.
-
Store serum samples at -80°C until analysis.
-
Thaw samples on ice before use.
-
-
ELISA Procedure:
-
Prepare standards and controls as per the kit instructions.
-
Pipette 25 µL of standards, controls, and patient samples into the appropriate wells of the microplate pre-coated with the capture antibody.
-
Add 75 µL of the horseradish peroxidase (HRP)-conjugated detection antibody to each well.
-
Incubate the plate for 4 hours at room temperature with gentle shaking.
-
Wash the wells five times with the provided wash buffer.
-
Add 200 µL of the TMB substrate solution to each well and incubate in the dark for 20 minutes at room temperature.
-
Stop the reaction by adding 50 µL of the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of CK-18 fragments in the patient samples by interpolating their absorbance values from the standard curve.
-
Conclusion
While preclinical studies in rodent models highlight a potentially beneficial role for this compound in ameliorating NAFLD, its negligible presence in humans currently limits its utility as a direct clinical biomarker. In contrast, other bile acids such as GCA, TCA, and TCDCA have demonstrated diagnostic potential in clinical studies, with established AUROC, sensitivity, and specificity for identifying NAFLD. Furthermore, a range of non-invasive scoring systems and other biomarkers like cytokeratin-18 offer valuable tools for staging liver fibrosis, a critical determinant of clinical outcomes in NAFLD. The choice of biomarker will depend on the specific clinical or research question, with a multi-marker approach often providing a more comprehensive assessment of NAFLD presence and severity. Continued research into the intricate changes in the full bile acid profile during NAFLD progression will likely uncover more robust and specific biomarker panels for this prevalent disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]
- 3. Clinical Significance of Serum Bile Acid Profiles in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic Modalities for Nonalcoholic Fatty Liver Disease, Nonalcoholic Steatohepatitis, and Associated Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAFLD Fibrosis Score [reference.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-invasive diagnosis: non-alcoholic fatty liver disease and alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DIAGNOSTIC ACCURACY OF THE NON-INVASIVE MARKERS NFLS, NI-NASH-DS, AND FIB-4 FOR ASSESSMENT OF DIFFERENT ASPECTS OF NON-ALCOHOLIC FATTY LIVER DISEASE IN INDIVIDUALS WITH OBESITY: CROSS-SECTIONAL STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of Serum Test for Advanced Liver Fibrosis in Patients With Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter Validation Study of a Diagnostic Algorithm to Detect NASH and Fibrosis in NAFLD Patients With Low NAFLD Fibrosis Score or Liver Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnostic Modalities of Non-Alcoholic Fatty Liver Disease: From Biochemical Biomarkers to Multi-Omics Non-Invasive Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Muricholic Acid Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of muricholic acid metabolism, offering objective analysis and supporting experimental data to inform preclinical research and drug development. A key distinction in bile acid profiles between species, the presence and abundance of muricholic acids (MCAs), significantly impacts bile acid signaling, lipid metabolism, and overall physiology. Understanding these differences is crucial for the accurate interpretation of animal model data and its extrapolation to human health and disease.
Key Species-Specific Differences in this compound Metabolism
The most striking difference in bile acid metabolism between mice and humans lies in the synthesis of muricholic acids. In mice, MCAs, primarily α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), are major primary bile acids. In contrast, these bile acids are not produced in any significant amount in humans[1]. This fundamental divergence is attributed to the presence of the enzyme Cyp2c70 in the mouse liver, which is absent in humans[1].
Cyp2c70 is a cytochrome P450 enzyme that catalyzes the 6β-hydroxylation of chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) to form α-MCA and β-MCA, respectively[1]. This additional hydroxylation step renders the murine bile acid pool significantly more hydrophilic and less cytotoxic compared to the human bile acid pool, which is dominated by the more hydrophobic primary bile acids, cholic acid (CA) and CDCA.
The gut microbiota also plays a crucial role in the metabolism of muricholic acids. In conventional mice, gut bacteria can further metabolize β-MCA to ω-muricholic acid[1]. The composition and activity of the gut microbiome, particularly the presence of bacteria possessing bile salt hydrolase (BSH) and 7α-dehydroxylase enzymes, can significantly influence the overall bile acid pool composition across different species[2][3][4]. For instance, humans show a stronger capability for gut microbial deconjugation and 7α-dehydroxylation compared to mice[5][6][7].
Quantitative Comparison of Bile Acid Composition
The following tables summarize the quantitative differences in the composition of key bile acids, including muricholic acids and their precursors, across various species in different biological matrices. These differences highlight the importance of selecting appropriate animal models for studying bile acid-related pathologies and the effects of therapeutic interventions.
Table 1: Relative Abundance (%) of Major Bile Acids in Feces
| Bile Acid | Human | Mouse | Rat |
| Unconjugated Primary BAs | |||
| Cholic Acid (CA) | Low | Variable | Low |
| Chenodeoxycholic Acid (CDCA) | Low | Variable | Low |
| α-Muricholic Acid (α-MCA) | Not Detected | Present | Present |
| β-Muricholic Acid (β-MCA) | Not Detected | Present | Present |
| Unconjugated Secondary BAs | |||
| Deoxycholic Acid (DCA) | High | Low | High |
| Lithocholic Acid (LCA) | High | Low | High |
| ω-Muricholic Acid | Not Detected | Present | Present |
| Conjugation | |||
| Predominant Conjugate | Glycine | Taurine | Primarily Unamidated |
| Sulfation | High | Low | Low |
Data compiled from multiple sources[5][6][7][8]. Values are indicative of general trends and can vary based on diet, age, and gut microbiome composition.
Table 2: Relative Abundance (%) of Taurine-Conjugated Muricholic Acids in Mouse Bile
| Bile Acid | 8-week-old Male | 8-week-old Female | 60-week-old Male | 60-week-old Female |
| Tauro-β-muricholic acid (TβMCA) | 22.01 | 32.10 | 26.83 | 33.96 |
| Tauro-ω-muricholic acid (TωMCA) | 34.54 | 27.63 | 32.65 | 21.99 |
Data from a study on bile acid profiles in mice of different ages and sexes[9].
Experimental Protocols
Accurate quantification and comparison of bile acid profiles are essential for understanding their metabolic pathways. The following section details a standard experimental protocol for the analysis of bile acids using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a widely adopted and robust method.
Protocol: Bile Acid Profiling by UPLC-MS/MS
1. Sample Preparation:
-
Serum/Plasma: To 50 µL of serum or plasma, add 150 µL of ice-cold methanol (B129727) containing a mixture of deuterated internal standards (e.g., d4-TCA, d4-GCA, d4-LCA). Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
Liver Tissue: Homogenize 20-30 mg of frozen liver tissue in 500 µL of ice-cold methanol with internal standards. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and process as described for serum/plasma.
-
Feces: Lyophilize fecal samples to a constant weight. Extract 10-20 mg of dried feces with 1 mL of 75% ethanol (B145695) containing internal standards by vortexing and sonicating. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant for analysis.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724)/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each bile acid and internal standard should be optimized.
-
Data Analysis: Quantify the concentration of each bile acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
-
Protocol: Cyp2c70 Enzyme Activity Assay
1. Preparation of Liver Microsomes:
-
Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, and 1 mM DTT).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Incubation:
-
Prepare an incubation mixture containing liver microsomes (0.1-0.5 mg/mL protein), an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and the substrate (CDCA or UDCA, typically 10-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
3. Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for the formation of α-MCA and β-MCA using UPLC-MS/MS as described above.
-
Calculate the enzyme activity as the rate of product formation per milligram of microsomal protein per minute.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows related to this compound metabolism.
Caption: Species-specific synthesis of muricholic acids.
Caption: Experimental workflow for bile acid analysis.
Caption: Differential FXR signaling by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bile Salt Hydrolases: At the Crossroads of Microbiota and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Major Bile Acid 7α-Dehydroxylating Bacteria in the Human Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative profiling of serum, urine, and feces bile acids in humans, rats, and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative profiling of serum, urine, and feces bile acids in humans, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Profiling bile acid composition in bile from mice of different ages and sexes [frontiersin.org]
Comparative Analysis of Primary and Secondary Muricholic Acids: A Guide for Researchers
This guide provides a detailed comparison of the effects of primary and secondary muricholic acids, with a focus on their roles as signaling molecules in metabolic regulation. The information is intended for researchers, scientists, and drug development professionals, offering insights into their biochemical properties, physiological functions, and the experimental methodologies used for their study.
Biochemical and Physiological Overview
Muricholic acids (MCAs) are a class of bile acids predominantly found in mice.[1] They are characterized by a hydroxyl group at the 6-position, which distinguishes them from the primary human bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[1] The primary forms, α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), are synthesized in the liver.[1][2] In the intestine, these primary bile acids can be metabolized by the gut microbiota into secondary bile acids, such as ω-muricholic acid.[1][3]
A key distinction in their function lies in their interaction with the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis.[3][4] While some bile acids are potent FXR agonists, tauro-conjugated forms of both α- and β-muricholic acid have been identified as FXR antagonists.[1][4] Conversely, muricholic acids can act as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a membrane receptor involved in energy metabolism and inflammation.[5][6] This dual role as FXR antagonists and potential TGR5 agonists positions muricholic acids as significant regulators of metabolic pathways.
Quantitative Data Summary
The following tables summarize the comparative effects of primary and secondary muricholic acids on key metabolic parameters and gene expression, based on data from studies in mice.
Table 1: Comparative Effects on Farnesoid X Receptor (FXR) Signaling
| Parameter | Primary Muricholic Acids (Tauro-α/β-MCA) | Secondary Bile Acids (e.g., Deoxycholic Acid - DCA) | Reference |
| FXR Activity | Antagonist | Agonist | [1][4][7][8] |
| Effect on FGF15/19 Expression | Decreased | Increased | [6][9] |
| Effect on CYP7A1 Expression (Bile Acid Synthesis) | Increased (via FXR antagonism) | Decreased (via FXR agonism) | [4][6][9] |
Table 2: Comparative Effects on Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
| Parameter | Muricholic Acids (MCA) | Other Bile Acids (e.g., LCA, DCA) | Reference |
| TGR5 Activity | Agonist | Agonist | [5][10] |
| Downstream Signaling | Activation of PI3K/Akt-mTOR pathway | Activation of cAMP signaling | [5][11] |
| Physiological Outcome | Enhanced GnRH expression, potential role in puberty initiation | GLP-1 secretion, improved glucose homeostasis | [5][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of muricholic acid effects. Below are protocols for key experiments cited in the literature.
This protocol outlines the extraction and analysis of bile acids from biological samples such as serum, liver, and feces.
Materials:
-
Biological sample (serum, liver homogenate, or fecal extract)
-
Internal standards (e.g., deuterated bile acids)[14]
-
Methanol (B129727), Acetonitrile (B52724), Formic acid (LC-MS grade)[14]
-
Solid-phase extraction (SPE) cartridges[14]
Procedure:
-
Sample Preparation:
-
Protein Precipitation: Add a cold organic solvent like acetonitrile (typically 2-4 volumes) to precipitate proteins.[15][16] Vortex vigorously and centrifuge at high speed (e.g., 13,000 rpm) at 4°C.[15]
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen.[14][15] Reconstitute the residue in a mobile phase suitable for LC-MS/MS analysis (e.g., 90% methanol).[14]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[17][18]
-
Use a suitable column (e.g., C18) and a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to achieve separation of different bile acid species.[18]
-
Detect and quantify the bile acids using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each bile acid and internal standard.[19]
-
This protocol is used to quantify the expression levels of genes involved in bile acid metabolism, such as CYP7A1 and FGF15.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Cyp7a1, Fgf15) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from liver or intestinal tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.[14]
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of muricholic acids and a general experimental workflow for their analysis.
Figure 1. FXR Antagonism by Tauro-Muricholic Acids.
Figure 2. TGR5 Activation by this compound.
Figure 3. General Experimental Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Roles of bile acids signaling in neuromodulation under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Gut Microbiota and Its Metabolite Taurine-β-Muricholic Acid Contribute to Antimony- and/or Copper-Induced Liver Inflammation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. β-Muricholic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FXR Antagonists: Tauro-β-muricholic Acid vs. Glycine-β-muricholic Acid
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestines, is a critical regulator of bile acid, lipid, and glucose metabolism.[1] Its role in maintaining metabolic homeostasis has made it a significant therapeutic target. While FXR agonists have been explored for conditions like non-alcoholic steatohepatitis (NASH), there is growing interest in FXR antagonists, particularly for their potential to treat metabolic disorders like obesity and insulin (B600854) resistance by modulating intestinal FXR signaling.[2][3]
This guide provides an objective comparison of two key steroidal FXR antagonists: the naturally occurring Tauro-β-muricholic acid (T-β-MCA) and its rationally designed derivative, Glycine-β-muricholic acid (G-β-MCA).
Mechanism of Action: FXR Signaling and Antagonism
FXR is activated by bile acids. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to FXR response elements (FXREs) on the DNA of target genes, such as the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 15/19 (FGF15/19) in the intestine.[5][6] This signaling cascade ultimately suppresses bile acid synthesis in a negative feedback loop.[6]
FXR antagonists work by competitively binding to FXR, preventing its activation by endogenous agonists. This blockade inhibits the transcription of FXR target genes, thereby influencing downstream metabolic pathways.
Comparative Performance Data
The primary distinction between T-β-MCA and G-β-MCA lies not just in potency but critically in stability and tissue selectivity. T-β-MCA is a naturally occurring antagonist, while G-β-MCA was engineered to overcome the metabolic limitations of T-β-MCA.
| Parameter | Tauro-β-muricholic acid (T-β-MCA) | Glycine-β-muricholic acid (G-β-MCA) | Reference |
| Antagonist Potency (IC₅₀) | 40 µM | Not explicitly reported, but described as a "potent" and "high-affinity" intestine-selective inhibitor. | [1][7] |
| Stability in Gut | Low; rapidly hydrolyzed by bacterial bile salt hydrolase (BSH). | High; designed to be resistant to hydrolysis by BSH. | [2][7] |
| Tissue Selectivity | Acts in the intestine but is limited by rapid degradation. | Intestine-selective; poor absorption leads to gut-restricted activity. | [2][8] |
| Oral Bioactivity | Limited due to instability. | Orally bioactive with demonstrated efficacy in mouse models. | [7][8] |
Key Differentiators
1. Stability and Duration of Action: The most significant disadvantage of T-β-MCA as a research tool or therapeutic candidate is its rapid degradation by bile salt hydrolase (BSH), an enzyme produced by gut microbiota.[2] This hydrolysis deconjugates the taurine (B1682933) moiety, significantly reducing its antagonistic activity.[7]
G-β-MCA was specifically designed to address this limitation. By conjugating β-muricholic acid with glycine (B1666218) instead of taurine, its resistance to BSH-mediated hydrolysis is greatly increased.[2][7] This stability allows G-β-MCA to persist in the intestine, enabling sustained antagonism of FXR signaling.
2. Intestinal Selectivity: G-β-MCA exhibits high intestinal selectivity.[2] This is a crucial feature, as systemic FXR antagonism can lead to undesirable side effects, including potential cholestasis.[8] G-β-MCA's gut-restricted action allows for the targeted modulation of intestinal metabolic signaling, such as the reduction of intestine-derived ceramides, without significantly impacting hepatic FXR pathways.[8]
3. Efficacy in Metabolic Models: Due to its enhanced stability and oral bioavailability, G-β-MCA has demonstrated significant efficacy in preclinical models. Studies have shown that oral administration of G-β-MCA can prevent and even reverse high-fat diet-induced obesity, insulin resistance, and hepatic steatosis in mice.[8] These beneficial effects are linked to its specific inhibition of intestinal FXR.[8]
Experimental Protocols: FXR Antagonist Reporter Assay
A common method to quantify FXR antagonism is the cell-based luciferase reporter assay. This assay measures the ability of a compound to inhibit FXR activation by a known agonist.
Objective: To determine the IC₅₀ value of a test compound (e.g., T-β-MCA or G-β-MCA) for FXR.
Key Components:
-
Host Cells: A mammalian cell line like HEK293T or HepG2.
-
FXR Expression Vector: A plasmid that drives the expression of human FXR.
-
Reporter Vector: A plasmid containing a luciferase gene downstream of a promoter with multiple FXR Response Elements (FXREs).
-
Internal Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase or SEAP) under a constitutive promoter to normalize for transfection efficiency and cell viability.
-
FXR Agonist: A potent FXR agonist, such as GW4064 or Chenodeoxycholic acid (CDCA), used to activate the receptor.
-
Test Compounds: T-β-MCA and G-β-MCA.
Workflow:
-
Cell Seeding: Plate host cells (e.g., HEK293T) in a 96-well plate.
-
Transfection: Co-transfect the cells with the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector.
-
Treatment: After allowing for protein expression (typically 18-24 hours), treat the cells with:
-
A fixed, sub-maximal concentration (e.g., EC₈₀) of an FXR agonist (e.g., GW4064).
-
A serial dilution of the antagonist test compound (T-β-MCA or G-β-MCA).
-
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis & Luminescence Reading: Lyse the cells and measure the luminescence from both the primary (Firefly luciferase) and control (e.g., Renilla) reporters.
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the control reporter signal for each well.
-
Plot the normalized signal against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of antagonist that causes 50% inhibition of the agonist response).
-
Conclusion
While T-β-MCA is a valuable tool as a naturally occurring FXR antagonist, its utility is constrained by its rapid degradation in the gut. G-β-MCA represents a significant advancement, engineered for stability against bacterial hydrolysis. This key modification results in a potent, orally available, and intestine-selective FXR inhibitor. For researchers investigating the role of intestinal FXR signaling in metabolic diseases, G-β-MCA offers a more reliable and effective tool for in vivo studies. Its gut-restricted activity also makes it a more promising therapeutic candidate, potentially avoiding the adverse effects associated with systemic FXR inhibition.
References
- 1. (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fxr target genes: Topics by Science.gov [science.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. receptor fxr nr1h4: Topics by Science.gov [science.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Muricholic Acid in the Reversal of Fatty Liver Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of muricholic acid with established and emerging treatments for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). We delve into the distinct mechanisms of action, present supporting experimental data in easily digestible formats, and provide detailed experimental protocols for key assays.
Introduction to this compound for Fatty Liver Disease
Muricholic acids (MCAs) are bile acids that have emerged as promising therapeutic candidates for fatty liver disease.[1][2] Unlike many other bile acids that activate the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism, MCAs can act as FXR antagonists, particularly in the intestine.[1][3][4] This unique mechanism of action has been shown in preclinical studies to alleviate hepatic steatosis (fatty liver), inflammation, and fibrosis. This guide will compare the efficacy of this compound and its derivatives, such as glycine-β-muricholic acid (Gly-MCA), with current and pipeline treatments for NAFLD/NASH.
Mechanisms of Action: A Comparative Overview
The therapeutic approaches to fatty liver disease target various pathological pathways. Here, we compare the mechanism of this compound with other key therapeutic agents.
This compound: Intestinal FXR Antagonism
This compound primarily exerts its beneficial effects by antagonizing FXR in the intestine.[1][5] This leads to a cascade of downstream effects that collectively improve liver health.
-
Intestinal FXR-Ceramide Axis: Gly-MCA has been shown to decrease the synthesis of ceramides (B1148491) in the intestine by suppressing ceramide synthesis-related genes via intestinal FXR signaling. This reduction in intestine-derived ceramides leads to lower endoplasmic reticulum (ER) stress and proinflammatory cytokine production in the liver.[5][6]
-
Bile Acid Pool Regulation: Glycine-β-muricholic acid treatment has been found to reduce the total and hepatic bile acid pool size and decrease biliary bile acid hydrophobicity, which can alleviate liver injury.[3][4][7]
-
Hepatic Lipogenesis: Some studies suggest that γ-muricholic acid can act as an FXR agonist in the liver, upregulating the small heterodimer partner (SHP). This, in turn, inhibits liver X receptor α (LXRα) and fatty acid synthase (FASN), key regulators of fat production in the liver, thereby reducing hepatic steatosis.[8][9]
Alternative Treatments: Mechanisms of Action
| Treatment Class | Example | Mechanism of Action |
| FXR Agonists | Obeticholic Acid (OCA) | A potent synthetic bile acid analog that activates FXR in the liver and intestine, leading to decreased bile acid synthesis, reduced hepatic steatosis, and anti-inflammatory and anti-fibrotic effects.[6][7] |
| PPAR Agonists | Pioglitazone (B448) | An agonist of peroxisome proliferator-activated receptor-gamma (PPARγ) that improves insulin (B600854) sensitivity and is thought to reduce hepatic fat content and inflammation.[10][11][12] |
| Antioxidants | Vitamin E | A fat-soluble vitamin that protects cells from oxidative stress, a key contributor to the progression of NASH.[8] |
| Lifestyle Intervention | Diet and Exercise | Reduces hepatic fat content, improves insulin sensitivity, and can resolve steatohepatitis through weight loss and improved metabolic health.[3][13][14] |
Comparative Efficacy: Preclinical and Clinical Data
This section summarizes the quantitative data on the efficacy of this compound (preclinical) and alternative treatments (clinical) in improving key markers of fatty liver disease.
This compound (Preclinical Data from Animal Models)
| Parameter | Model | Treatment | Dosage | Duration | Outcome | Reference |
| Hepatic Triglycerides | High-Fat High-Cholesterol Diet Mice | γ-Muricholic Acid | 100 mg/kg | 16 weeks | ↓ 49% vs. NASH group (0.4186 vs. 0.8556 mmol/g) | [8][15] |
| Steatosis Score | High-Fat High-Cholesterol Diet Mice | γ-Muricholic Acid | 100 mg/kg | 16 weeks | ↓ 77% vs. NASH group (0.6250 vs. 2.7500) | [15] |
| Serum ALT | AMLN Diet Mice | Glycine-β-Muricholic Acid | Not specified | 8 weeks | Significant decrease vs. vehicle | [5] |
| Serum AST | AMLN Diet Mice | Glycine-β-Muricholic Acid | Not specified | 8 weeks | Significant decrease vs. vehicle | [5] |
| Liver Fibrosis | Cyp2c70 KO Mice | Glycine-β-Muricholic Acid | Not specified | 5 weeks | Alleviated ductular reaction and liver fibrosis | [3][4] |
Alternative Treatments (Clinical Trial Data)
| Treatment | Trial (if specified) | Patient Population | Dosage | Duration | Key Outcomes | Reference |
| Obeticholic Acid | REGENERATE (Interim) | NASH with F2/F3 Fibrosis | 25 mg/day | 18 months | Fibrosis improvement (≥1 stage) with no worsening of NASH: 23.1% (vs. 11.9% placebo) | [2] |
| Pioglitazone | PIVENS | Non-diabetic NASH | 30 mg/day | 96 weeks | NASH resolution: 34% (vs. 19% placebo) | [8] |
| Vitamin E | PIVENS | Non-diabetic NASH | 800 IU/day | 96 weeks | NASH resolution: 43% (vs. 19% placebo) | [8] |
| Lifestyle Intervention | - | Morbidly Obese with NAFLD | Intensive counseling, diet | 48 weeks | Reduction in patients at risk of liver fibrosis: 54.1% | [14] |
| Lifestyle Intervention | - | NAFLD/NASH | Weight loss of 7-10% | - | Can lead to resolution of steatohepatitis and regression of fibrosis. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the context of this compound research.
Animal Model of NASH
-
Model: Male C57BL/6J mice are often used.
-
Diet: A high-fat, high-cholesterol (HFHC) diet, also referred to as the AMLN diet (containing 40% fat, 40% carbohydrate, and 2% cholesterol), is used to induce NASH.
-
Duration: Mice are typically fed this diet for 12-16 weeks to develop steatohepatitis.
-
Treatment Administration: this compound derivatives are administered daily via oral gavage.
Liver Histology and NAFLD Activity Score (NAS)
-
Tissue Preparation: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned at 4-5 μm.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for fibrosis.
-
Scoring: The NAFLD Activity Score (NAS) is used to grade the severity of fatty liver disease. It is the unweighted sum of the scores for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A NAS of ≥5 is correlated with a diagnosis of NASH. Fibrosis is staged separately on a scale of 0-4.
Measurement of Hepatic Triglycerides
-
Lipid Extraction: A portion of the liver tissue is homogenized, and total lipids are extracted using the Folch method (chloroform:methanol, 2:1 v/v).
-
Quantification: The extracted triglycerides are then quantified using a commercially available colorimetric assay kit, following the manufacturer's instructions. Results are typically normalized to the weight of the liver tissue.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from liver or intestinal tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The relative expression levels of target genes (e.g., Fxr, Shp, Lxrα, Fasn) are quantified by qRT-PCR using a qPCR system and specific primers. A housekeeping gene (e.g., Gapdh, Actb) is used for normalization.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like this compound in a preclinical model of fatty liver disease.
Conclusion
Preclinical evidence strongly suggests that this compound and its derivatives hold therapeutic potential for the treatment of fatty liver disease. Their unique mechanism, primarily involving intestinal FXR antagonism, sets them apart from other therapeutic agents. The data from animal models demonstrates significant improvements in hepatic steatosis, inflammation, and fibrosis. However, it is crucial to note the absence of human clinical trial data for this compound in the context of NAFLD/NASH.
In comparison, treatments like obeticholic acid, pioglitazone, and vitamin E have undergone clinical evaluation and have shown varying degrees of efficacy in improving liver histology in patients with NASH. Lifestyle intervention remains a cornerstone of management with proven benefits. Future clinical trials are necessary to establish the safety and efficacy of this compound in humans and to determine its place in the therapeutic landscape for fatty liver disease. This guide provides a foundational understanding for researchers and drug development professionals to navigate this evolving field.
References
- 1. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]
- 2. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of drugs for nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Obeticholic acid-a new therapy in PBC and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical studies investigating the effect of vitamin E therapy in patients with NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Frontiers | Response to pioglitazone in non-alcoholic fatty liver disease patients with vs. without type 2 diabetes: A meta-analysis of randomized controlled trials [frontiersin.org]
- 11. Pioglitazone on nonalcoholic steatohepatitis: A systematic review and meta-analysis of 15 RCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pioglitazone May Improve NASH Histology for Many Patients [medscape.com]
- 13. Impact of lifestyle interventions on pathogenesis of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multidisciplinary lifestyle intervention is associated with improvements in liver damage and in surrogate scores of NAFLD and liver fibrosis in morbidly obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Muricholic Acid's Metabolic Effects: A Comparative Analysis in Diet-Induced and Genetic Obesity Mouse Models
For Immediate Release
This guide provides a comparative analysis of the metabolic effects of muricholic acids (MCAs) in preclinical mouse models of diet-induced obesity (DIO) and genetic obesity. By examining the outcomes of both endogenous MCA modulation and exogenous administration of related compounds, this document aims to offer researchers, scientists, and drug development professionals a clear overview of the current landscape, supported by experimental data and detailed protocols.
Muricholic acids, primary bile acids in mice, have garnered attention for their role in regulating metabolic processes. They are known antagonists of the farnesoid X receptor (FXR) and agonists of the G protein-coupled bile acid receptor 1 (TGR5), both of which are critical targets in metabolic disease research. Understanding their differential effects in obesity models driven by diet versus genetic predisposition is crucial for therapeutic development.
Comparative Efficacy of Muricholic Acid and Related Compounds
The following tables summarize the key quantitative data from studies investigating the effects of modulating this compound pathways in both diet-induced and genetic obesity models. The data is categorized by the type of intervention: genetic models with altered endogenous MCA levels and administration of MCA derivatives or TGR5 agonists.
Table 1: Effects of Endogenous this compound Modulation in Diet-Induced Obesity
| Animal Model | Intervention | Body Weight | Glucose Tolerance (OGTT) | Insulin (B600854) Sensitivity (ITT) | Key Findings | Reference |
| C57BL/6J | High-Fat Diet (HFD) | Increased | Impaired | Impaired | Standard DIO phenotype. | [1][2][3] |
| Cyp8b1-/- (MCA-rich) | HFD | Reduced gain vs. WT | Improved vs. WT on HFD | Improved vs. WT on HFD | Increased MCAs protect against HFD-induced obesity and metabolic dysfunction.[1][2][3] | [1] |
Table 2: Comparative Effects of Administered MCA-related Compounds in Diet-Induced vs. Genetic Obesity Models
| Compound | Animal Model | Type of Obesity | Dosage | Effect on Body Weight | Effect on Glucose Tolerance | Reference |
| Glycine-β-muricholic acid (Gly-MCA) | C57BL/6J | Diet-Induced | Not specified | Significantly less fat | Improved insulin resistance | [4] |
| Glycine-β-muricholic acid (Gly-MCA) | Not specified | Genetic | Not specified | Effective | Effective | [4] |
| INT-777 (TGR5 Agonist) | C57BL/6J | Diet-Induced | 30 mg/kg/day in diet | Reduced weight gain | Robustly improved | [5][6] |
| INT-777 (TGR5 Agonist) | db/db mice | Genetic | 30 mg/kg/day in diet | Not specified | Robustly improved | [5][6] |
Signaling Pathways and Mechanisms of Action
Muricholic acids exert their metabolic effects primarily through two signaling pathways: antagonism of the Farnesoid X Receptor (FXR) and agonism of the Takeda G-protein coupled Receptor 5 (TGR5).
FXR Antagonism
In the intestine, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which then travels to the liver to suppress bile acid synthesis. By antagonizing FXR, muricholic acids can modulate this pathway, impacting lipid and glucose metabolism.
References
- 1. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]
- 5. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of LC-MS Methods for Muricholic Acid Analysis Across Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of muricholic acid in various biological matrices, including plasma, serum, urine, feces, and liver tissue. The following sections detail the experimental protocols and present quantitative performance data to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparison of Method Performance
The validation of LC-MS methods for this compound analysis is critical for ensuring data accuracy and reliability in preclinical and clinical research. The performance of these methods can vary significantly based on the biological matrix, sample preparation technique, and LC-MS instrumentation. Below is a summary of quantitative data from various validated methods.
| Biological Matrix | Analyte(s) | LLOQ (nM) | Linearity (R²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Serum/Plasma | 31 Bile Acids (incl. T-α-MCA) | 2.5 - 20 | > 0.996 | < 8.6% | < 16.0% | -11.9% to 8.6% | [1] |
| Serum, Plasma, Liver Tissue | 36 Bile Acids (incl. αMCA, βMCA) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2][3][4][5][6] |
| Plasma | 22 Bile Acids (incl. T-ω-MCA, αMCA) | Not Specified | Not Specified | 2.8% - 12.4% (QC samples) | Not Specified | Not Specified | [7] |
| Urine | 18 Bile Acids | Not Specified | Not Specified | 1.02% - 11.07% | 0.42% - 11.47% | -14.25% to 8.90% | [8] |
| Feces, Plasma, Urine | 39 Bile Acids (incl. T-ω-MCA, T-α-MCA, T-β-MCA) | Not Specified | Not Specified | < 12% (Peak Area) | < 20% (Peak Area) | 80-120% | [9] |
| Mouse Liver, Bile, Plasma, Urine | 6 major BAs & conjugates (incl. MCA) | 10 - 40 ng/mL | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
T-α-MCA: Tauro-alpha-muricholic acid, T-ω-MCA: Tauro-omega-muricholic acid, T-β-MCA: Tauro-beta-muricholic acid, αMCA: alpha-muricholic acid, βMCA: beta-muricholic acid, MCA: this compound. LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation, RE: Relative Error.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. The following sections outline common experimental workflows for the analysis of this compound in different biological matrices.
Sample Preparation
A critical step in the analytical workflow is the extraction of bile acids from the complex biological matrix. Common techniques include protein precipitation (PPT) and solid-phase extraction (SPE).
-
Plasma/Serum: A simple and common method involves protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724).[10][11] For instance, four volumes of methanol can be added to plasma, followed by incubation on ice and centrifugation to pellet the proteins.[11]
-
Liver Tissue: Homogenization of the tissue is required prior to extraction. A method for targeted profiling uses a small amount of tissue (around 5 mg) for analysis.[1]
-
Feces: Fecal samples are often homogenized in a solvent like methanol.[11] The homogenate is then centrifuged, and the supernatant is collected for analysis.[11]
-
Urine: For urine samples, a simple dilution or a solid-phase extraction (SPE) step can be employed to concentrate the analytes and remove interfering substances.[10][12] One method for urinary bile acid analysis involves protein precipitation followed by SPE.[8]
Liquid Chromatography
The separation of this compound isomers and other bile acids is typically achieved using reversed-phase liquid chromatography.
-
Column: A C18 reversed-phase column is frequently used for the separation of bile acids.[13]
-
Mobile Phases: The mobile phase often consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile and/or methanol).[10][11][13]
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the various bile acids within a reasonable run time.[1][10] A typical run time for a comprehensive bile acid profile is around 20-25 minutes.[1][10]
Mass Spectrometry
Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of bile acids as they readily form [M-H]⁻ ions.[1][13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the most utilized scan mode for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[13]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the LC-MS analysis of this compound in biological samples.
Caption: General workflow for LC-MS analysis of this compound.
Signaling Pathways and Logical Relationships
The accurate quantification of this compound is important for understanding its role in various physiological and pathological processes. Bile acids, including this compound, are not only involved in digestion but also act as signaling molecules that regulate metabolic pathways through receptors like the farnesoid X receptor (FXR).
Caption: Simplified bile acid synthesis and signaling pathway.
References
- 1. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | Semantic Scholar [semanticscholar.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Targeted quantitative analysis of urinary bile acids by liquid chromatography-tandem mass spectrometry: Method development and application to healthy and obese children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Profiling of urinary bile acids in piglets by a combination of enzymatic deconjugation and targeted LC-MRM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Muricholic Acid Quantification: An Inter-Laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bile acids like muricholic acids (MCAs) is paramount for advancing research in metabolic diseases and understanding gut microbiome-host interactions. This guide provides an objective comparison of methodologies for muricholic acid quantification based on a European inter-laboratory "ring trial," offering valuable insights into method-specific accuracy and reproducibility.
An inter-laboratory study involving six European laboratories was conducted to assess the quantitative performance of different mass spectrometry-based methods for a range of bile acids, including the murine primary bile acids α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), and the secondary bile acid ω-muricholic acid (ω-MCA).[1] The comparison aimed to harmonize existing methodologies and evaluate their comparability for absolute quantification.[1]
Comparative Quantitative Data
The study evaluated the precision of this compound quantification by spiking standards into a methanol (B129727):water (1:1) mixture, as well as human and murine serum, at both low (150–3000 nM) and high (1500–40,000 nM) concentration ranges.[1] The results, summarized below, highlight the variability and challenges in achieving consistent quantification across different laboratories.
| Bile Acid | Matrix | Concentration Range | Inter-Laboratory Precision (CV%) | Key Observations |
| α-Muricholic Acid (α-MCA) | Methanol:Water, Human & Murine Serum | Low & High | Data not fully detailed in abstract, but precision was generally better for higher concentrations.[1] | One participating laboratory's method did not cover α-MCA.[1] |
| β-Muricholic Acid (β-MCA) | Methanol:Water, Human & Murine Serum | Low & High | Precision improved at higher concentrations.[1] | A known farnesoid X receptor (FXR) antagonist.[2] |
| ω-Muricholic Acid (ω-MCA) | Methanol:Water, Human & Murine Serum | Low & High | Quantification of this hydrophobic unconjugated bile acid proved to be the most challenging.[1] | Two of the six participating laboratories' methods did not cover ω-MCA.[1] |
Note: The detailed quantitative data on coefficient of variation (CV%) for each this compound at different concentrations and in various matrices from the full study would be required for a complete quantitative comparison.
Experimental Protocols
The primary analytical technique employed by the participating laboratories was liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for bile acid analysis due to its high sensitivity and specificity.[3][4] While specific parameters varied between labs, a general workflow can be outlined.
Sample Preparation
-
Extraction: Bile acids were extracted from serum samples. A common method involves protein precipitation with a solvent like methanol or acetonitrile (B52724), often containing internal standards.
-
Purification: Solid-phase extraction (SPE) may be used to remove interfering substances such as phospholipids, which can cause matrix effects and signal suppression in the mass spectrometer.
LC-MS/MS Analysis
-
Chromatographic Separation: A reversed-phase C18 or similar column is typically used to separate the different bile acid isomers.[5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is employed.[5][6]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.[5] Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[1]
Signaling Pathways and Experimental Workflow
To visualize the biological context and the analytical process, the following diagrams were generated.
Caption: this compound synthesis and its dual role in signaling pathways.
Caption: Workflow of the inter-laboratory comparison study for this compound.
Conclusion
This guide, based on a multi-laboratory ring trial, underscores that while LC-MS/MS is the method of choice for this compound quantification, significant variability can exist between laboratories.[1] The precision of measurements is concentration-dependent, and the analysis of certain species, like the hydrophobic ω-MCA, presents greater challenges.[1] For researchers, these findings highlight the importance of robust, standardized protocols and the inclusion of appropriate quality controls to ensure data comparability across different studies. The signaling pathway and workflow diagrams provide a clear visual framework for understanding both the biological importance of muricholic acids and the process of ensuring analytical rigor in their quantification.
References
- 1. Ring Trial on Quantitative Assessment of Bile Acids Reveals a Method- and Analyte-Specific Accuracy and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Gut Microbiota on Fecal Muricholic Acid Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between the gut microbiome and host metabolism is a rapidly evolving field of research. Among the key molecules mediating this interaction are bile acids, particularly the muricholic acids, which are abundant in the murine gut and have potent signaling capabilities. This guide provides a comparative overview of the current understanding of how the gut microbiome composition correlates with fecal muricholic acid levels, supported by experimental data and detailed methodologies.
The this compound-Gut Microbiome Axis: A Regulatory Loop
Muricholic acids, primarily tauro-α-muricholic acid (T-α-MCA) and tauro-β-muricholic acid (T-β-MCA), are primary bile acids in mice that act as potent antagonists of the farnesoid X receptor (FXR).[1][2] FXR is a nuclear receptor crucial for regulating bile acid, lipid, and glucose metabolism. The gut microbiota plays a pivotal role in modulating the levels of these FXR antagonists, thereby influencing host physiology.
The fundamental mechanism involves the enzymatic activity of the gut microbiota. Specifically, bile salt hydrolases (BSHs) produced by various gut bacteria deconjugate taurine (B1682933) from T-β-MCA.[3][4] This biotransformation reduces the concentration of the FXR antagonist, leading to the activation of FXR in the ileum. FXR activation, in turn, induces the expression of fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans), which then travels to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][5] Consequently, a gut microbiota rich in BSH-producing bacteria can lead to lower fecal levels of conjugated muricholic acids and a subsequent decrease in overall bile acid synthesis.
Conversely, in a germ-free state or when the microbiota is depleted of BSH-producing bacteria, T-β-MCA levels remain high, leading to sustained FXR antagonism and consequently, increased bile acid synthesis.[1][4]
References
- 1. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An intestinal microbiota-farnesoid X receptor axis modulates metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Muricholic Acid and Ursodeoxycholic Acid for the Treatment of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial etiology. Bile acids, traditionally known for their role in lipid digestion, have emerged as critical signaling molecules in the gut, modulating immune responses and intestinal barrier function. This guide provides a detailed, evidence-based comparison of two bile acids, muricholic acid (MCA) and ursodeoxycholic acid (UDCA), and their potential therapeutic applications in IBD. While UDCA has been more extensively studied, recent findings suggest a potential role for MCA in gut health, warranting a comparative analysis.
Quantitative Data on Therapeutic Efficacy
The following tables summarize the available quantitative data from preclinical and clinical studies on the efficacy of this compound and ursodeoxycholic acid in the context of IBD.
Table 1: Preclinical Efficacy in Colitis Models
| Parameter | This compound (MCA) | Ursodeoxycholic Acid (UDCA) | Reference |
| Animal Model | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis in mice | DSS-induced colitis in mice; TNBS-induced colitis in rats | [1],[2],[3] |
| Dosage | Not directly administered as treatment in available studies. Enriched through diet (EEN). | 30 mg/kg/day (i.p.) in mice; 50 mg/kg/day (oral) in rats | [1],[2],[3] |
| Disease Activity Index (DAI) | Associated with decreased CD symptoms when enriched via EEN. | Significantly attenuated DAI (3.3 ± 0.6 vs. 8.4 ± 0.7 in DSS group). | [1],[4] |
| Colon Length | Not reported. | Prevented colon shortening in DSS-treated mice (69.0 ± 1.5 mm vs. 60.8 ± 2.1 mm in DSS group). | [2] |
| Histological Score | Not reported. | Its metabolite, LCA, was more effective than UDCA in reducing histological inflammation score. | [4] |
| Myeloperoxidase (MPO) Activity | Not reported. | Its metabolite, LCA, was more effective than UDCA in reducing mucosal MPO levels. | [4] |
| Pro-inflammatory Cytokines | Hyocholic acid (related bile acid) suppressed TNF-α production. | Attenuated release of TNF-α, IL-1β, and IL-6 in vitro. | [1],[5] |
EEN: Exclusive Enteral Nutrition; TNBS: Trinitrobenzenesulfonic acid.
Table 2: Clinical Data in IBD and Related Conditions
| Parameter | This compound (MCA) | Ursodeoxycholic Acid (UDCA) | Reference |
| Patient Population | Pediatric Crohn's Disease (CD) | Ulcerative Colitis (UC); IBD with Primary Sclerosing Cholangitis (PSC-IBD) | [1],[6],[7] |
| Dosage | Enriched through EEN | 500 mg b.i.d. (oral) | [7] |
| Clinical Remission | Enrichment of α-MCA was associated with decreased CD symptoms. | In combination with mesalazine, significantly improved Mayo scores (p=0.015) and IBDQ scores (p<0.001) compared to mesalazine alone. | [1],[6] |
| Inflammatory Markers | Not reported. | In combination with mesalazine, significantly lowered IL-23 and IL-17 levels compared to mesalazine alone (p<0.038). | [6] |
| Dysplasia Progression (in IBD) | Not reported. | No progression of low-grade dysplasia observed in the UDCA-treated group, while progression occurred in the placebo group. | [7] |
| Gut Microbiota Modulation | Associated with increased abundance of Clostridium innocuum and Hungatella hathewayi. | Increased the proportion of Firmicutes and decreased Proteobacteria in UC patients. | [1],[6] |
Mechanisms of Action
This compound: An FXR Antagonist
Muricholic acids (α-MCA and β-MCA) are primary bile acids in mice and are known to be potent antagonists of the Farnesoid X Receptor (FXR).[8][9] In the context of IBD, where intestinal FXR expression is often reduced, the role of an FXR antagonist is complex.[10] However, studies suggest that intestinal FXR inhibition can have beneficial metabolic effects.[11][12] The therapeutic potential of MCA in IBD may be linked to its ability to modulate the gut microbiota and influence immune responses through FXR-independent pathways, although this requires further investigation.[1] A study on pediatric CD patients showed that exclusive enteral nutrition, which led to clinical remission, was associated with an enrichment of fecal α-muricholic acid.[1] Furthermore, levels of α-MCA have been found to be significantly decreased in patients with ulcerative colitis.[13]
Ursodeoxycholic Acid: A Multifaceted Approach
UDCA exerts its anti-inflammatory and cytoprotective effects through several mechanisms. It has been shown to preserve the integrity of the intestinal barrier and reduce apoptosis of epithelial cells.[4] A key aspect of UDCA's action in the colon is its bacterial metabolism to lithocholic acid (LCA).[5][14] LCA is a potent agonist for the G-protein coupled bile acid receptor 1 (TGR5), which is expressed on various immune cells, including macrophages.[15] Activation of TGR5 by LCA can inhibit the production of pro-inflammatory cytokines such as TNF-α.[16] Additionally, UDCA treatment has been shown to modulate the gut microbiota, favoring a less inflammatory profile.[6] While UDCA itself is a very weak FXR agonist, some studies suggest it may act as an ileal FXR agonist in certain contexts.
Signaling Pathways
The distinct receptor profiles of this compound and ursodeoxycholic acid (and its metabolite) lead to different downstream signaling events that influence intestinal inflammation.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
A widely used model to induce acute colitis that mimics aspects of ulcerative colitis.
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Animals are provided with drinking water containing 2.5-5% (w/v) DSS for a period of 5-7 days.
-
Treatment: this compound or ursodeoxycholic acid (or vehicle control) can be administered daily via oral gavage or intraperitoneal injection, starting concurrently with or prior to DSS administration.
-
Assessment:
-
Disease Activity Index (DAI): Calculated based on a scoring system that includes weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured post-mortem as an indicator of inflammation (shorter colon indicates more severe inflammation).
-
Histology: Colonic tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is measured as a marker of neutrophil infiltration and inflammation.
-
In Vitro Cytokine Release Assay
This assay is used to assess the direct anti-inflammatory effects of the compounds on intestinal epithelial cells.
-
Cell Line: T84 or Caco-2 human colonic epithelial cells are commonly used.
-
Stimulation: Cells are stimulated with a pro-inflammatory agent such as poly(I:C) or a cocktail of cytokines (e.g., TNF-α, IL-1β) to induce the release of inflammatory mediators.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or ursodeoxycholic acid for a specified period before stimulation.
-
Analysis: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
Conclusion and Future Directions
Ursodeoxycholic acid demonstrates a clear potential for IBD therapy, supported by a growing body of preclinical and some clinical evidence. Its beneficial effects are attributed to its cytoprotective properties, anti-inflammatory actions mediated in part by its metabolite LCA through TGR5 activation, and its ability to modulate the gut microbiota.
The role of this compound in IBD is less defined but holds promise. As a potent FXR antagonist, its mechanism of action is distinctly different from that of UDCA. The observation that α-MCA levels are decreased in UC patients and enriched in pediatric CD patients who achieve remission with enteral nutrition suggests a protective role.[1][13]
Key differences and future research needs:
-
Direct Comparative Studies: There is a critical need for head-to-head preclinical studies comparing the efficacy of MCA and UDCA in standardized models of colitis.
-
Mechanism of Action of MCA: Further research is required to elucidate the precise mechanisms by which MCA may protect against intestinal inflammation. This includes investigating its effects on immune cell function, epithelial barrier integrity, and the gut microbiome, independent of or in concert with FXR antagonism.
-
Clinical Evaluation: While UDCA has been investigated in some IBD-related clinical trials, the therapeutic potential of MCA in IBD remains to be explored in a clinical setting.
References
- 1. Exclusive Enteral Nutrition Exerts Anti-Inflammatory Effects through Modulating Microbiota, Bile Acid Metabolism, and Immune Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of ursodeoxycholic acid and ursocholic acid on the formation of biliary cholesterol crystals in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid and lithocholic acid exert anti-inflammatory actions in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ursodeoxycholic acid treatment in IBD-patients with colorectal dysplasia and/or DNA-aneuploidy: a prospective, double-blind, randomized controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acid–Gut Microbiota Axis in Inflammatory Bowel Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bile Acid Signaling in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycine‐β‐this compound antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deoxycholic acid exacerbates intestinal inflammation by modulating interleukin-1β expression and tuft cell proportion in dextran sulfate sodium-induced murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 15. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Metabolic Improvements with Gly-MCA Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic improvements observed with Glycine-β-muricholic acid (Gly-MCA) treatment and its reproducibility, alongside alternative therapeutic strategies. The information is compiled from preclinical and clinical studies to support research and development in the field of metabolic disorders.
Introduction
Metabolic syndrome, characterized by a cluster of conditions including obesity, insulin (B600854) resistance, and dyslipidemia, represents a significant global health challenge. Gly-MCA, a selective intestinal Farnesoid X Receptor (FXR) antagonist, has emerged as a promising therapeutic agent.[1][2][3] Its mechanism of action, centered on the gut, offers a targeted approach to modulating metabolic pathways.[4][5][6] This guide evaluates the reproducibility of Gly-MCA's metabolic benefits in preclinical models and compares its performance with other FXR modulators and alternative pathways, such as TGR5 agonism.
Data Presentation: Quantitative Comparison of Metabolic Improvements
The following tables summarize the quantitative data from various studies on Gly-MCA and its alternatives. It is important to note that direct comparisons should be made with caution due to variations in experimental models, treatment durations, and dosages.
Table 1: Effects on Body Weight
| Treatment | Model | Dosage | Duration | Body Weight Change | Citation(s) |
| Gly-MCA | High-Fat Diet (HFD)-induced obese mice | 10 mg/kg/day | 5 weeks | Significantly lower than vehicle-treated HFD mice | [7] |
| Gly-MCA | HFD-induced obese mice | 10 mg/kg/day | 9 weeks | Substantially prevented HFD-induced weight gain | [4] |
| Obeticholic Acid (OCA) | NASH patients | 25 mg/day | 72 weeks | Average decrease of 2.3 kg | [8] |
| Obeticholic Acid (OCA) | Overweight/obese patients with prediabetes | 5 mg/day | 3 months | Statistically significant weight reduction vs. placebo | [9] |
| TGR5 Agonist (INT-777) | Diet-induced obese mice | 30 mg/kg/day | Chronic | Modest weight loss | [10][11] |
Table 2: Effects on Glucose Metabolism and Insulin Sensitivity
| Treatment | Model | Key Findings | Citation(s) |
| Gly-MCA | HFD-induced obese mice | Significantly improved glucose tolerance and insulin sensitivity | [4][7] |
| Gly-MCA | HFD-induced obese mice | Lower fasting serum insulin levels compared to vehicle | [7] |
| Obeticholic Acid (OCA) | NASH patients (without diabetes) | Inconsistent effects on fasting glucose and insulin resistance | [8] |
| Obeticholic Acid (OCA) | Patients with T2DM and NAFLD | Improved insulin sensitivity | [12] |
| TGR5 Agonist (INT-777) | Diet-induced obese mice | Improved glucose tolerance and insulin sensitivity | [13] |
Table 3: Effects on Hepatic Steatosis
| Treatment | Model | Key Findings | Citation(s) |
| Gly-MCA | HFD-induced obese mice | Marked reduction in hepatic lipid droplets and lower liver weights | [4] |
| Gly-MCA | HFD-induced obese mice | ~51% decrease in hepatic triglyceride content | [4] |
| Obeticholic Acid (OCA) | Animal models of NAFLD | Decreased hepatic fat and fibrosis | [8] |
| TGR5 Agonist (INT-777) | HFD-fed mice | Reduced liver steatosis and associated hepatocyte damage | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key experiments cited in this guide.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[14][15]
-
Acclimatization: Mice are typically acclimated for one week with access to standard chow and water ad libitum.
-
Diet: A high-fat diet, often with 45% or 60% of calories derived from fat, is administered for a period ranging from several weeks to months to induce obesity and metabolic dysfunction.[4][16]
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Injection: A sterile solution of D-glucose (commonly 1-2 g/kg body weight) is injected intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose clearance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding.
References
- 1. tasnimnews.com [tasnimnews.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]
- 4. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical and metabolic effects associated with weight changes and obeticholic acid in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 12. wjgnet.com [wjgnet.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Mice Fed a High-Fat Diet Supplemented with Resistant Starch Display Marked Shifts in the Liver Metabolome Concurrent with Altered Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Fat Diet-Induced Decreased Circulating Bile Acids Contribute to Obesity Associated with Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrophilic and Hydrophobic Bile Acids in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Bile acids, once viewed primarily as digestive surfactants, are now recognized as critical signaling molecules that orchestrate a complex network of metabolic processes. Their ability to modulate glucose, lipid, and energy homeostasis has positioned them as promising therapeutic targets for metabolic diseases. A key determinant of a bile acid's function is its hydrophobicity, which dictates its receptor binding affinity, signaling pathway activation, and overall physiological effects. This guide provides a comprehensive comparison of hydrophilic and hydrophobic bile acids in metabolic regulation, supported by experimental data and detailed methodologies.
Signaling Pathways: A Tale of Two Receptors
Bile acids exert their metabolic influence primarily through two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound G-protein coupled receptor, TGR5. The hydrophobicity of a bile acid significantly impacts its affinity and activation potential for these receptors, leading to distinct downstream signaling cascades.
Hydrophobic bile acids , such as chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and lithocholic acid (LCA), are generally potent activators of both FXR and TGR5.[1] Their lipophilic nature allows them to readily cross cell membranes and interact with the nuclear receptor FXR, which then forms a heterodimer with the retinoid X receptor (RXR) to regulate the expression of target genes involved in bile acid, lipid, and glucose metabolism.
Hydrophilic bile acids , including ursodeoxycholic acid (UDCA) and tauroursodeoxycholic acid (TUDCA), are typically weaker activators of FXR.[2] Some hydrophilic bile acids, like tauro-β-muricholic acid (T-β-MCA), can even act as FXR antagonists. Their metabolic benefits are often attributed to TGR5 activation and other FXR-independent mechanisms.
Diagram: Hydrophobic Bile Acid Signaling
References
Safety Operating Guide
Proper Disposal of Muricholic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals, including those not classified as hazardous, is a cornerstone of a safe and compliant research environment. This guide provides essential safety and logistical information for the proper disposal of muricholic acid, ensuring the protection of personnel and the environment.
While this compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow established laboratory best practices for the disposal of all chemical waste.[1][2][3] Adherence to these procedures minimizes environmental impact and upholds a culture of safety.
Summary of this compound Properties
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₀O₅ | [4] |
| Molecular Weight | 408.57 g/mol | [4] |
| Physical State | Solid | [3] |
| Melting Point | 199 - 200 °C | [3] |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5][6][7] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
2. Waste Segregation:
-
Solid this compound: Collect solid this compound waste in a designated, clearly labeled waste container. The container should be sealed to prevent dust inhalation.
-
Solutions of this compound:
-
Aqueous solutions should be collected in a designated, sealed, and clearly labeled container for non-hazardous aqueous waste.
-
Solutions of this compound in organic solvents (e.g., DMF, DMSO, Ethanol) must be collected in a designated, sealed, and clearly labeled container for halogenated or non-halogenated solvent waste, as appropriate for your institution's waste management program. Do not mix different solvent wastes unless permitted by your institution's safety protocols.
-
3. Container Labeling: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Waste this compound"
-
The solvent (if in solution)
-
The approximate concentration
-
The date of accumulation
-
The name of the generating laboratory and researcher
4. Storage of Waste: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
5. Final Disposal:
-
Arrange for the collection of the waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not pour this compound or its solutions down the drain. [1][3] Although not classified as hazardous, this practice should be avoided to prevent the introduction of research chemicals into the sanitary sewer system.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safe and sustainable laboratory environment. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety department for any questions or clarification.
References
- 1. chembk.com [chembk.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alpha-Muricholic acid | C24H40O5 | CID 5283852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C24H40O5 | CID 119473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Essential Safety and Operational Guide for Handling Muricholic Acid
For researchers, scientists, and drug development professionals, ensuring the safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Muricholic acid, a bile acid used in various research applications.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for forms of this compound suggest it is not classified as a hazardous substance, others recommend treating it as potentially hazardous until more information is available.[1][2][3] Therefore, a cautious approach to handling is advised. The following personal protective equipment is recommended to ensure user safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and aerosols that could cause eye irritation. |
| Skin Protection | Nitrile or butyl rubber gloves. A lab coat or impervious clothing is also required. Ensure gloves are regularly inspected for signs of degradation and replaced as needed.[4] | Prevents skin contact which can lead to irritation. Contaminated clothing should be removed immediately.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of inhaling dust or aerosols, a suitable respirator should be used.[2][4] | Minimizes the inhalation of dust or aerosols. |
Safe Handling and Experimental Workflow
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][4]
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
When preparing solutions, such as dissolving in DMSO and then diluting with an aqueous buffer, perform these steps within a chemical fume hood.[3]
Below is a diagram illustrating the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
